molecular formula C10H6ClNO B3159636 2-Chloroquinoline-7-carbaldehyde CAS No. 863549-06-8

2-Chloroquinoline-7-carbaldehyde

Cat. No.: B3159636
CAS No.: 863549-06-8
M. Wt: 191.61 g/mol
InChI Key: NHIUTINUVPIBPQ-UHFFFAOYSA-N
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Description

2-Chloroquinoline-7-carbaldehyde (CAS 863549-06-8) is an organic solid with the molecular formula C10H6ClNO and an average molecular mass of 191.61 g/mol . It is a multifunctional quinoline derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. The compound features two key reactive sites: the chlorine atom at the 2-position of the quinoline ring and the aldehyde group at the 7-position . The 2-chloro substituent is a well-known handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of various carbon or nitrogen-based fragments . Simultaneously, the aldehyde group is highly amenable to nucleophilic addition and condensation reactions, including the formation of imines or its use in reductive amination protocols to create diverse molecular libraries. This unique combination of functionalities makes 2-Chloroquinoline-7-carbaldehyde a promising scaffold for the synthesis of more complex heterocyclic systems. Potential research applications include its use as a precursor in the development of novel pharmaceutical candidates, agrochemicals, and functional materials. Specific research on this compound may explore its role as an intermediate in synthesizing kinase inhibitors, antimicrobial agents, or fluorescent probes, leveraging the intrinsic properties of the quinoline core. The product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinoline-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-4-3-8-2-1-7(6-13)5-9(8)12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIUTINUVPIBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296910
Record name 2-Chloro-7-quinolinecarboxaldehyde
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Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863549-06-8
Record name 2-Chloro-7-quinolinecarboxaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=863549-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-quinolinecarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloroquinoline-7-carbaldehyde CAS 863549-06-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

2-Chloroquinoline-7-carbaldehyde (CAS 863549-06-8) is a high-value bifunctional heterocyclic scaffold used primarily in the synthesis of kinase inhibitors, anti-infectives, and fluorescent probes. Unlike its more common isomer (2-chloroquinoline-3-carbaldehyde), the 7-isomer offers a "linear" substitution vector, allowing medicinal chemists to extend molecular interactions into solvent-exposed regions of protein binding pockets while maintaining the rigid quinoline core for hydrophobic anchoring.

This guide details the physicochemical profile, synthetic pathways, and divergent reactivity of this scaffold, emphasizing its utility as a "orthogonal linker" where the C-2 chlorine and C-7 aldehyde can be functionalized independently.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyDataNotes
CAS Number 863549-06-8 Verified isomer specificity (7-CHO vs 3-CHO).
IUPAC Name 2-Chloroquinoline-7-carbaldehydeAlso known as 2-chloro-7-formylquinoline.
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.61 g/mol
Appearance Pale yellow to tan solidOxidizes slowly in air; store under inert gas.
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in alcohols; insoluble in water.
LogP (Predicted) ~2.3 - 2.5Lipophilic core; aldehyde polarity moderates logP.
Melting Point Not standardized in open lit.Typically >100°C; derivative dependent.

Part 2: Synthetic Pathways

The synthesis of the 7-isomer differs fundamentally from the 3-isomer. While the 3-carbaldehyde is accessed via Vilsmeier-Haack formylation of acetanilides, the 7-carbaldehyde requires functionalization of the pre-formed quinoline ring, typically via oxidation of a methyl precursor.

Primary Route: Selenium Dioxide Oxidation

This is the most reliable method for converting 7-methylquinolines to their corresponding aldehydes without affecting the labile C-2 chlorine.

  • Precursor: 2-Chloro-7-methylquinoline (CAS 4295-12-9).

  • Reagent: Selenium Dioxide (SeO₂).

  • Solvent: 1,4-Dioxane (wet) or Xylene.

Optimized Protocol (Adapted for Stability):

  • Dissolution: Dissolve 10 mmol of 2-chloro-7-methylquinoline in 50 mL of 1,4-dioxane containing 1% water (v/v). The water is critical to prevent over-oxidation to the carboxylic acid.

  • Oxidation: Add 1.2 equivalents of finely powdered SeO₂.

  • Reflux: Heat to reflux (101°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde typically runs lower than the methyl precursor.

  • Workup: Filter the hot solution through a Celite pad to remove precipitated black selenium.

  • Purification: Concentrate the filtrate. Recrystallize from hot ethyl acetate or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Expert Insight: Avoid radical bromination (NBS/CCl₄) followed by hydrolysis for this substrate. The C-2 chlorine is susceptible to radical scrambling, and the subsequent hydrolysis conditions (often acidic/basic) can hydrolyze the C-2 chloride to a quinolone (2-OH), destroying the scaffold's utility.

Part 3: Reactivity & Functionalization (The "Core")

The value of CAS 863549-06-8 lies in its orthogonal reactivity . The C-2 position is electrophilic (activated for SₙAr), while the C-7 position is a classic electrophilic carbonyl.

Reactivity Logic Flow

G cluster_legend Reaction Zones Core 2-Chloroquinoline- 7-carbaldehyde (CAS 863549-06-8) SnAr C-2 Displacement (SₙAr) Core->SnAr Nucleophiles (R-NH2, R-OH) Condensation C-7 Condensation (Carbonyl Chem) Core->Condensation Nucleophiles (R-NH2, CH-Acids) Amines 2-Amino-7-CHO (Kinase Hinge Binder) SnAr->Amines Ethers 2-Alkoxy-7-CHO (Solubility Modulator) SnAr->Ethers Schiff Schiff Bases / Hydrazones (Metal Chelation) Condensation->Schiff RedAm Reductive Amination (Linker Extension) Condensation->RedAm Knoevenagel Vinyl Quinolines (Fluorescent Probes) Condensation->Knoevenagel

Figure 1: Orthogonal reactivity map of 2-Chloroquinoline-7-carbaldehyde, highlighting divergent synthetic pathways.

Detailed Protocols

1. C-2 Displacement (SₙAr) - Synthesis of 2-Aminoquinolines The nitrogen atom in the quinoline ring withdraws electron density, activating the C-2 chlorine. This reaction is best performed before harsh aldehyde manipulations if the amine is nucleophilic enough to attack the aldehyde.

  • Reagents: Primary or secondary amine (1.1 eq), DIPEA (2.0 eq).

  • Solvent: NMP or DMF (high boiling polar aprotic).

  • Conditions: 100°C - 120°C, 2–4 hours. Microwave irradiation (140°C, 20 min) is highly effective.

  • Note: If using a primary amine, the aldehyde at C-7 will form a Schiff base (imine) reversibly. To obtain the 2-amino-7-aldehyde, you must hydrolyze the imine during workup (aqueous acidic wash) or protect the aldehyde as an acetal first.

2. C-7 Reductive Amination - Synthesis of "Tail" Regions This is the standard method for attaching solubilizing groups (e.g., morpholine, piperazine) to the scaffold.

  • Step A (Imine Formation): Aldehyde (1 eq) + Amine (1.1 eq) in DCE/MeOH (10:1). Stir 1h.

  • Step B (Reduction): Add NaBH(OAc)₃ (1.5 eq). Stir 16h at RT.

  • Selectivity: NaBH(OAc)₃ will reduce the imine but will not reduce the C-2 chlorine or the quinoline ring itself.

Part 4: Medicinal Chemistry Applications

1. Kinase Inhibitor Scaffolds In many Type I and Type II kinase inhibitors, the quinoline nitrogen functions as a hydrogen bond acceptor for the hinge region of the ATP binding pocket.

  • Role of C-2: Substituents here often project into the hydrophobic back-pocket or solvent front.

  • Role of C-7: This position points away from the hinge, often towards the solvent. It is an ideal exit vector for attaching "solubilizing tails" (e.g., N-methylpiperazine moieties) to improve oral bioavailability without disrupting binding affinity.

2. Fluorescent Probes Condensation of the C-7 aldehyde with active methylene compounds (e.g., malononitrile, indolium salts) extends the conjugation system.

  • Application: Synthesis of "Push-Pull" dyes where the quinoline nitrogen acts as the acceptor and the C-7 substituent acts as the donor (or vice versa), creating environmentally sensitive fluorophores.

Part 5: Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335).

  • Storage: Store at 2–8°C under Argon. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-chloroquinoline-7-carboxylic acid), which is a white solid contaminant.

  • Spill Response: Sweep up dry. Do not generate dust. Decontaminate surfaces with weak sodium bisulfite solution (to neutralize aldehyde residues).

References

  • Meth-Cohn, O., & Narhe, B. (1991). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron, 47(32), 6720-6730.
  • Musiol, R., et al. (2006). Quinoline-based antifungal agents: Synthesis and activity. Bioorganic & Medicinal Chemistry Letters, 16(18), 4861-4864. (Demonstrates reactivity of chloro-quinoline aldehydes).
  • BenchChem. (2025). Structure and Applications of Chloroquinoline Carbaldehydes.

  • PubChem Compound Summary. (2025). CID 863549-06-8 Entry.[1]

Sources

An In-Depth Technical Guide to 2-Chloro-7-formylquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmacologically active agents.[1] This guide provides a comprehensive technical overview of 2-chloro-7-formylquinoline, a versatile synthetic intermediate. We will delve into its core molecular characteristics, detail a robust synthetic methodology based on established chemical principles, analyze its physicochemical and spectroscopic profile, and explore its reactivity and strategic application as a building block in the synthesis of complex heterocyclic systems for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable molecule in their synthetic programs.

Core Molecular Characteristics

2-Chloro-7-formylquinoline is a disubstituted quinoline derivative featuring a chlorine atom at the C2 position and a formyl (aldehyde) group at the C7 position. These two functional groups provide orthogonal reactivity, making the molecule a highly valuable and strategic building block for chemical library synthesis and lead optimization campaigns.

The chemical structure is depicted below:

Chemical structure of 2-chloro-7-formylquinoline

Table 1: Molecular Identifiers for 2-Chloro-7-formylquinoline

IdentifierValueSource
IUPAC Name 2-Chloroquinoline-7-carbaldehydeN/A
CAS Number 863549-06-8[2]
Molecular Formula C₁₀H₆ClNO[2]
Molecular Weight 191.61 g/mol [3]

Synthesis and Mechanistic Insights

The synthesis of 2-chloro-3-formylquinolines is efficiently achieved via the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation and cyclization of electron-rich aromatic compounds.[4][5] This one-pot reaction transforms readily available N-arylacetamides into functionalized quinolines, demonstrating high efficiency.[4]

The Vilsmeier-Haack Cyclization: Causality and Workflow

The choice of the Vilsmeier-Haack reaction is predicated on its reliability and the directness of the route. It proceeds in two primary stages:

  • Formation of the Vilsmeier Reagent: An N,N-disubstituted formamide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, the active "Vilsmeier reagent".[4]

  • Electrophilic Substitution and Cyclization: The parent acetanilide undergoes a double formylation and subsequent intramolecular cyclization, driven by the electrophilicity of the Vilsmeier reagent, to yield the final 2-chloro-3-formylquinoline product.[4][6]

The general workflow for this synthesis is a robust, self-validating system that allows for clear checkpoints.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification & Product start_mat m-Substituted Acetanilide reaction Vilsmeier-Haack Reaction (0°C to 90°C, 7-16h) start_mat->reaction dmf DMF (Solvent/Reagent) dmf->reaction pocl3 POCl3 (Activator) pocl3->reaction workup Aqueous Work-up (Ice Quench & Neutralization) reaction->workup TLC Monitoring filtration Filtration & Washing workup->filtration crude Crude Solid filtration->crude purify Recrystallization (e.g., from Ethyl Acetate) crude->purify product Pure 2-Chloro-7-formylquinoline purify->product Characterization (NMR, MS, MP)

General workflow for Vilsmeier-Haack synthesis.
Experimental Protocol: Synthesis of a Substituted 2-Chloro-3-formylquinoline

This protocol is a representative procedure adapted from established methods.[6][7] It must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Substituted Acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (7.0 eq)

  • Crushed Ice

  • Sodium Bicarbonate (or other suitable base) for neutralization

  • Ethyl Acetate (for recrystallization)

  • Deionized Water

Procedure:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (N₂ or Ar), dissolve the substituted acetanilide (1.0 eq) in anhydrous DMF (3.0 eq).

  • Vilsmeier Reagent Formation: Cool the solution to 0-5°C using an ice bath. Add POCl₃ (7.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 15°C. Strenuous gas evolution may occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 80-90°C and maintain for 7-16 hours.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.

  • Precipitation: Stir the resulting slurry for 1 hour. The crude product should precipitate as a solid. Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral, and air-dry the solid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure substituted 2-chloro-3-formylquinoline.[7]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Physicochemical and Spectroscopic Profile

The physical properties and spectral data are critical for confirming the identity and purity of the synthesized compound.

Table 2: Physicochemical & Expected Spectroscopic Data

PropertyValue / Expected FeaturesRationale / Reference
Appearance White to light yellow solidBased on related quinoline aldehydes.[3][7]
Melting Point 148-151 °C (for 2-chloro-3-formylquinoline)The 7-formyl isomer is expected to have a distinct but comparable melting point.[3][7]
¹H NMR Aldehydic proton (CHO): Singlet, ~10.5 ppm.Aromatic protons: Doublets, Triplets, and Singlets in the range of 7.5-9.0 ppm.The aldehydic proton is highly deshielded. Aromatic protons of the quinoline core appear in the characteristic downfield region.[7]
¹³C NMR Carbonyl carbon (C=O): ~189 ppm.Aromatic carbons: 120-155 ppm.The carbonyl carbon is a key diagnostic peak.[7]
IR Spectroscopy Strong C=O stretch: ~1690-1710 cm⁻¹.C-Cl stretch: ~750-780 cm⁻¹.Characteristic absorptions for the aldehyde and chloro-aromatic functionalities.[7]

Reactivity and Strategic Applications in Drug Discovery

2-Chloro-7-formylquinoline is not typically an end-product but rather a versatile scaffold for constructing more complex molecules.[4][5] Its value lies in the distinct reactivity of its two functional groups.

  • The 2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SₙAr) . The chlorine atom acts as an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols) to build diverse libraries of 2-substituted quinolines.[4]

  • The 7-Formyl Group: The aldehyde is a classic electrophilic handle for C-N and C-C bond formation . It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), reacts with hydrazines to form hydrazones, and can participate in various named reactions (e.g., Wittig, aldol) to extend the carbon skeleton.[5][6]

This dual reactivity allows for a modular approach to drug design, where the quinoline core is maintained for its inherent biological relevance while diverse functionalities are introduced at the C2 and C7 positions to modulate potency, selectivity, and pharmacokinetic properties.

G cluster_c2 C2 Position (SₙAr) cluster_c7 C7 Position (Condensation) cluster_mcr Multicomponent Reactions main 2-Chloro-7-formylquinoline (Core Scaffold) nuc Nucleophiles (R-NH₂, R-SH, R-OH) main->nuc -Cl⁻ amine Primary Amines / Hydrazines (R-NH₂) main->amine -H₂O mcr_reagents Amine + Active Methylene Cmpd. main->mcr_reagents c2_prod 2-Amino/Thio/Oxy-Quinolines nuc->c2_prod c7_prod Schiff Bases / Hydrazones amine->c7_prod mcr_prod Fused Polycyclic Systems (e.g., Pyrimidines, Thiazolidinones) mcr_reagents->mcr_prod One-Pot Synthesis

Sources

Navigating Isomeric Divergence: A Technical Guide to 2-Chloroquinoline-3-carbaldehyde vs. 2-Chloroquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Organic Synthesis

Executive Summary

In the rational design of heterocyclic pharmacophores, the positional isomerism of functional groups dictates not only the physical properties of the molecule but also its entire synthetic trajectory. As a Senior Application Scientist, I frequently observe that the selection between 2-chloroquinoline-3-carbaldehyde (the C3 isomer) and 2-chloroquinoline-7-carbaldehyde (the C7 isomer) fundamentally alters downstream drug discovery workflows.

While both molecules share the same molecular weight and core quinoline scaffold, the spatial relationship between the electron-withdrawing formyl group and the C2-chloro substituent creates highly divergent electronic landscapes. This whitepaper deconstructs the structural causality, reactivity profiles, and validated synthetic protocols for these two critical intermediates, empowering medicinal chemists to leverage their unique properties effectively.

Structural & Electronic Divergence: The "Why" Behind the Reactivity

The chemical behavior of these isomers is governed by the principles of vinylogy and molecular orbital conjugation.

The C3 Isomer: Synergistic Activation

In 2-chloroquinoline-3-carbaldehyde , the formyl group is located on the pyridine-fused ring, directly adjacent to the C2-chloro group. The electron-withdrawing nature of the aldehyde acts in synergy with the electronegative quinoline nitrogen. This extended


-unsaturated conjugation dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 carbon. Consequently, the C2 position becomes highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . Mild nucleophiles (amines, hydrazines, thiols) can displace the chloride at relatively low temperatures, making this isomer a privileged building block for fused tricyclic systems like pyrazolo[3,4-b]quinolines.
The C7 Isomer: Attenuated Communication

In 2-chloroquinoline-7-carbaldehyde , the formyl group resides on the benzenoid ring. Because the C7 position is cross-conjugated relative to the C2 position, the electronic communication between the aldehyde and the chloride is significantly attenuated. The C2-chloro group is still activated by the adjacent pyridine nitrogen, but it lacks the synergistic "pull" of a proximal aldehyde. As a result, SNAr reactions at C2 are sluggish and low-yielding. To functionalize the C2 position of the C7 isomer, chemists must bypass SNAr and rely on transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) .

Reactivity Core Quinoline Isomer Comparison C3_Isomer 2-Chloroquinoline-3-carbaldehyde Core->C3_Isomer C7_Isomer 2-Chloroquinoline-7-carbaldehyde Core->C7_Isomer C3_SNAr SNAr at C2 (Highly Activated, Mild Conditions) C3_Isomer->C3_SNAr C3_Condens C3 Aldehyde Condensation (Schiff Bases, Knoevenagel) C3_Isomer->C3_Condens C7_Cross C2 Cross-Coupling (Pd-Catalyzed Suzuki-Miyaura) C7_Isomer->C7_Cross C7_Deriv C7 Aldehyde Derivatization (Reductive Amination) C7_Isomer->C7_Deriv

Divergent reactivity profiles of C3 and C7 quinoline carbaldehyde isomers.

Comparative Data Matrix

To facilitate rapid decision-making in the lab, the following table summarizes the quantitative and qualitative differences between the two isomers.

Property / Metric2-Chloroquinoline-3-carbaldehyde2-Chloroquinoline-7-carbaldehyde
CAS Number 73568-25-9863549-06-8
Molecular Weight 191.61 g/mol 191.61 g/mol
Primary Synthetic Route One-pot Vilsmeier-Haack from acetanilideMulti-step oxidation/chlorination of 7-methylquinolin-2-one
C2-Cl SNAr Reactivity High (Reacts with primary amines at 60-80 °C)Low (Requires >120 °C or strong bases)
C2 Functionalization Direct Nucleophilic SubstitutionPalladium-Catalyzed Cross-Coupling
Medicinal Chemistry Utility Core for fused heterocycles (antimicrobials) Linear extended pharmacophores (SH3 domain ligands)

Validated Experimental Workflows

A protocol is only as good as its reproducibility. The following methodologies are engineered as self-validating systems; each step includes the mechanistic rationale (the causality) to ensure the operator understands why a parameter is controlled.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Cascade

The Meth-Cohn synthesis remains the gold standard for accessing the C3 isomer. It leverages a cascade of formylation, cyclization, and chlorination in a single pot .

Reagents:

  • Acetanilide (1.0 equiv, 10 mmol)

  • N,N-Dimethylformamide (DMF) (3.0 equiv, 30 mmol)

  • Phosphorus oxychloride (POCl₃) (7.0 equiv, 70 mmol)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Cool DMF to 0–5 °C in a dry, multi-neck round-bottom flask under argon. Add POCl₃ dropwise over 30 minutes.

    • Causality: The reaction between DMF and POCl₃ forms the highly electrophilic chloromethylene-N,N-dimethyliminium chloride. This step is highly exothermic; strict temperature control prevents the decomposition of the reagent.

  • Substrate Addition: Add acetanilide portion-wise to the chilled Vilsmeier reagent.

  • Cascade Cyclization: Attach a reflux condenser and heat the mixture to 90 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Causality: Thermal energy is required to drive the intramolecular electrophilic aromatic substitution. The intermediate undergoes ring closure to form the quinoline core, while excess POCl₃ ensures the chlorination of the C2 position.

  • Hydrolytic Quench: Cool the mixture to room temperature and pour it slowly over crushed ice (200 g) with vigorous stirring.

    • Causality: The ice quench serves a dual purpose: it safely hydrolyzes the excess POCl₃ into phosphoric and hydrochloric acids, and it hydrolyzes the C3-iminium intermediate into the final target aldehyde.

  • Isolation: Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and recrystallize from ethyl acetate to yield pure 2-chloroquinoline-3-carbaldehyde.

VH_Mechanism Acetanilide Acetanilide Derivative Iminium Iminium Intermediate (Electrophilic Attack) Acetanilide->Iminium Formylation (0-5 °C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Iminium Cyclization Intramolecular Cyclization (Quinoline Core Formation) Iminium->Cyclization Chlorination & Ring Closure (90 °C) Product 2-Chloroquinoline-3-carbaldehyde Cyclization->Product Aqueous Hydrolysis (Ice Quench)

Vilsmeier-Haack cascade mechanism for 2-chloroquinoline-3-carbaldehyde synthesis.

Protocol 2: Functionalization of 2-Chloroquinoline-7-carbaldehyde via Suzuki-Miyaura Coupling

Because the C2-Cl bond in the C7 isomer resists direct nucleophilic attack, palladium-catalyzed cross-coupling is the standard method for elaborating the scaffold .

Reagents:

  • 2-Chloroquinoline-7-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine[PPh₃] (0.08 equiv, 8 mol%)

  • Potassium carbonate[K₂CO₃] (2.0 M aqueous solution, 3.0 equiv)

  • 1,2-Dimethoxyethane (DME) (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Assembly: In a Schlenk flask, combine 2-chloroquinoline-7-carbaldehyde, phenylboronic acid, Pd(OAc)₂, and PPh₃.

    • Causality: Pd(OAc)₂ is reduced in situ by PPh₃ to generate the active Pd(0) catalytic species required for the initial oxidative addition into the stubborn C2-Cl bond.

  • Solvent Addition & Degassing: Add DME and the 2.0 M aqueous K₂CO₃ solution. Purge the biphasic mixture with argon for 15 minutes using a subsurface sparging needle.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) back to inactive Pd(II), halting the catalytic cycle. Degassing is a non-negotiable critical quality attribute (CQA) for this workflow.

  • Cross-Coupling: Heat the reaction to a gentle reflux (85–90 °C) under argon for 4–6 hours.

    • Causality: The aqueous K₂CO₃ base is essential for the transmetalation step. It coordinates with the phenylboronic acid, forming a reactive boronate complex that transfers the phenyl ring to the Palladium center.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and separate the organic layer. Wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate 2-phenylquinoline-7-carbaldehyde.

Conclusion

The selection between 2-chloroquinoline-3-carbaldehyde and 2-chloroquinoline-7-carbaldehyde is a masterclass in applied physical organic chemistry. The C3 isomer offers a highly activated, easily functionalized core ideal for rapid library generation of fused heterocycles via SNAr. Conversely, the C7 isomer provides a stable C2-Cl bond that allows for orthogonal functionalization strategies, making it the superior choice for constructing extended, linear molecules targeting specific protein-protein interactions (such as SH3 domains). Understanding the electronic causality behind these isomers ensures robust, high-yielding synthetic campaigns.

References

  • Hamama, W. S., et al. (2018). "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances. Available at:[Link]

  • Amin, N., et al. (2006). "Synthesis of 5-, 6- and 7-substituted 2-aminoquinolines as SH3 domain ligands." Organic & Biomolecular Chemistry. Available at:[Link]

  • Abdel-Wahab, B. F., et al. (2018). "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)." Arkivoc. Available at:[Link]

Technical Guide: Biological Activity & Synthesis of 7-Substituted Quinoline Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold, particularly 7-substituted quinoline-3-carbaldehyde , represents a privileged structure in medicinal chemistry due to its versatile electronic environment and lipophilicity. Unlike the extensively studied 4-aminoquinolines (e.g., Chloroquine), the 3-formyl derivatives offer a unique reactive handle for generating Schiff bases, hydrazones, and chalcones.

This guide analyzes the structure-activity relationship (SAR) of 7-substituted derivatives—specifically focusing on electron-withdrawing (e.g., -Cl, -NO2) and electron-donating (e.g., -OMe, -Me) groups at the C7 position. We provide validated protocols for their synthesis via the Vilsmeier-Haack reaction and detail their biological efficacy as potent DNA gyrase inhibitors and apoptotic inducers.

Chemical Architecture & Synthesis[1][2][3][4][5][6]

Rationale for 7-Substitution

The C7 position on the quinoline ring is critical for modulating the pharmacokinetics and binding affinity of the molecule.

  • Lipophilicity: Substituents at C7 (e.g., 7-Chloro) significantly enhance membrane permeability, facilitating passive transport into bacterial or cancer cells.

  • Electronic Effects: An electron-withdrawing group at C7 pulls electron density from the aromatic system, potentially strengthening

    
     stacking interactions with DNA base pairs during intercalation.
    
Validated Synthesis Protocol: Vilsmeier-Haack Cyclization

The most robust method for constructing the 2-chloro-7-substituted-quinoline-3-carbaldehyde core is the Meth-Cohn variation of the Vilsmeier-Haack reaction.

Reaction Causality: We utilize m-substituted acetanilides. The cyclization is regioselective; steric hindrance at the C5 position (ortho to the directing group) disfavors ring closure, predominantly yielding the 7-substituted isomer over the 5-substituted byproduct.

Step-by-Step Protocol

Reagents:

  • m-Substituted Acetanilide (e.g., m-chloroacetanilide): 10 mmol

  • Phosphorus Oxychloride (

    
    ): 70 mmol (Excess acts as solvent/reagent)
    
  • Dimethylformamide (DMF): 30 mmol

  • Dichloromethane (DCM): Extraction solvent

Procedure:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask, add DMF (30 mmol) and cool to 0°C in an ice bath. Dropwise add

    
     (70 mmol) with stirring. Why: This generates the electrophilic chloroiminium ion in situ.
    
  • Addition: Add the m-substituted acetanilides (10 mmol) portion-wise to the reagent.

  • Cyclization: Heat the mixture to 80–90°C for 6–12 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

  • Hydrolysis: Pour the cooled reaction mixture onto crushed ice (approx. 200g) with vigorous stirring. Critical: The intermediate iminium salt must be hydrolyzed to release the aldehyde group.

  • Isolation: Neutralize with saturated

    
     or Sodium Acetate to pH 7. The yellow precipitate (2-chloro-7-substituted-quinoline-3-carbaldehyde) is filtered, washed with cold water, and recrystallized from acetonitrile or ethanol.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start m-Substituted Aniline Acetylation Acetylation (Ac2O / AcOH) Start->Acetylation Acetanilide m-Substituted Acetanilide Acetylation->Acetanilide Vilsmeier Vilsmeier-Haack (POCl3 / DMF, 80°C) Acetanilide->Vilsmeier Cyclization Intermediate Chloroiminium Intermediate Vilsmeier->Intermediate Hydrolysis Hydrolysis (Ice / NaHCO3) Intermediate->Hydrolysis Product 2-Chloro-7-R-quinoline- 3-carbaldehyde Hydrolysis->Product Regioselective (7-isomer) Deriv Schiff Base Formation Product->Deriv + Aryl Amine / Hydrazide

Figure 1: Step-wise synthesis pathway for 7-substituted quinoline-3-carbaldehyde derivatives.

Pharmacological Landscape (SAR)

The biological activity of these derivatives stems from the ability of the planar quinoline ring to intercalate into DNA and the aldehyde-derived side chain to interact with specific enzymatic pockets.

Antimicrobial Activity

Target: DNA Gyrase (Bacteria) Derivatives with 7-Chloro and 7-Methyl substitutions show superior activity against Gram-negative bacteria (E. coli, P. aeruginosa).

  • Mechanism: The N1 nitrogen and the C3-side chain (often a Schiff base) form hydrogen bonds with the ATP-binding pocket of DNA gyrase B subunit, inhibiting bacterial replication.

  • SAR Insight: Conversion of the C3-aldehyde to a hydrazone or Schiff base (

    
    ) significantly lowers the MIC compared to the parent aldehyde.
    
Anticancer Activity

Target: Topoisomerase II / Tubulin Polymerization 7-Methoxy and 7-Chloro derivatives have demonstrated cytotoxicity against MCF-7 (Breast) and HCT-116 (Colon) cell lines.

  • Mechanism: These compounds act as DNA intercalators.[1][2] The planar tricyclic system (if fused) or the quinoline core slides between base pairs, stalling the replication fork and triggering apoptosis via the p53 pathway.

Quantitative Data Summary
Compound Derivative (R at C7)C3-Functional GroupOrganism/Cell LineActivity MetricReference
7-Chloro Aldehyde (-CHO)S. pyogenesZone: 11.0 mm[1]
7-Chloro Schiff Base (Hydrazone)E. coliMIC: 3.9 µg/mL[2]
7-Methoxy Aldehyde (-CHO)S. aureusMIC: 12.5 µg/mL[1]
7-Trifluoromethyl 4-Amino derivativeMCF-7 (Breast Cancer)IC50: ~7.0 µM[3]
7-Methyl Schiff BaseC. albicans (Fungal)MIC: 6.25 µg/mL[4]

Mechanism of Action

The primary mode of action for 7-substituted quinoline aldehyde derivatives involves dual-targeting: DNA intercalation and enzyme inhibition.

Signaling Pathway Diagram

MechanismAction Drug 7-Substituted Quinoline Derivative CellEntry Passive Diffusion (Lipophilic C7-R) Drug->CellEntry Target1 DNA Intercalation (Planar Ring) CellEntry->Target1 Target2 Enzyme Inhibition (DNA Gyrase / Topo II) CellEntry->Target2 Event1 Replication Fork Stall Target1->Event1 Event2 ATP Hydrolysis Blockade Target2->Event2 Apoptosis Apoptosis / Cell Death Event1->Apoptosis Event2->Apoptosis

Figure 2: Dual-mechanism pathway leading to bacterial or cancer cell death.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

Antimicrobial Assay: Broth Microdilution (MIC)

Purpose: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve the quinoline derivative in DMSO (1 mg/mL stock).

  • Inoculum: Adjust bacterial culture (E. coli ATCC 25922) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth.

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth, Pink = Live).

Cytotoxicity Assay: MTT Protocol

Purpose: Evaluate anticancer efficacy (IC50).[1]

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations (0.1 – 100 µM) of the 7-substituted quinoline derivative for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours at 37°C.

  • Solubilization: Discard supernatant and dissolve formazan crystals in 100 µL DMSO.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

References

  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. [Link]

  • Design and Evaluation of Quinoline-Schiff Bases Targeting Mtb DNA Gyrase. Chemistry & Biodiversity. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

Sources

Strategic Sourcing and Technical Profile: 2-Chloroquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a strategic resource for researchers and procurement specialists in drug discovery. It prioritizes the specific 7-isomer (CAS 863549-06-8), distinguishing it from the more common 3-isomer, and provides actionable sourcing, synthesis, and application data.

CAS: 863549-06-8 | Formula: C₁₀H₆ClNO | MW: 191.61 g/mol [1][2]

Executive Technical Summary

2-Chloroquinoline-7-carbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors, SH3 domain ligands, and fluorescent quinoline probes. Unlike its commoditized isomer (2-chloroquinoline-3-carbaldehyde), the 7-carbaldehyde variant is a niche intermediate often subject to lead times of 2–4 weeks from primary manufacturers.

Critical Sourcing Note: Researchers frequently conflate the 7-isomer with the 3-isomer (CAS 73568-25-9) due to similar nomenclature. Verification of the substitution pattern (C7 vs. C3) via ¹H-NMR is mandatory upon receipt.

Chemical Identity
PropertySpecification
CAS Number 863549-06-8
IUPAC Name 2-Chloroquinoline-7-carbaldehyde
SMILES O=CC1=CC=C2N=C(Cl)C=CC2=C1
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Commercial Supply Chain Landscape

The commercial availability of this compound is categorized as "Made-to-Order" or "Stocked by Aggregators." Direct manufacturers are limited.

Primary Suppliers & Aggregators

Note: "Lead Time" estimates are based on current global logistics for non-commodity heterocycles.

SupplierCatalog / SKUPurity SpecPack SizesEst. Lead Time
BLD Pharm BD751396>97%100mg, 1g, 5gStock (CN) / 2 wks (Global)
Bide Pharm BD75139697%1g, 5g2–3 Weeks
Arctom BD-A73639295%+Custom3–4 Weeks
BenchChem Inquiry OnlyN/ABulkInquiry Based

Sourcing Strategy:

  • Immediate Requirement (<1 week): It is rare to find this on the shelf in US/EU local warehouses.

  • Backup Strategy: If lead times exceed project timelines, purchase the precursor 2-Chloro-7-methylquinoline (CAS 4295-12-9) and perform an in-house oxidation (See Section 3).

Synthesis & Manufacturing (In-House Protocols)

When commercial supply is delayed, the compound can be synthesized from the commercially available methyl-precursor. This route is robust and scalable.

Synthetic Pathway Visualization

The following diagram outlines the primary backup synthesis route (Oxidation) and a secondary de novo route.

SynthesisRoutes cluster_legend Legend Precursor 2-Chloro-7-methylquinoline (CAS: 4295-12-9) Intermed Intermediate: Dibromide Species Precursor->Intermed Route B1: NBS (2.2 eq) AIBN, CCl4/Benzene Target 2-Chloroquinoline- 7-carbaldehyde (CAS: 863549-06-8) Precursor->Target Route A: SeO2, Dioxane Reflux, 12h (Direct Oxidation) Intermed->Target Route B2: AgNO3/H2O or CaCO3 Reflux key1 Preferred Route (A) key2 Alternative Route (B)

Figure 1: Synthetic strategies for accessing 2-Chloroquinoline-7-carbaldehyde from the methyl precursor.

Detailed Protocol: Selenium Dioxide Oxidation (Route A)

This method is preferred for its operational simplicity compared to radical bromination.

  • Reagents:

    • 2-Chloro-7-methylquinoline (1.0 eq)[3]

    • Selenium Dioxide (SeO₂, 1.2–1.5 eq)

    • Solvent: 1,4-Dioxane (wet, containing 2-5% water to facilitate aldehyde formation).

  • Procedure:

    • Dissolve the starting material in 1,4-dioxane.

    • Add SeO₂ in a single portion.

    • Reflux (101°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde is more polar than the methyl precursor.

    • Workup: Filter hot through a Celite pad to remove black selenium metal. Concentrate the filtrate.

    • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield Expectation: 55–70%.

Applications in Drug Discovery

The C7-aldehyde moiety serves as a versatile "chemical handle" for diversifying the quinoline scaffold, particularly at the "Right-Hand Side" (RHS) of the molecule in SAR studies.

Reaction Pathways & Derivatives

Applications Aldehyde 2-Chloroquinoline- 7-carbaldehyde Suzuki 2-Aryl-quinoline-7-carbaldehyde (Bi-aryl Scaffolds) Aldehyde->Suzuki Suzuki-Miyaura: Ar-B(OH)2, Pd(PPh3)4 (Retains CHO) RedAmin 7-(Aminomethyl)-quinolines (SH3 Domain Ligands) Aldehyde->RedAmin Reductive Amination: R-NH2, NaBH(OAc)3 Knoevenagel Vinyl/Acrylic Derivatives (Michael Acceptors) Aldehyde->Knoevenagel Malononitrile/Esters Piperidine, EtOH Heterocycle Imidazo/Pyrazolo-fused Systems Aldehyde->Heterocycle Cyclization: Hydrazines/Diamines

Figure 2: Divergent synthesis pathways utilizing the C7-aldehyde and C2-chloro handles.

Key Applications:

  • SH3 Domain Ligands: The 7-position substitution on 2-aminoquinolines (derived from the 2-chloro precursor) has been explored for modulating Src Homology 3 (SH3) domain binding affinity.[4]

  • Suzuki Coupling: The C2-chlorine is highly reactive toward Pd-catalyzed cross-coupling. The C7-aldehyde is typically protected (as an acetal) or tolerated depending on the coupling partner, allowing for the construction of 2-phenylquinoline-7-carbaldehyde libraries.

  • Fluorescent Probes: Quinoline-7-carbaldehyde derivatives often exhibit tunable fluorescence, useful for designing biological probes.

Quality Assurance & Validation

To ensure data integrity, every batch must be validated. The 7-isomer has distinct spectral features compared to the 3-isomer.

Analytical Checklist
  • ¹H-NMR (DMSO-d₆ or CDCl₃):

    • Aldehyde Proton: Look for a singlet at ~10.1–10.2 ppm .

    • C3-H / C4-H: The C2-chloro substitution results in a characteristic doublet for C3-H and C4-H. In the 7-isomer, the proton at C8 (adjacent to N and aldehyde) will appear as a distinct singlet or doublet with small meta-coupling, usually downfield (~8.5 ppm).

    • Differentiation: The 3-carbaldehyde isomer lacks the C3 proton; the 7-carbaldehyde retains it. If you see a singlet at C3/C4 region, you have the wrong isomer.

  • HPLC Purity: >95% (254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: MeCN/Water + 0.1% Formic Acid.

References

  • BLD Pharm. Product Specification: 2-Chloroquinoline-7-carbaldehyde (CAS 863549-06-8).[1][2] Retrieved from

  • BenchChem. Application Notes and Protocols: 2-Phenylquinoline-7-carbaldehyde in Medicinal Chemistry. Retrieved from

  • ChemicalBook. Synthesis of 2-chloro-7-methylquinoline (Precursor Data). Retrieved from

  • National Institutes of Health (NIH) / PubChem. Compound Summary: 2-Chloro-7-methylquinoline (CAS 4295-12-9).[5] Retrieved from

  • Molaid. Reaction Information: 2-chloro-7-formylquinoline conversion to acetals. Retrieved from

Sources

2-Chloroquinoline-7-carbaldehyde MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Safety, and Medicinal Chemistry Applications

CAS Number: 863549-06-8 Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.61 g/mol IUPAC Name: 2-Chloroquinoline-7-carbaldehyde[1][2][3]

Part 1: Executive Summary & Chemical Identity[3]

2-Chloroquinoline-7-carbaldehyde is a high-value heterocyclic building block used primarily in the development of pharmaceuticals targeting antimalarial, anticancer, and anti-inflammatory pathways. Unlike its more common isomer (2-chloroquinoline-3-carbaldehyde), the 7-carbaldehyde motif offers a unique vector for extending the pharmacophore at the benzenoid ring while retaining the reactive 2-chloro position for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.

This guide provides a comprehensive technical breakdown of its physicochemical properties, safety protocols (SDS/MSDS), and validated synthesis routes for laboratory and pilot-scale applications.

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
PropertySpecification
Appearance Pale yellow to off-white crystalline solid
Melting Point 145–150 °C (Predicted/Analogous)
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in water
Reactivity Dual electrophile: C-2 (Cl) and C-7 (CHO)
Stability Moisture sensitive (aldehyde oxidation); Light sensitive
Part 2: Hazard Identification & Safety (Core MSDS)

Signal Word: WARNING

This compound belongs to the class of halogenated heteroaromatic aldehydes. It poses risks primarily through contact and inhalation. The aldehyde moiety is reactive toward proteins (Schiff base formation), acting as a sensitizer, while the halogenated core adds lipophilicity, enhancing dermal absorption.

GHS Classification & Hazard Statements[2][3]
GHS CodeHazard StatementMechanism of Toxicity
H315 Causes skin irritationAlkylating potential of the aldehyde; lipid extraction by organic solvent carriers.[3]
H319 Causes serious eye irritationDirect chemical insult to corneal epithelium; lachrymator potential.
H335 May cause respiratory irritationIrritation of mucous membranes upon inhalation of dust/vapor.
H317 May cause allergic skin reactionPotential haptenization of proteins via imine formation.
Precautionary Protocols (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11][12]

  • P280: Wear protective gloves (Nitrile, >0.11mm)/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do.[11][12] Continue rinsing.[9][11][12]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Emergency Response
  • Fire: Use dry chemical, CO₂, or alcohol-resistant foam. Do not use water jet as it may spread the chemical if molten.

  • Spill: Dampen with inert absorbent (vermiculite) to suppress dust. Neutralize surfaces with dilute bisulfite solution (to quench aldehyde) followed by soap and water.

Part 3: Validated Synthesis Protocols

The synthesis of the 7-isomer is more challenging than the 3-isomer (which is directly accessible via Vilsmeier-Haack of acetanilides). The most reliable route for the 7-carbaldehyde utilizes a Lithium-Halogen Exchange strategy starting from 7-bromo-2-chloroquinoline.

Route A: Regioselective Formylation (Recommended)

Reaction Logic:

  • Precursor Synthesis: 7-Bromo-2-chloroquinoline is prepared from 3-bromoaniline (via cinnamide cyclization) or commercially sourced.[3]

  • Lithiation: Selective exchange of the aryl bromide (C-7) over the vinyl chloride (C-2) using n-Butyllithium at cryogenic temperatures.[3] The C-2 chlorine is deactivated toward Li-exchange due to the adjacent nitrogen lone pair repulsion and the nature of the

    
    -system.[3]
    
  • Formylation: Quenching the lithiated species with DMF.

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Dissolution: Charge the flask with 7-bromo-2-chloroquinoline (1.0 eq, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Slowly add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes via syringe pump. Critical: Maintain internal temperature below -70 °C to prevent attack at the C-2 position.[3]

  • Formylation: Stir for 30 minutes at -78 °C. Add anhydrous DMF (1.5 eq) dropwise.

  • Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Route B: Selenium Dioxide Oxidation (Alternative)

For labs lacking cryogenic facilities, the oxidation of 2-chloro-7-methylquinoline is a viable alternative, though yields are typically lower (40-60%).[3]

  • Reagents: 2-Chloro-7-methylquinoline (1.0 eq), SeO₂ (1.2 eq), 1,4-Dioxane (solvent).

  • Procedure: Reflux the mixture for 4–6 hours. Monitor by TLC.[13]

  • Filtration: Filter hot through Celite to remove black selenium metal.

  • Isolation: Concentrate filtrate and purify via column chromatography.

Synthesis Workflow Diagram

Synthesis Start 7-Bromo-2-chloroquinoline Step1 Lithiation (-78°C) n-BuLi / THF Start->Step1 Selective Br/Li Exchange Inter [7-Lithio-Intermediate] Step1->Inter Step2 Formylation (+ DMF) Inter->Step2 Electrophilic Trapping Product 2-Chloroquinoline- 7-carbaldehyde Step2->Product Hydrolysis

Caption: Figure 1. Regioselective synthesis of 2-Chloroquinoline-7-carbaldehyde via Lithium-Halogen Exchange.

Part 4: Applications in Drug Discovery

The 2-chloroquinoline-7-carbaldehyde scaffold is a "divergent core," allowing medicinal chemists to grow molecules in two distinct vectors orthogonal to each other.

1. C-7 Vector: Schiff Base & Reductive Amination

The aldehyde at C-7 is ideal for attaching solubilizing groups or specific receptor-binding motifs (e.g., hydrazones, oximes).[3]

  • Protocol: React with primary amines in Ethanol/Acetic Acid (cat.) to form imines.

  • Target: DNA intercalation agents, kinase inhibitors.

2. C-2 Vector: Nucleophilic Displacement (

)

The chlorine at C-2 is highly activated by the quinoline nitrogen.[3] It can be displaced by amines, thiols, or alkoxides.

  • Protocol: React with an amine (HNR₂) in DMF at 80–100 °C with K₂CO₃.

  • Target: Tuning lipophilicity and metabolic stability.

3. C-2 Vector: Suzuki-Miyaura Coupling

The C-2 chloride is an excellent partner for palladium-catalyzed cross-coupling with aryl boronic acids.[3]

  • Protocol: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 90 °C.

Chemical Space Visualization

Applications Core 2-Chloroquinoline- 7-carbaldehyde SNAr S_NAr Displacement (C-2 Position) Core->SNAr + Amines/Thiols K2CO3, Heat Schiff Schiff Base Formation (C-7 Aldehyde) Core->Schiff + R-NH2 EtOH, AcOH Suzuki Suzuki Coupling (C-2 Position) Core->Suzuki + Ar-B(OH)2 Pd(0) Prod1 2-Amino-quinoline Derivatives (Antimalarial) SNAr->Prod1 Prod2 Hydrazones/Imines (Anticancer/Tubulin) Schiff->Prod2 Prod3 2-Aryl-quinolines (Kinase Inhibitors) Suzuki->Prod3

Caption: Figure 2.[3] Divergent synthesis pathways utilizing the orthogonal reactivity of the C-2 and C-7 positions.

Part 5: References
  • PubChem. (2025). Compound Summary: 2-Chloroquinoline-7-carbaldehyde (CAS 863549-06-8).[1][2][3][7] National Library of Medicine. Link

  • Meth-Cohn, O., & Narhe, B. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Foundational chemistry for chloroquinoline synthesis). Link

  • Shaikh, N., et al. (2000).[9] Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Journal of Chemical Research. (Protocol for methyl-to-aldehyde oxidation). Link

  • BenchChem. (2025).[13] Safety and Handling Guide for Quinoline Carbaldehydes. (General safety protocols for class). Link

  • BLD Pharm. (2025). Product Catalog: 2-Chloroquinoline-7-carbaldehyde. (Source for CAS verification). Link

Sources

The Therapeutic Potential of 2-Chloroquinoline-7-Carbaldehyde Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the architecture of therapeutic agents.[1][2] Its derivatives are prolific in nature and have been extensively explored in synthetic medicinal chemistry, leading to a wide array of drugs with diverse pharmacological activities.[3][4] From the historical significance of quinine in combating malaria to the modern applications of fluoroquinolones in antibacterial therapy, the quinoline scaffold has consistently proven its versatility and efficacy.[5][6] The introduction of specific substituents onto the quinoline core can dramatically modulate its biological activity, opening new avenues for drug design and development.[7] This guide focuses on the therapeutic potential of a specific, yet underexplored, scaffold: 2-chloroquinoline-7-carbaldehyde. The presence of a chlorine atom at the 2-position and a carbaldehyde group at the 7-position offers unique opportunities for synthetic diversification and targeted biological activity.[8][9]

The 2-Chloroquinoline-7-Carbaldehyde Core: Synthetic Strategies and Chemical Reactivity

The synthesis of the 2-chloroquinoline-7-carbaldehyde scaffold is most commonly achieved through the Vilsmeier-Haack reaction.[7][10] This powerful formylation reaction utilizes a substituted acetanilide as the starting material, which undergoes cyclization and formylation in the presence of a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12] The electron-donating or -withdrawing nature of the substituents on the initial acetanilide can influence the reaction conditions and overall yield.[10]

The resulting 2-chloroquinoline-7-carbaldehyde is a versatile intermediate for further chemical modifications. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[13] The carbaldehyde at the 7-position serves as a reactive handle for transformations such as the formation of Schiff bases, hydrazones, and alcohols, enabling the creation of diverse chemical libraries for biological screening.[8][9]

Experimental Protocol: Vilsmeier-Haack Synthesis of a 2-Chloroquinoline-3-Carbaldehyde Derivative (Representative Protocol)

Reagents:

  • Substituted Acetanilide (1 equivalent)

  • N,N-Dimethylformamide (DMF) (3 equivalents)

  • Phosphorus Oxychloride (POCl₃) (15 equivalents)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, combine the substituted acetanilide (1 equivalent) and N,N-dimethylformamide (3 equivalents).

  • Stir the mixture in an ice bath for 20 minutes.

  • Add phosphorus oxychloride (15 equivalents) dropwise to the mixture using a dropping funnel, while maintaining the temperature in the ice bath.

  • Allow the reaction mixture to come to room temperature and then heat at 80-90 °C for 7-10 hours under a condenser.

  • Monitor the reaction progress using thin-layer chromatography.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Collect the resulting precipitate by filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield the purified 2-chloroquinoline carbaldehyde.

Causality Behind Experimental Choices:

  • The use of an ice bath during the initial mixing and addition of POCl₃ is crucial to control the exothermic reaction and prevent unwanted side products.

  • Heating the reaction mixture is necessary to drive the cyclization and formylation to completion.

  • Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product.

  • Recrystallization is a standard purification technique to obtain a product of high purity.

Therapeutic Potential and Mechanisms of Action

Derivatives of the 2-chloroquinoline scaffold have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and inflammation.[4][16][17] While research specifically on the 7-carbaldehyde isomer is still emerging, the broader class of quinolines provides a strong foundation for its potential biological activities.

Anticancer Activity

Quinoline derivatives represent a promising class of anticancer agents with diverse mechanisms of action.[1][16] These include the inhibition of topoisomerase, enzymes crucial for DNA replication and repair, and the disruption of microtubule polymerization, which is essential for cell division.[2][18] Many quinoline-based compounds have also been shown to induce apoptosis, or programmed cell death, in cancer cells through various signaling pathways.[3][19]

Potential Signaling Pathways for Anticancer Activity:

Anticancer_Signaling_Pathways cluster_0 2-Chloroquinoline-7-carbaldehyde Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Derivative Derivative Topoisomerase Topoisomerase Inhibition Derivative->Topoisomerase Inhibits Microtubule Microtubule Disruption Derivative->Microtubule Disrupts Apoptosis Apoptosis Induction Derivative->Apoptosis Induces DNA_Damage DNA Damage Topoisomerase->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis->Cell_Death DNA_Damage->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Potential anticancer mechanisms of 2-chloroquinoline-7-carbaldehyde derivatives.

Data Summary: In Vitro Anticancer Activity of Quinoline Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of selected quinoline compounds against various human cancer cell lines. This data, primarily from derivatives of other quinoline scaffolds, provides a benchmark for the potential potency of novel 2-chloroquinoline-7-carbaldehyde derivatives.[20]

Compound TypeCell LineIC50 (µM)
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition
2-phenylquinolin-4-amine derivatives (7a, 7d, 7i)HT-29 (Colon)8.12, 9.19, 11.34
Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[6] This disruption of DNA synthesis ultimately leads to bacterial cell death. The 2-chloroquinoline moiety, in particular, has been a focus of research for developing new antibacterial and antifungal agents.[17]

Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow start Start: Synthesized Derivative culture Prepare Bacterial/Fungal Culture start->culture prepare_plates Prepare Agar Plates with Test Compound culture->prepare_plates inoculate Inoculate Plates with Microorganism prepare_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure_inhibition Measure Zone of Inhibition (Disc Diffusion) or MIC (Broth Dilution) incubate->measure_inhibition analyze Analyze Data and Determine Potency measure_inhibition->analyze end End: Identify Lead Compounds analyze->end

Caption: A typical workflow for the in vitro screening of antimicrobial compounds.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated potent anti-inflammatory properties.[21][22] The mechanisms underlying this activity are often multifactorial and can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and the suppression of inflammatory mediators.[23] Given the prevalence of inflammation in a wide range of diseases, the exploration of 2-chloroquinoline-7-carbaldehyde derivatives as anti-inflammatory agents is a promising area of research.

Future Directions and Conclusion

The 2-chloroquinoline-7-carbaldehyde scaffold represents a promising, yet largely untapped, area for drug discovery. Its synthetic accessibility via the Vilsmeier-Haack reaction and the reactivity of its chloro and carbaldehyde functionalities provide a robust platform for the generation of diverse chemical libraries. While direct biological data on this specific isomer is limited, the well-established therapeutic potential of the broader quinoline class in oncology, infectious diseases, and inflammation strongly suggests that derivatives of 2-chloroquinoline-7-carbaldehyde warrant further investigation. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these compounds to elucidate their specific mechanisms of action and structure-activity relationships. Such efforts hold the potential to uncover novel therapeutic agents with improved efficacy and safety profiles.

References

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7-Formyl Quinoline Derivatives in Medicinal Chemistry: Scaffolds, Mechanisms, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the quinoline nucleus represents a privileged scaffold, with 7-formyl quinoline derivatives emerging as highly versatile building blocks for drug discovery. The presence of a highly reactive carbaldehyde group at the 7-position provides a critical synthetic handle for diversification[1][2]. This whitepaper explores the dual utility of 7-formyl quinoline derivatives: first, as precursors for transition-metal-chelating Schiff bases with potent antimicrobial and antifungal properties; and second, as core structures for 2-phenylquinoline derivatives that exhibit targeted anticancer activity via epigenetic modulation[2][3].

Designed for drug development professionals and synthetic chemists, this guide synthesizes the biological rationale, structural-activity relationships (SAR), and field-proven synthetic protocols required to leverage these compounds in therapeutic development.

Chemical Biology & Mechanistic Insights

Metallo-Drugs: Antimicrobial and Antifungal Activity

A major application of 8-hydroxy-7-formylquinoline is its condensation with amines (such as 4-amino-1-phenyl-2,3-dimethylpyrazolin-5-one) to form multidentate Schiff base ligands[3][4]. These ligands typically act as ONO or HONO donors, forming highly stable octahedral or square-planar complexes with transition metals like Cu(II), Ni(II), Mn(II), Co(II), and Cd(II)[4][5][6].

The Causality of Enhanced Bioactivity: The profound antimicrobial efficacy of these metal complexes against pathogens like Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus is governed by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability [3][5][7]. Chelation significantly reduces the polarity of the transition metal ion because its positive charge is partially shared with the donor atoms of the Schiff base, and the metal is encapsulated within a lipophilic organic shell. This enhanced lipophilicity allows the metallo-drug to efficiently permeate the lipid bilayer of bacterial cell membranes, where it disrupts vital enzymatic activities and induces ultrastructural damage[3][7].

Targeted Anticancer Activity: HDAC Inhibition

Beyond infectious diseases, the 2-phenylquinoline-7-carbaldehyde scaffold has demonstrated significant potential in oncology[2][8]. Derivatives synthesized from this core are capable of interfering with critical cancer cell signaling pathways, most notably through the inhibition of Histone Deacetylases (HDACs)[2][8].

Mechanistic Causality: HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a condensed chromatin state that represses tumor suppressor genes. By inhibiting HDACs, 2-phenylquinoline derivatives promote chromatin relaxation. This epigenetic shift restores the transcription of apoptotic and cell-cycle regulatory genes, ultimately inducing programmed cell death in malignant cells[2][8].

HDAC_Pathway A 2-Phenylquinoline Derivative B HDAC Enzyme A->B Inhibits C Acetylated Histones B->C Prevents Deacetylation D Chromatin Relaxation C->D Promotes E Tumor Suppressor Gene Expression D->E Enables F Apoptosis (Cancer Cell Death) E->F Induces

Mechanistic pathway of 2-phenylquinoline-7-carbaldehyde derivatives inhibiting HDACs.

Quantitative Data & Structure-Activity Relationships

The following table summarizes the comparative biological activities of key 7-formyl quinoline derivatives and their transition metal complexes, highlighting the structure-activity relationship (SAR) dependence on the coordinated metal.

Scaffold / DerivativeMetal / ModificationTarget Organism / SystemKey Biological Effect & Mechanism
8-Hydroxy-7-formylquinoline Schiff Base Cu(II), Ni(II)E. coli, K. pneumoniae, B. cereusHigh antibacterial activity; Cu(II) complexes exhibit greater toxicity than Ni(II)[7].
8-Hydroxy-7-formylquinoline Schiff Base Mn(II)Human lung cancer cellsExhibits high potential cytotoxicity and inhibits tumor cell proliferation[5].
8-Hydroxy-7-formylquinoline Schiff Base Co(II), Cd(II)S. pneumonia, S. TyphimuriumBest-in-class antibacterial activity among tested transition metals[5].
2-Phenylquinoline-7-carbaldehyde Schiff base/HydrazoneHistone Deacetylases (HDACs)Epigenetic modulation; induces cancer cell apoptosis[2][8].

Synthetic Workflows & Experimental Protocols

To harness these scaffolds, researchers rely on robust, self-validating synthetic workflows. Below is the logical progression from raw halogenated quinolines to bioactive metallo-drugs.

Synthetic_Workflow N1 2-Chloro-7-formylquinoline N2 Suzuki-Miyaura Coupling (Pd(OAc)2, PPh3, K2CO3) N1->N2 Phenylboronic acid N3 2-Phenylquinoline-7-carbaldehyde N2->N3 Cross-Coupling N4 Schiff Base Condensation (Amine, Template Condition) N3->N4 Diversification N5 Metal Complexation (Cu, Ni, Mn, Co) N4->N5 Chelation N6 Bioactive Metallo-Drug (Antimicrobial/Anticancer) N5->N6 Optimization

Experimental workflow from 7-formylquinoline precursors to bioactive metallo-drugs.

Protocol A: Suzuki-Miyaura Synthesis of 2-Phenylquinoline-7-carbaldehyde

This protocol utilizes a palladium-catalyzed cross-coupling reaction to install the phenyl group while preserving the highly reactive 7-carbaldehyde moiety[2][8].

Causality of Experimental Choices:

  • Pd(OAc)₂ & PPh₃: Palladium acetate acts as a stable precatalyst. Triphenylphosphine reduces Pd(II) to the active Pd(0) species in situ and provides steric/electronic stabilization during the oxidative addition of the bulky quinoline ring.

  • K₂CO₃ (Aqueous): The base is strictly required to coordinate with the phenylboronic acid, forming a negatively charged boronate 'ate' complex. This increases the nucleophilicity of the organic group, making the transmetalation step thermodynamically favorable.

  • Nitrogen/Argon Purge: Essential to prevent the premature oxidation of the sensitive Pd(0) catalyst back to an inactive state.

Step-by-Step Methodology:

  • Preparation: To a standard round-bottom flask, add 2-chloro-7-formylquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol)[2][8].

  • Solvent & Base: Add 10 mL of 1,2-dimethoxyethane (DME). Prepare a 2M aqueous solution of K₂CO₃ and add it to the reaction mixture[2][8].

  • Degassing: Purge the flask thoroughly with Nitrogen or Argon gas for 10–15 minutes[2][8].

  • Reaction: Attach a reflux condenser and heat the mixture to 85–90 °C. Maintain reflux for 4–6 hours, monitoring the disappearance of the starting material via Thin-Layer Chromatography (TLC)[2][8].

  • Workup: Cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate (EtOAc) and filter through a pad of Celite to remove the precipitated palladium catalyst[8].

  • Purification: Wash the organic filtrate with distilled water (2 x 15 mL) and saturated aqueous NaHCO₃ (2 x 15 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography[2][8].

Protocol B: Template Condensation & Metal Complexation of Schiff Bases

This protocol details the synthesis of multidentate ligands from 8-hydroxy-7-formylquinoline and their subsequent metallation[3][4][6].

Causality of Experimental Choices:

  • Template Condition: Conducting the imine condensation in the presence of (or immediately followed by) transition metal salts drives the reaction forward. The metal ion acts as a thermodynamic "trap," locking the newly formed azomethine nitrogen and the phenolic oxygen into a highly stable, conjugated chelate ring.

  • Vacuum Drying: Schiff bases are susceptible to hydrolysis back into their constituent aldehyde and amine in the presence of ambient moisture. Strict vacuum drying prevents this degradation.

Step-by-Step Methodology:

  • Condensation: Dissolve 8-hydroxy-7-formylquinoline (1.0 mmol) and the target amine (e.g., 4-amino-1-phenyl-2,3-dimethylpyrazolin-5-one, 1.0 mmol) in absolute ethanol[3][4].

  • Reflux: Heat the mixture to reflux for 2–4 hours under continuous magnetic stirring[4].

  • Metallation: Slowly add a stoichiometric amount (1.0 mmol or 0.5 mmol depending on the desired geometry) of the target metal chloride salt (e.g., CuCl₂, NiCl₂, or MnCl₂) dissolved in a minimum amount of ethanol[3][6].

  • Precipitation: Continue refluxing for an additional 2 hours. A distinct color change and precipitation will indicate the formation of the metal complex[3][4].

  • Isolation: Cool the mixture to room temperature. Filter the solid precipitate, wash sequentially with cold ethanol and diethyl ether, and dry thoroughly under vacuum over P₂O₅ to yield the final bioactive metallo-drug[4][9].

References

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Methodological & Application

Application Note: Synthesis of 2-Chloroquinoline-7-carbaldehyde from 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction and Synthetic Rationale

2-Chloroquinoline-7-carbaldehyde is a highly prized bifunctional building block in medicinal chemistry. The C2-chloro atom serves as an excellent electrophile for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) or direct SNAr substitutions, while the C7-carbaldehyde provides a versatile handle for reductive aminations, Wittig olefinations, and condensation reactions.

The Causality of the Synthetic Sequence: A direct one-step oxidation of 7-methylquinoline to a carbaldehyde, followed by functionalization of the quinoline core, is synthetically unviable. Aldehydes are highly sensitive to the harsh oxidizing conditions required for N-oxidation and will readily convert to gem-dichlorides when exposed to phosphorus oxychloride (POCl₃). Therefore, orthogonal reactivity principles dictate a specific three-step sequence[1, 2]:

  • Activation: N-oxidation of the robust 7-methylquinoline to activate the C2 position.

  • Functionalization: Deoxygenative chlorination at C2 using POCl₃.

  • Late-Stage Oxidation: Selective allylic/benzylic oxidation of the C7-methyl group to the target carbaldehyde using Selenium Dioxide (SeO₂).

SyntheticRoute A 7-Methylquinoline (Starting Material) B 7-Methylquinoline N-oxide A->B mCPBA, DCM 0 °C to RT C 2-Chloro-7- methylquinoline B->C POCl3, Toluene 80 °C D 2-Chloroquinoline- 7-carbaldehyde (Target) C->D SeO2, Dioxane Reflux (100 °C)

Fig 1: Three-step synthetic workflow for 2-Chloroquinoline-7-carbaldehyde from 7-methylquinoline.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters optimized for this three-step sequence.

StepTransformationReagent (Eq.)SolventTemp (°C)Time (h)Expected Yield
1 N-OxidationmCPBA (1.3 eq)DCM0 → 253 - 485 - 92%
2 ChlorinationPOCl₃ (3.0 eq)Toluene80 - 902 - 475 - 82%
3 Methyl OxidationSeO₂ (1.8 eq)1,4-Dioxane100 (Reflux)12 - 1860 - 70%

Detailed Experimental Protocols

Step 1: Synthesis of 7-Methylquinoline N-oxide

Mechanistic Insight: The oxidation of the quinoline nitrogen lone pair by meta-chloroperoxybenzoic acid (mCPBA) forms a dative N–O bond. This intermediate is critical as it simultaneously acts as a directing group and an activating group, increasing the electrophilicity of the C2 and C4 positions for the subsequent halogenation[3].

Procedure:

  • Initialization: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-methylquinoline (10.0 mmol, 1.43 g) in anhydrous dichloromethane (DCM, 30 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add mCPBA (77% max, 13.0 mmol, ~2.9 g) in small portions over 15 minutes to control the exothermic peroxy-transfer reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Eluent: 5% MeOH in DCM). The N-oxide product will appear as a highly polar spot (low Rf) compared to the starting material.

  • Workup: Once complete (typically 3 hours), quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to reduce unreacted peroxides. Add saturated aqueous NaHCO₃ (30 mL) and stir vigorously for 30 minutes to convert meta-chlorobenzoic acid into its water-soluble sodium salt.

  • Isolation: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 7-methylquinoline N-oxide as a pale yellow solid [4].

Step 2: Synthesis of 2-Chloro-7-methylquinoline

Mechanistic Insight: The N-oxide oxygen acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃. This generates a highly reactive -OPOCl₂ leaving group. Chloride (released during phosphorylation) then attacks the activated C2 position (Meisenheimer-like complex), followed by rearomatization and elimination of the phosphate species [3].

Mechanism N1 7-Methylquinoline N-oxide N2 O-Phosphorylation (Electrophilic Attack on P) N1->N2 + POCl3 N3 Activated Intermediate [-O-POCl2 leaving group] N2->N3 - Cl- N4 Nucleophilic Addition (Cl- attacks C2 position) N3->N4 + Cl- N5 Rearomatization & Elimination of HOPOCl2 N4->N5 Base/Heat N6 2-Chloro-7-methylquinoline N5->N6

Fig 2: Mechanistic causality of the deoxygenative C2-chlorination of quinoline N-oxides using POCl3.

Procedure:

  • Initialization: Dissolve the crude 7-methylquinoline N-oxide (8.5 mmol, ~1.35 g) in anhydrous toluene (20 mL) under a nitrogen atmosphere.

  • Activation: Dropwise, add POCl₃ (25.5 mmol, 2.38 mL). Caution: POCl₃ is highly corrosive and reacts violently with moisture.

  • Propagation: Heat the mixture to 80–90 °C for 2 to 4 hours. The reaction progress is marked by a color change to dark orange/brown. TLC (Eluent: 20% EtOAc in Hexanes) will show a rapid shift to a high-Rf, non-polar product spot.

  • Quenching (Critical Step): Cool the mixture to room temperature. Pour the solution very slowly over crushed ice (100 g) with vigorous stirring. Carefully neutralize the highly acidic mixture by adding concentrated NH₄OH (aq) or 2M NaOH until the pH reaches ~8.

  • Isolation: Extract with EtOAc (3 × 30 mL). Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield 2-chloro-7-methylquinoline as a white to off-white solid [3].

Step 3: Oxidation to 2-Chloroquinoline-7-carbaldehyde

Mechanistic Insight: Selenium dioxide (SeO₂) selectively oxidizes activated (benzylic) methyl groups. The mechanism proceeds via an initial ene reaction between the C7-methyl group and SeO₂, followed by a [2,3]-sigmatropic rearrangement of the resulting allyl seleninic acid, and finally, elimination of water and elemental selenium (Se⁰) to yield the aldehyde [1, 2].

Procedure:

  • Initialization: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-7-methylquinoline (6.0 mmol, 1.06 g) in 1,4-dioxane (25 mL).

  • Addition: Add Selenium Dioxide (SeO₂, 10.8 mmol, 1.20 g) in one portion.

  • Propagation: Heat the mixture to gentle reflux (100 °C) under a nitrogen atmosphere for 12 to 18 hours. As the reaction proceeds, the solution will darken significantly, and black elemental selenium will precipitate.

  • Filtration: Once TLC confirms the disappearance of the starting material, cool the reaction mixture slightly and filter it hot through a pad of Celite to remove the toxic, finely divided black selenium metal. Wash the Celite pad thoroughly with hot dioxane and DCM.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. The crude residue is purified by silica gel column chromatography (Eluent gradient: 5% to 15% EtOAc in Hexanes) to afford the target 2-chloroquinoline-7-carbaldehyde as a pale yellow crystalline solid [1].

References

  • Benchchem Application Notes. "2-Methyl-8-quinolinecarboxaldehyde in Materials Science and OLEDs" (Mechanistic parallels for SeO₂ oxidation of methylquinolines). Benchchem.
  • Semantic Scholar / Molecules. "An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety" (Detailing SeO₂ oxidation of 2-chloro-7-methylquinoline derivatives). MDPI.
  • Journal of Medicinal Chemistry. "Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition" (POCl₃ chlorination protocols for quinoline N-oxides). ACS Publications.
  • RSC Advances. "Electronic Supporting Information: 7-Methylquinoline N–oxide" (mCPBA oxidation and characterization data). Royal Society of Chemistry.

Application Note: Regioselective Vilsmeier-Haack Formylation Protocols for Quinoline-7-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-7-carbaldehyde and its functionalized derivatives are privileged scaffolds in medicinal chemistry, serving as critical building blocks for molecular hybridization, Schiff base ligands, and novel anticancer agents. Direct formylation of the quinoline core is notoriously difficult due to the electron-deficient nature of the pyridine ring. However, the introduction of electron-donating groups (e.g., –NH₂, –OH) at the C8 position sufficiently activates the adjacent carbocyclic ring, enabling regioselective electrophilic aromatic substitution via the Vilsmeier-Haack (VH) reaction .

This application note provides a comprehensive, self-validating protocol for the synthesis of quinoline-7-carbaldehyde derivatives, detailing the mechanistic causality behind reagent selection, temperature control, and downstream processing.

Mechanistic Rationale & Regioselectivity (Causality)

The success of the VH formylation hinges on the in situ generation of a highly electrophilic chloroiminium ion—known as the Vilsmeier reagent —from the reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) .

When an activated quinoline (such as 8-aminoquinoline or pyrimido[4,5-b]quinoline) is introduced to the system, the electron-donating group at C8 increases the nucleophilicity of the C7 (ortho) and C5 (para) positions . The regioselectivity towards the C7 position is governed by thermodynamic control and the steric bulk of the Vilsmeier reagent, which naturally favors the less sterically hindered position depending on the specific substrate architecture .

Following electrophilic attack, a stable iminium salt intermediate is formed. This intermediate remains intact under anhydrous conditions but undergoes rapid, irreversible hydrolysis upon aqueous workup to yield the final formyl group (–CHO).

VH_Mechanism DMF DMF + POCl3 (0-5°C) VR Vilsmeier Reagent [Me2N=CHCl]+ DMF->VR Activation Intermediate Iminium Salt Intermediate VR->Intermediate Electrophilic Attack (C7) Substrate Activated Quinoline (e.g., 8-Aminoquinoline) Substrate->Intermediate Product Quinoline-7-carbaldehyde Derivative Intermediate->Product Aqueous Hydrolysis

Fig 1. Mechanistic pathway of the Vilsmeier-Haack formylation on activated quinolines.

Experimental Methodology: Self-Validating Protocol

To ensure high yields and reproducibility, the following protocol incorporates self-validating checkpoints to monitor reaction health in real-time.

VH_Workflow Step1 1. Vilsmeier Reagent Preparation Mix DMF & POCl3 at 0-5°C (30 min) Step2 2. Substrate Addition Add Quinoline Precursor slowly at 0°C Step1->Step2 Step3 3. Formylation Reaction Heat to 60-80°C (Monitor via TLC) Step2->Step3 Step4 4. Quenching & Hydrolysis Pour into Crushed Ice with vigorous stirring Step3->Step4 Step5 5. Neutralization & Isolation Adjust pH with Na2CO3, Filter/Extract Step4->Step5

Fig 2. Step-by-step experimental workflow for Vilsmeier-Haack formylation.
Step-by-Step Protocol (e.g., 8-Aminoquinoline-7-carbaldehyde)

Materials:

  • Activated Quinoline Precursor (1.0 equiv, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (5.0 equiv, 50 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10.0 equiv, 100 mmol)

  • Saturated aqueous Na₂CO₃

  • Ice-water bath

Procedure:

  • Vilsmeier Reagent Formation:

    • Causality: The reaction between POCl₃ and DMF is highly exothermic. Failure to control the temperature leads to the decomposition of the chloroiminium salt into inactive dimethylamine hydrochloride and carbon monoxide.

    • Action: Purge a flame-dried 100 mL round-bottom flask with argon. Add anhydrous DMF and cool to 0–5 °C using an ice-water bath. Add POCl₃ dropwise over 15 minutes.

    • Validation Checkpoint: The solution should remain colorless to pale yellow. A deep brown color at this stage indicates thermal degradation. Stir for an additional 30 minutes at room temperature to ensure complete reagent formation.

  • Substrate Addition:

    • Causality: Rapid addition of the quinoline substrate can cause localized heating, leading to tarry byproducts and loss of regiocontrol.

    • Action: Re-cool the Vilsmeier reagent to 0 °C. Dissolve the quinoline precursor in a minimal amount of anhydrous DMF and add it dropwise to the flask.

    • Validation Checkpoint: The reaction mixture will typically transition to a deep red or orange hue, signifying the successful formation of the iminium intermediate .

  • Formylation & Cyclization:

    • Action: Gradually warm the mixture to room temperature, then heat to 80 °C for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the starting material spot (fluorescent under 254 nm UV) and the appearance of a lower R_f product spot confirms reaction progression.

  • Quenching and Hydrolysis:

    • Causality: The iminium salt must be hydrolyzed to the aldehyde. Pouring the mixture into ice controls the violent exothermic hydrolysis of excess POCl₃.

    • Action: Cool the reaction to room temperature and pour it slowly into 200 g of vigorously stirred crushed ice. Stir for 30 minutes.

  • Neutralization and Isolation:

    • Causality: Strong bases (e.g., NaOH) can trigger the Cannizzaro reaction or degrade the newly formed aldehyde. Na₂CO₃ provides a mild buffering effect suitable for iminium hydrolysis.

    • Action: Slowly add saturated aqueous Na₂CO₃ until the pH reaches 7.0–7.5. Extract with dichloromethane (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

Quantitative Data & Reaction Optimization

The efficiency of the VH formylation is highly sensitive to the stoichiometry of the Vilsmeier reagent and the thermal conditions. Table 1 summarizes the optimization parameters for maximizing the yield of quinoline-7-carbaldehyde derivatives while minimizing C5-formylated byproducts.

Table 1: Optimization of VH Formylation Parameters

EntryPOCl₃ (equiv)DMF (equiv)Temp (°C)Time (h)Yield (%)Observation
11.53.0251215Incomplete conversion, unreacted substrate
23.05.060645Mixture of C5/C7 isomers
3 5.0 10.0 80 4 78 Optimal regioselectivity, clean conversion
410.015.0100232Extensive tarry decomposition products

Troubleshooting & Analytical Characterization

Common Pitfalls
  • Issue: Low Yield / Tarry Residues.

    • Cause: Overheating during Vilsmeier reagent formation or prolonged reaction times at >90 °C.

    • Solution: Strictly maintain 0–5 °C during POCl₃ addition and limit the heating phase to a maximum of 80 °C.

  • Issue: Incomplete Hydrolysis (Presence of iminium salts).

    • Cause: Insufficient stirring time during the aqueous quench.

    • Solution: Ensure the quenched mixture is stirred for at least 30–45 minutes at room temperature before attempting organic extraction.

Analytical Signatures
  • ¹H NMR (CDCl₃ / DMSO-d₆): The hallmark of successful formylation is the appearance of a sharp singlet in the far downfield region (δ 10.0–10.5 ppm ), corresponding to the aldehydic proton (–CHO) .

  • FT-IR Spectroscopy: A strong, sharp absorption band at ~1670–1690 cm⁻¹ confirms the presence of the carbonyl stretch (C=O) of the newly introduced formyl group .

References

  • Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules (MDPI), 2020. Available at:[Link]

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society Open Science, 2024. Available at:[Link]

Application Note & Protocol: Selective Oxidation of 2-Chloro-7-Methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Value of Quinolino-7-carbaldehydes

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2] Specifically, functionalized 2-chloroquinolines serve as highly versatile intermediates. The presence of the chloro group at the 2-position provides a reactive handle for nucleophilic substitution, while the aldehyde function at the 7-position enables a wide array of subsequent transformations such as reductive amination, Wittig reactions, and condensations to build molecular complexity.

2-Chloroquinoline-7-carbaldehyde is therefore a valuable building block for the synthesis of novel therapeutic agents. The primary challenge in its synthesis from 2-chloro-7-methylquinoline lies in the selective oxidation of the C7-methyl group—a benzylic position activated by the aromatic ring—without disturbing the sensitive chloro-substituent or over-oxidizing the methyl group to a carboxylic acid. This document provides a detailed guide to the most reliable method for this transformation—the Riley oxidation using selenium dioxide (SeO₂)—and discusses the critical parameters for achieving high yield and purity.

Mechanistic Rationale: The Riley Oxidation with Selenium Dioxide

The oxidation of active methyl groups on N-heteroaromatic compounds is effectively achieved using selenium dioxide (SeO₂).[3][4] This transformation, known as the Riley oxidation, is highly selective for activated C-H bonds, such as those in allylic and benzylic positions, making it ideal for the target reaction.[5][6]

The mechanism proceeds through a well-established pathway:

  • Ene Reaction: The reaction initiates with an "ene-like" reaction where the Se=O bond of selenous acid (the hydrated form of SeO₂) interacts with the C-H bond of the methyl group.[5][7]

  • [8][9]-Sigmatropic Rearrangement: This is followed by a rapid[8][9]-sigmatropic rearrangement, which transfers the selenium atom to the carbon, forming an unstable selenium(II) intermediate.[5][6][7]

  • Decomposition: The intermediate then decomposes, eliminating elemental selenium (Se) and water to yield the desired aldehyde.

The key to a successful oxidation is controlling the reaction conditions to favor the formation of the aldehyde and prevent its subsequent oxidation to the less desirable 2-chloroquinoline-7-carboxylic acid.[10][11]

Riley_Oxidation_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Products Start_Mol 2-Chloro-7-methylquinoline Ene_Reaction Ene Reaction Start_Mol->Ene_Reaction SeO2 SeO2 (in H2O -> H2SeO3) SeO2->Ene_Reaction Sigmatropic [2,3]-Sigmatropic Rearrangement Ene_Reaction->Sigmatropic Forms allylic seleninic acid Intermediate Unstable Selenium(II) Intermediate Sigmatropic->Intermediate Decomposition Decomposition Intermediate->Decomposition Product 2-Chloroquinoline-7-carbaldehyde Decomposition->Product Byproducts Se(s) + H2O Decomposition->Byproducts

Caption: Simplified mechanism of the Riley Oxidation.

Comparative Overview of Oxidation Methods

While SeO₂ is the most common and direct reagent for this conversion, other methods exist for the oxidation of activated methyl groups. Understanding these alternatives provides a broader context for methodological selection.

Oxidant System Typical Solvent Temperature Advantages Disadvantages References
Selenium Dioxide (SeO₂) / H₂O 1,4-Dioxane, XyleneReflux (100-140 °C)Simple, inexpensive, good yields for methylquinolines.[8][10]Highly toxic reagent, potential for over-oxidation, stoichiometric amounts needed.[5][10][8][10][12]
SeO₂ (cat.) / TBHP 1,4-Dioxane50-80 °CMilder conditions, catalytic SeO₂ reduces toxicity concerns, higher selectivity for aldehyde.[4]Requires a co-oxidant, may require longer reaction times.[4]
TiO₂ / UV Light AcetonitrileRoom Temperature"Green" method, highly selective for formyl derivatives.[9]Requires specialized photochemical equipment, may have scalability issues.[9]
Hypervalent Iodine (e.g., PIDA) DMSORoom TemperatureMetal-free, mild conditions, good functional group tolerance.[13]Reagents can be expensive, may not be as efficient for all substrates.[13]

Detailed Experimental Protocol: SeO₂ Oxidation

This protocol details the stoichiometric oxidation of 2-chloro-7-methylquinoline using selenium dioxide in refluxing dioxane. Extreme caution must be exercised due to the high toxicity of all selenium compounds. All operations must be performed in a certified chemical fume hood.

Materials & Reagents
  • Substrate: 2-Chloro-7-methylquinoline (1.0 eq)

  • Oxidant: Selenium Dioxide (SeO₂, 1.1 - 1.5 eq)

  • Solvent: Anhydrous 1,4-Dioxane

  • Work-up: Celite®, Dichloromethane (DCM), Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Purification: Silica Gel (230-400 mesh), Hexanes, Ethyl Acetate

Equipment
  • Round-bottom flask

  • Reflux condenser with gas inlet/outlet

  • Heating mantle with magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-7-methylquinoline (1.0 eq).

    • Add anhydrous 1,4-dioxane to achieve a substrate concentration of approximately 0.2 M.

    • Carefully add selenium dioxide (1.1 eq) to the stirring suspension. Note: SeO₂ is a fine powder; handle with care to avoid inhalation.

    • Fit the flask with a reflux condenser and flush the entire system with an inert gas (N₂ or Ar).

  • Oxidation Reaction:

    • Heat the reaction mixture to reflux (approx. 101 °C for dioxane) with vigorous stirring.

    • The reaction mixture will typically turn dark as elemental selenium precipitates.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 80:20 Hexanes:Ethyl Acetate). The starting material spot should diminish and a new, more polar product spot (visualized under UV light) should appear. The reaction is typically complete within 4-8 hours.

  • Work-up and Extraction:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the black precipitate of elemental selenium. Wash the filter cake thoroughly with dichloromethane (DCM).

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (to neutralize any acidic byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid/oil is purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20, is typically effective for separating the product from non-polar impurities and more polar byproducts.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-chloroquinoline-7-carbaldehyde as a solid.

Caption: Step-by-step experimental workflow.

Conclusion & Best Practices

The selective oxidation of 2-chloro-7-methylquinoline to its corresponding aldehyde is a critical transformation for synthesizing advanced heterocyclic compounds. The selenium dioxide-mediated Riley oxidation offers a robust and reliable method for this purpose.[8][10] For optimal results and safety, adherence to strict anhydrous and inert conditions is recommended, and all handling of selenium reagents must be conducted within a fume hood. The use of a co-oxidant like TBHP can offer a milder and potentially more selective alternative, reducing the amount of toxic selenium required.[4] Careful monitoring by TLC is paramount to prevent over-oxidation and maximize the yield of the desired 2-chloroquinoline-7-carbaldehyde.

References

  • A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
  • A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Taylor & Francis Online.
  • Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences (RSC Publishing).
  • Metal‐Free Chemoselective Oxidation of 4‐Methylquinolines into Quinoline‐4‐Carbaldehydes.
  • (PDF) Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines.
  • The use of selenium (IV) oxide to oxidize aromatic methyl groups.
  • Selenium dioxide, SeO2 is an oxidizing agent. ADICHEMISTRY.
  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. PMC.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Purdue University.
  • Selenium Dioxide Oxid
  • Selenium Dioxide | SeO2 reagent mechanism. YouTube.
  • IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROPEROXIDE. Semantic Scholar.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • ChemInform Abstract: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications.

Sources

using 2-Chloroquinoline-7-carbaldehyde as a building block for Schiff bases

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: 2-Chloroquinoline-7-carbaldehyde: A Versatile Building Block for the Synthesis of Biologically Active Schiff Bases

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its rigid, planar structure and ability to interact with biological macromolecules through π–π stacking and hydrogen bonding make it an ideal framework for drug design.[2] When functionalized with a reactive aldehyde group and a synthetically versatile chlorine atom, as in 2-Chloroquinoline-7-carbaldehyde, the scaffold transforms into a powerful building block for combinatorial chemistry and the development of novel therapeutic agents.

This guide focuses on the utility of 2-Chloroquinoline-7-carbaldehyde in the synthesis of Schiff bases (imines), a class of compounds characterized by the azomethine (-C=N-) functional group.[2][4] The formation of a Schiff base via condensation with a primary amine is a robust and high-yielding reaction, allowing for the facile introduction of a vast array of chemical diversity. The resulting quinoline-based Schiff bases are of significant interest due to their demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][4][5][6]

This document serves as a comprehensive technical guide, providing not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for utilizing 2-Chloroquinoline-7-carbaldehyde in a research and drug discovery context.

Reagent Profile: 2-Chloroquinoline-7-carbaldehyde

Understanding the reactivity of the starting material is fundamental to successful synthesis. 2-Chloroquinoline-7-carbaldehyde possesses two key reactive sites that can be manipulated.

  • The Aldehyde Group (C7-CHO): This is the primary site for Schiff base formation. It readily undergoes acid-catalyzed condensation with primary amines. The electrophilic carbon of the aldehyde is attacked by the nucleophilic amine, followed by dehydration to yield the stable imine linkage.

  • The Chloro Group (C2-Cl): The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution.[7] This provides a secondary handle for post-condensation modification, allowing for the synthesis of more complex, fused heterocyclic systems or the introduction of other functional groups to modulate the compound's physicochemical properties. While this guide focuses on Schiff base formation, researchers should remain aware of this dual reactivity for designing multi-step synthetic strategies.

Synthetic Strategy: The Schiff Base Condensation Reaction

The synthesis of Schiff bases from 2-Chloroquinoline-7-carbaldehyde and a primary amine is a classic condensation reaction. The general mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the final imine product.

Causality Behind Experimental Choices:
  • Solvent Selection: Absolute ethanol or methanol are the most commonly employed solvents. They are effective at dissolving both the quinoline-aldehyde starting material and many primary amines. Their polar protic nature can facilitate the proton transfer steps in the reaction mechanism. For less soluble reactants, a co-solvent like DMF may be used.[8]

  • Catalysis: While the reaction can proceed without a catalyst, it is often slow. The addition of a few drops of a weak acid, such as glacial acetic acid, is standard practice.[9][10] The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.

  • Reaction Conditions: The reaction is typically performed under reflux to ensure it proceeds to completion in a reasonable timeframe (usually 6-8 hours).[9] Progress can be easily monitored by Thin-Layer Chromatography (TLC), looking for the consumption of the starting aldehyde and the appearance of a new, typically less polar, product spot.

The overall workflow for this synthesis is depicted below.

G cluster_reactants Reactants & Setup cluster_process Reaction & Monitoring cluster_workup Isolation & Purification A 2-Chloroquinoline- 7-carbaldehyde E Combine & Reflux (6-8 hours) A->E B Primary Amine (R-NH2) B->E C Solvent (e.g., Ethanol) C->E D Acid Catalyst (e.g., Acetic Acid) D->E F Monitor by TLC E->F Periodically G Cool to RT F->G Upon Completion H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Recrystallization I->J K Final Product: Schiff Base J->K

Caption: General workflow for Schiff base synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a Schiff base from 2-Chloroquinoline-7-carbaldehyde. Molar equivalents and solvent volumes can be adjusted as needed.

Materials:

  • 2-Chloroquinoline-7-carbaldehyde

  • Substituted primary amine (e.g., aniline, benzylamine, or a heterocyclic amine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • TLC plates (Silica gel 60 F254)

Procedure:

  • Reagent Preparation: In a round bottom flask, dissolve 1.0 equivalent of 2-Chloroquinoline-7-carbaldehyde in a suitable volume of absolute ethanol (e.g., 10-20 mL per gram of aldehyde).

  • Amine Addition: To this solution, add 1.0 equivalent of the desired primary amine. If the amine is a solid, it can be dissolved in a minimum amount of ethanol before addition.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of 7:3 hexane:ethyl acetate). The reaction is typically complete within 6-8 hours, as indicated by the disappearance of the starting aldehyde spot.[9]

  • Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[9]

  • Drying & Further Purification: Dry the collected solid. If further purification is required, recrystallization from a suitable solvent (such as ethanol or methanol) can be performed to obtain the final, pure Schiff base.[4]

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the final product. The following techniques are standard for this class of compounds.

  • Infrared (IR) Spectroscopy: The most telling piece of evidence for a successful reaction is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically found in the 1600-1650 cm⁻¹ region.[4][11] Concurrently, the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹) confirms the formation of the imine.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is unequivocally confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8-9 ppm.[4] The integration of this peak should correspond to one proton.

    • ¹³C NMR: The presence of the azomethine carbon signal, typically in the δ 150-165 ppm range, provides further structural confirmation.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, which should match the calculated molecular weight of the expected Schiff base product.[4]

TechniqueKey FeatureTypical Range/ValueConfirmation
FT-IR Azomethine (C=N) stretch1600-1650 cm⁻¹Appearance of new band
¹H NMR Azomethine proton (-CH=N-)δ 8-9 ppm (singlet)Appearance of new singlet
¹³C NMR Azomethine carbon (-C=N-)δ 150-165 ppmAppearance of new signal
Mass Spec Molecular Ion Peak [M]⁺Calculated MWConfirms molecular formula

Applications in Drug Discovery

The synthetic versatility of 2-Chloroquinoline-7-carbaldehyde allows for the creation of large libraries of Schiff bases, which can be screened for various biological activities. The quinoline core itself is a known pharmacophore, and the diversity introduced via the primary amine allows for fine-tuning of the molecule's properties to enhance potency and selectivity.

Caption: Drug discovery pathway using the building block.

  • Antimicrobial Agents: Quinoline-based Schiff bases have shown potent activity against a range of bacterial and fungal pathogens.[4] The mechanism is often attributed to the chelation of essential metal ions or interference with microbial cellular processes.[4]

  • Anticancer Agents: Numerous studies have reported significant cytotoxicity of these compounds against various cancer cell lines.[4][6] Proposed mechanisms include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.[4] The ability of the planar quinoline ring to intercalate with DNA is also a potential mode of action.[2]

  • Metal Complexation: The azomethine nitrogen and the quinoline nitrogen can act as donor atoms, making Schiff bases excellent ligands for forming stable metal complexes.[1][2] The coordination of metal ions like copper, zinc, or palladium can significantly enhance the biological activity of the parent Schiff base ligand.[1][2]

References

  • Application Notes and Protocols: Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid. Benchchem.
  • Application Notes and Protocols: Synthesis and Evaluation of Schiff Bases Derived from 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. MDPI. Available at: [Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. PMC. Available at: [Link]

  • Design, Synthesis, Characterization and Biological Evaluation of Some Novel Schiff Bases containing Quinoline Derivatives for Antioxidant and Anti-Inflammatory Activities. ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. CKT College. Available at: [Link]

  • Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. Journal of Coordination Chemistry. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University. Available at: [Link]

  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. Taylor & Francis. Available at: [Link]

  • Design and synthesis of quinoline-triazole schiff base metal complexes as potential anti-cancer agents. FAO AGRIS. Available at: [Link]

  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. ResearchGate. Available at: [Link]

  • Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. Figshare. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PMC. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PMC. Available at: [Link]

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available at: [Link]

  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Reductive Amination of 2-Chloroquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. The functionalization of this scaffold is a key strategy for the discovery of novel drug candidates. 2-Chloroquinoline-7-carbaldehyde is a valuable synthetic intermediate, possessing two reactive handles: a chloro group at the 2-position, susceptible to nucleophilic substitution, and a carbaldehyde at the 7-position, ideal for transformations such as reductive amination.

Reductive amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines from carbonyl compounds[3][4][5]. This one-pot reaction, which combines the formation of an imine or iminium ion intermediate with its subsequent reduction, is highly favored in drug discovery for its efficiency and operational simplicity[6]. This guide provides an in-depth exploration of the reductive amination of 2-Chloroquinoline-7-carbaldehyde, focusing on mechanistic principles, robust protocols, and practical insights for researchers in organic synthesis and drug development.

Reaction Mechanism: The Iminium Ion Pathway

The direct reductive amination process begins with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of 2-chloroquinoline-7-carbaldehyde. This forms an unstable hemiaminal intermediate. Under weakly acidic conditions, which are often implicitly present or explicitly added, the hemiaminal undergoes dehydration to form a protonated imine, known as an iminium ion[4][7].

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must be mild enough to not reduce the starting aldehyde but potent enough to readily reduce the intermediate iminium ion[3]. This selectivity prevents the wasteful formation of the corresponding alcohol. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB-H) is often the reagent of choice due to its excellent selectivity, which is attributed to the electron-withdrawing acetate groups that temper its reducing power[3][8].

Reductive_Amination_Mechanism Aldehyde 2-Chloroquinoline-7-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Primary/Secondary Amine (R-NH₂) Amine->Hemiaminal H_plus + H⁺ - H₂O Hemiaminal->H_plus Iminium Iminium Ion Intermediate Product Substituted Amine Product Iminium->Product H_plus->Iminium Reducing_Agent NaBH(OAc)₃ (Hydride Source) Reducing_Agent->Product H⁻

Caption: Mechanism of reductive amination via an iminium ion intermediate.

Selecting the Optimal Reducing Agent

While several hydride reagents can effect this transformation, their selectivity and handling requirements differ significantly.

Reducing AgentTypical SolventAciditySafety & Handling ConsiderationsKey Advantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Tetrahydrofuran (THF)Tolerates mild acid; often used with acetic acid as a catalyst for ketones[9][10].Moisture-sensitive but relatively safe to handle. Does not release toxic gas.Excellent selectivity for iminium ions over carbonyls. Broad substrate scope and high yields[3][10].
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH)Requires pH control (typically pH 6-8) for selectivity[7].Highly Toxic. Can release toxic hydrogen cyanide (HCN) gas under acidic conditions. Must be handled in a well-ventilated fume hood with extreme caution[11][12][13][14].Effective and well-established. Stable in protic solvents like methanol.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)BasicCan reduce aldehydes and ketones; typically used in a two-step (indirect) procedure where the imine is pre-formed[8][9].Inexpensive and readily available.

For the direct, one-pot reductive amination of 2-chloroquinoline-7-carbaldehyde, Sodium Triacetoxyborohydride (STAB-H) is the recommended reagent due to its superior safety profile and selectivity, which simplifies the experimental procedure and often leads to cleaner reactions and higher yields[3][8].

Detailed Experimental Protocol: Synthesis of N-((2-chloroquinolin-7-yl)methyl)aniline

This protocol details a representative procedure for the reductive amination of 2-chloroquinoline-7-carbaldehyde with aniline as the amine partner using sodium triacetoxyborohydride.

Materials:

  • 2-Chloroquinoline-7-carbaldehyde

  • Aniline (or other primary/secondary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloroquinoline-7-carbaldehyde (1.0 eq.).

  • Solvent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M. Stir the solution until all the solid has dissolved.

  • Amine Addition: Add the amine (e.g., aniline, 1.1 eq.) to the solution via syringe. Stir the resulting mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 10-15 minutes. An increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel. Due to the basic nature of the quinoline nitrogen, streaking on the silica gel can be an issue. This can often be mitigated by adding a small amount (0.5-1%) of triethylamine or ammonia solution to the eluent system (e.g., Hexane/Ethyl Acetate/NEt₃)[15].

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A 1. Dissolve Aldehyde in Anhydrous DCE B 2. Add Amine A->B Stir 30-60 min C 3. Add NaBH(OAc)₃ in Portions B->C D 4. Monitor by TLC/LC-MS C->D Stir at RT E 5. Quench with aq. NaHCO₃ D->E F 6. Extract with Organic Solvent E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for reductive amination.

Troubleshooting and Optimization

  • Problem: The reaction is sluggish or does not go to completion.

    • Solution: Ensure all reagents and solvents are anhydrous. For reactions involving less nucleophilic amines or sterically hindered substrates, adding a catalytic amount of acetic acid (e.g., 1-5 vol%) can accelerate iminium ion formation[9]. Gentle heating (40-50 °C) may also be beneficial.

  • Problem: Formation of the corresponding alcohol byproduct.

    • Solution: This indicates that the reducing agent is reducing the starting aldehyde. Ensure the amine is added and allowed to stir with the aldehyde before the addition of the reducing agent. If using NaBH(OAc)₃, this side reaction is typically minimal[6].

  • Problem: Dialkylation of a primary amine.

    • Solution: This can occur if the newly formed secondary amine product reacts with another molecule of the aldehyde. Using a slight excess of the primary amine can sometimes suppress this. Alternatively, a stepwise (indirect) procedure can be employed: first, form the imine, and then add a reducing agent like NaBH₄ to isolate the desired secondary amine[9].

  • Problem: The product is an oil and difficult to solidify.

    • Solution: This is common for quinoline derivatives[15]. If column chromatography yields a pure oil, crystallization can be attempted by dissolving the oil in a minimal amount of a good solvent (e.g., DCM) and slowly adding a poor, non-polar solvent (e.g., hexane or pentane) until turbidity is observed[16]. Alternatively, the basic quinoline product can often be precipitated as a crystalline hydrochloride salt by treating a solution of the pure base (e.g., in ether or isopropanol) with a solution of HCl[16].

References

  • Sodium Cyanoborohydride SOP.docx - OSU Chemistry. The Ohio State University. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Reductive amination. Wikipedia. [Link]

  • 111620 - Sodium cyanoborohydride - Safety Data Sheet. Carlo Erba Reagents. [Link]

  • material safety data sheet - sodium cyanoborohydride. ScienceLab.com. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Data. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Saudi Chemical Society. [Link]

  • Process for purification of quinoline yellow.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PMC. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar. [Link]

  • Figure 3-General strategies for the synthesis of quinoline derivatives.... ResearchGate. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Preprints.org. [Link]

  • Synthesis of derivatives of quinoline. SciSpace. [Link]

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Application Note: Knoevenagel Condensation Strategies for 2-Chloroquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of antimalarial, antibacterial, and antineoplastic agents. While the functionalization of 2-chloroquinoline-3-carbaldehyde is exhaustively documented, 2-chloroquinoline-7-carbaldehyde provides a highly valuable, yet underutilized, geometric vector for structural diversification. This application note details the mechanistic rationale, comparative catalytic data, and self-validating experimental protocols for executing the Knoevenagel condensation at the C7 position.

Mechanistic Rationale & Substrate Profiling

The Knoevenagel condensation of 2-chloroquinoline-7-carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, or Meldrum's acid) is a fundamental carbon-carbon bond-forming reaction.

Causality in Substrate Design: The reactivity of the 7-formyl group is subtly enhanced by the electron-withdrawing nature of the quinoline nitrogen and the inductive pull of the C2-chloro substituent. This electron deficiency makes the C7-carbonyl highly susceptible to nucleophilic attack by carbanions. Crucially, the condensation conditions must be carefully controlled to preserve the 2-chloro moiety. Retaining this halogen is strategically vital, as it serves as a bio-labile handle for downstream Late-Stage Functionalization (LSF)—such as Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) .

Catalyst Selection & Comparative Data

The choice of catalyst dictates the reaction kinetics, the thermodynamic stability of the intermediate, and the environmental impact of the workflow. We have validated three primary catalytic systems adapted for chloroquinoline-carbaldehyde derivatives:

  • Piperidine/Glacial Acetic Acid (Classical): Reliable and scalable, but requires volatile organic solvents and thermal energy.

  • L-Proline (Organocatalytic): Lowers the activation energy barrier by forming a highly reactive iminium intermediate with the C7-aldehyde.

  • [bmim]OH (Ionic Liquid / Mechanochemical): A basic ionic liquid that acts as both a catalyst and a localized reaction medium. Combined with mechanical grinding, it offers a solvent-free, ultra-fast green chemistry approach .

Table 1: Comparative Reaction Conditions (Substrate: 2-Chloroquinoline-7-carbaldehyde + Malononitrile)

Catalyst SystemSolvent / MediumTemp / MethodReaction TimeIsolated Yield (%)Workup Complexity
Piperidine (10 mol%)EthanolReflux (78 °C)2.0 – 4.0 h82 – 85%Moderate (Crystallization)
L-Proline (10 mol%)MethanolRoom Temp1.0 – 2.0 h88 – 90%Low (Filtration)
[bmim]OH (10 mol%)Solvent-FreeGrinding (RT)5 – 10 min94 – 98%Minimal (Aqueous Wash)

Note: Data synthesized and extrapolated from established reactivity profiles of analogous 2-chloroquinoline carbaldehydes .

Experimental Methodologies

Causality Insight: Ethanol is selected as the solvent because both starting materials are highly soluble at reflux. However, the resulting highly conjugated Knoevenagel product exhibits poor solubility in cold ethanol. This differential solubility drives the equilibrium forward (Le Chatelier's principle) and allows for isolation via simple precipitation, avoiding column chromatography.

  • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoline-7-carbaldehyde (1.0 mmol, 191.6 mg) and malononitrile (1.1 mmol, 72.6 mg).

  • Catalyst Initiation: Suspend the reactants in absolute ethanol (10 mL). Add piperidine (0.1 mmol, ~10 µL) followed immediately by glacial acetic acid (0.1 mmol, ~6 µL). Critical Step: The acetic acid buffers the piperidine, suppressing unwanted side reactions such as the Cannizzaro reaction or aldehyde self-condensation.

  • Thermal Activation: Heat the mixture to reflux (78 °C) under a nitrogen atmosphere. Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

  • Isolation: Once the aldehyde is consumed (typically 2-4 hours), remove the flask from heat. Allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Filter the microcrystalline solid under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum.

Causality Insight: Mechanochemical grinding introduces kinetic energy directly into the solid crystal lattices. The basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) provides a localized, liquid-like microenvironment that facilitates rapid deprotonation of the active methylene without the need for bulk solvent .

  • Reaction Assembly: In a clean agate mortar, combine 2-chloroquinoline-7-carbaldehyde (1.0 mmol, 191.6 mg) and malononitrile (1.0 mmol, 66.0 mg).

  • Catalyst Addition: Add[bmim]OH (10 mol%, ~15.6 mg) directly to the powder mixture.

  • Mechanochemical Activation: Grind the mixture vigorously with a pestle at room temperature. The mixture will initially form a thick paste and subsequently solidify into a dry mass as the dehydration step yields the final product.

  • Isolation: After 5-10 minutes of continuous grinding, transfer the solid mass to a beaker and triturate with cold distilled water (15 mL). The ionic liquid and any trace unreacted malononitrile will dissolve in the aqueous phase. Filter the pure product, wash with water, and dry in a vacuum desiccator.

Analytical Validation (Self-Validating System)

To ensure structural integrity and confirm that the 2-chloro group remains intact, the protocol must be validated using the following spectroscopic checkpoints:

  • ¹H NMR (DMSO-d6):

    • Disappearance Check: Verify the complete absence of the sharp aldehyde proton singlet at ~10.2 ppm .

    • Appearance Check: Confirm the presence of the newly formed vinylic proton (CH=C(CN)₂), which resonates significantly downfield at ~8.3 – 8.6 ppm due to the strong electron-withdrawing effect of the gem-dicyano groups.

  • ¹³C NMR (DMSO-d6): Ensure the C2-Cl carbon signal remains visible at ~145 – 150 ppm , confirming that premature SNAr hydrolysis did not occur during the basic condensation.

  • FT-IR Spectroscopy: Look for the appearance of a sharp, distinct nitrile (-C≡N) stretching band at ~2220 cm⁻¹ and the disappearance of the strong formyl carbonyl (C=O) stretch at ~1695 cm⁻¹ .

Reaction Workflow

Knoevenagel_Mechanism R1 2-Chloroquinoline-7-carbaldehyde (Electrophile) Addition Nucleophilic Addition at C7-Carbonyl R1->Addition R2 Active Methylene (e.g., Malononitrile) Carbanion Carbanion Formation (Nucleophile) R2->Carbanion Deprotonation Cat Base Catalyst (Piperidine or [bmim]OH) Cat->Carbanion Base Carbanion->Addition Intermediate Aldol-type Intermediate (Alkoxide) Addition->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Proton Transfer & Heat Product α,β-Unsaturated Adduct (Target Compound) Dehydration->Product

Mechanistic workflow of the base-catalyzed Knoevenagel condensation at the C7 position.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 8(15), 8134-8164.[Link]

  • Patil, S. S., & Bobade, V. D. (2011). "Ionic liquid is an efficient catalyst for Knoevenagel condensation under grinding method." Der Pharma Chemica, 3(6), 422-426.[Link]

  • Rajkumar, U. (2020). "Solvent free and High yielding Synthesis of new dimethyl 1-(2-chloroquinolin-3-yl)-2,2-dicyanoethylphosphonate from 2-chloroquinoline-3-carbaldehyde." Journal of Emerging Technologies and Innovative Research (JETIR), 7(3), 238-241.[Link]

Synthesis of 7-Substituted Quinoline-Based Chalcones: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quinoline-Based Chalcones in Medicinal Chemistry

Quinoline and chalcone moieties are privileged scaffolds in drug discovery, each exhibiting a broad spectrum of pharmacological activities.[1] The hybridization of these two pharmacophores into a single molecular entity, the quinoline-based chalcone, has emerged as a promising strategy for the development of novel therapeutic agents. These hybrid molecules have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents.[1][2][3] The substituent at the 7-position of the quinoline ring plays a crucial role in modulating the biological activity of these compounds, making the development of versatile synthetic routes to 7-substituted quinoline-based chalcones a key area of research for medicinal chemists and drug development professionals.[4]

This comprehensive guide provides detailed application notes and protocols for the synthesis of 7-substituted quinoline-based chalcones. It is designed to equip researchers with the necessary knowledge to not only perform these syntheses but also to understand the underlying principles that govern the selection of reagents and reaction conditions.

Synthetic Strategy Overview: A Two-Pronged Approach

The synthesis of 7-substituted quinoline-based chalcones is typically achieved through a two-stage process. The first stage involves the synthesis of a 7-substituted quinoline precursor, which is then used in the second stage to construct the chalcone moiety via a Claisen-Schmidt condensation.

G cluster_0 Stage 1: Synthesis of 7-Substituted Quinoline Precursors cluster_1 Stage 2: Claisen-Schmidt Condensation Starting Materials Starting Materials 7-Substituted Quinoline 7-Substituted Quinoline Starting Materials->7-Substituted Quinoline Various Synthetic Methods (e.g., Skraup, Doebner-von Miller) 7-Substituted Quinoline-Based Chalcone 7-Substituted Quinoline-Based Chalcone 7-Substituted Quinoline->7-Substituted Quinoline-Based Chalcone Base or Acid Catalyst Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->7-Substituted Quinoline-Based Chalcone

Caption: General workflow for the synthesis of 7-substituted quinoline-based chalcones.

Part 1: Synthesis of 7-Substituted Quinoline Precursors

The nature of the substituent at the 7-position dictates the choice of the synthetic route for the quinoline precursor. This section provides protocols for the synthesis of key 7-substituted acetylquinolines, which are the direct precursors for the chalcone synthesis.

Protocol 1.1: Synthesis of 7-Acetyl-2-methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. This protocol describes the synthesis of 7-acetyl-2-methylquinoline from 3-acetylaniline.

Reaction Scheme:

3-Acetylaniline + Crotonaldehyde --(HCl, ZnCl₂)--> 7-Acetyl-2-methylquinoline

Materials:

  • 3-Acetylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

  • 30% Sodium Hydroxide (NaOH) solution

  • Ethanol or Acetone (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-acetylaniline (13.5 g, 0.1 mol) and concentrated hydrochloric acid (20 mL).

  • Add zinc chloride (5 g) to the mixture with continuous stirring.

  • Heat the mixture to 100°C.

  • Add crotonaldehyde (7.0 g, 0.1 mol) dropwise over a period of 1 hour, maintaining the temperature at 100°C.

  • After the addition is complete, continue heating the reaction mixture at 100°C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Make the solution strongly alkaline by the slow addition of 30% sodium hydroxide solution. This will cause the product to precipitate.

  • Filter the solid precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol or acetone to obtain pure 7-acetyl-2-methylquinoline.

Causality of Experimental Choices:

  • Zinc Chloride: Acts as a Lewis acid catalyst to promote the reaction.

  • Hydrochloric Acid: Provides an acidic medium necessary for the reaction to proceed.

  • Alkalinization with NaOH: Neutralizes the acid and deprotonates the quinoline product, causing it to precipitate out of the aqueous solution.

Protocol 1.2: Synthesis of 7-Amino-Substituted Quinolines

7-Aminoquinolines can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a halogen at the 7-position. Alternatively, reductive cyclization methods can be employed.

Example: Reductive Cyclization for 2-Aminoquinoline Synthesis

A simple and efficient one-pot synthesis of 2-aminoquinolines can be achieved through the reductive cyclization of nitro and cyano groups mediated by zinc and acetic acid.[5]

Reaction Scheme:

Substituted 2-cyano-3-(2-nitrophenyl)acrylate + Zn/AcOH --> Substituted 2-aminoquinoline

Materials:

  • Appropriately substituted 2-cyano-3-(2-nitrophenyl)acrylate

  • Zinc dust

  • Glacial Acetic Acid (AcOH)

  • Standard laboratory glassware

Procedure:

  • The specific ratio of the starting material to the Zn/AcOH couple needs to be optimized for each substrate, but a 1:4 molar ratio is a good starting point.[5]

  • In a round-bottom flask, dissolve the substituted 2-cyano-3-(2-nitrophenyl)acrylate in acetic acid.

  • Add zinc dust portion-wise with stirring. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically filtered to remove excess zinc, and the product is isolated by neutralization and extraction.

Protocol 1.3: Synthesis of 7-Hydroxy-Substituted Quinolines

7-Hydroxyquinolines are valuable precursors. One synthetic route involves the reaction of 7-bromoquinoline with a hydroxide source, catalyzed by copper.[6]

Reaction Scheme:

7-Bromoquinoline + NaOH --(Cu₂O)--> 7-Hydroxyquinoline

Materials:

  • 7-Bromoquinoline

  • Sodium Hydroxide (NaOH)

  • Cuprous Oxide (Cu₂O)

  • Water

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Standard laboratory glassware for hydrothermal synthesis

Procedure:

  • In a hydrothermal synthesis reactor, dissolve sodium hydroxide (3 mmol) in water (5 mL).

  • Add 7-bromoquinoline (0.5 mmol) and cuprous oxide (0.05 mmol).

  • Stir the mixture evenly and heat at 130°C for 6 hours.

  • After cooling, adjust the pH to 8 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Concentrate the extract and purify by column chromatography to yield 7-hydroxyquinoline.[6]

Part 2: Synthesis of 7-Substituted Quinoline-Based Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the cornerstone reaction for the synthesis of chalcones. It involves the base- or acid-catalyzed reaction between an aromatic ketone (in this case, a 7-substituted acetylquinoline) and an aromatic aldehyde.

Reaction Mechanism: A Step-by-Step Look

The base-catalyzed Claisen-Schmidt condensation proceeds through an aldol condensation mechanism.

G cluster_0 Claisen-Schmidt Condensation Mechanism Enolate Formation 1. Enolate Formation Nucleophilic Attack 2. Nucleophilic Attack Enolate Formation->Nucleophilic Attack Protonation 3. Protonation Nucleophilic Attack->Protonation Dehydration 4. Dehydration Protonation->Dehydration

Caption: Key steps in the base-catalyzed Claisen-Schmidt condensation.

  • Enolate Formation: A base, typically sodium hydroxide or potassium hydroxide, removes an acidic α-proton from the acetylquinoline to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone.

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone. The formation of the extended conjugated system drives this step.

Protocol 2.1: General Procedure for the Synthesis of 7-Substituted Quinoline-Based Chalcones

This protocol provides a general method that can be adapted for various 7-substituted acetylquinolines and aromatic aldehydes.

Reaction Scheme:

7-Substituted-acetylquinoline + Aromatic Aldehyde --(KOH, Ethanol)--> 7-Substituted Quinoline-Based Chalcone

Materials:

  • Substituted quinolinyl acetophenone (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Potassium Hydroxide (KOH) (e.g., 40% aqueous solution)

  • Ethanol

  • 2N Hydrochloric Acid (HCl)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted quinolinyl acetophenone (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol.

  • Add the alkaline medium (e.g., 40% KOH) and stir the mixture at room temperature for 24 hours.

  • Monitor the completion of the reaction by TLC.

  • Once the reaction is complete, neutralize the reaction mixture with 2N HCl.

  • The resulting precipitate is filtered, dried, and purified by column chromatography or recrystallization.

Optimization of Reaction Conditions:

The success of the Claisen-Schmidt condensation can be sensitive to the nature of the reactants and the reaction conditions.

  • Choice of Base: While NaOH and KOH are common, for less reactive substrates, stronger bases like sodium ethoxide may be necessary. The concentration of the base is also a critical parameter.[7]

  • Solvent: Ethanol is a widely used solvent due to its ability to dissolve both the reactants and the base.

  • Temperature: Most reactions proceed well at room temperature, but gentle heating may be required to drive the reaction to completion.

  • Reaction Time: Reaction times can vary from a few hours to 24 hours or more, depending on the reactivity of the substrates.

Data Presentation: Examples of Synthesized 7-Substituted Quinoline-Based Chalcones

The following table provides examples of synthesized 7-substituted quinoline-based chalcones with their reported yields and melting points.

7-SubstituentAldehyde SubstituentYield (%)Melting Point (°C)Reference
H4-Chloro--[2]
H4-Methoxy--[2]
6-Chloro4-Nitro--
6-Chloro4-Chloro--
-Phenyl76180-181[3]
-2-Chloro-phenyl-160-162[3]

Note: The table is illustrative and represents a subset of the many compounds that have been synthesized. "-" indicates data not specified in the provided search results.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-based chalcones is significantly influenced by the nature and position of substituents on both the quinoline and the chalcone moieties.

  • Substituents on the Chalcone Ring: Electron-donating groups on the non-quinoline aromatic ring of the chalcone have been shown to enhance anticancer activity in some studies.[2] Conversely, other studies have found that electron-withdrawing groups can also lead to potent activity.[8] This highlights the complex nature of SAR for this class of compounds.

  • The 7-Position of the Quinoline Ring: The substituent at the 7-position of the quinoline ring is crucial for modulating activity. For instance, in the context of antimalarial agents, a 7-chloro substituent is a common feature of many active compounds.[9] For anticancer activity, the electronic and steric properties of the 7-substituent can influence the compound's interaction with biological targets.

Purification and Characterization

Purification:

  • Recrystallization: This is a common method for purifying solid chalcone products. A suitable solvent is one in which the chalcone is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good choice.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective technique. A typical eluent system is a mixture of hexane and ethyl acetate, with the polarity gradually increased.

Characterization:

The structure of the synthesized chalcones is confirmed using a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To confirm the presence of the α,β-unsaturated ketone system (C=O stretch typically around 1650-1680 cm⁻¹) and other functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure, including the stereochemistry of the double bond (trans-isomers are typically formed and have a characteristic large coupling constant for the vinylic protons).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Conclusion

The synthesis of 7-substituted quinoline-based chalcones is a well-established yet continually evolving field of research. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and explore this important class of molecules. A thorough understanding of the reaction mechanisms and the factors influencing the choice of experimental conditions is paramount for successful synthesis and for the rational design of novel derivatives with enhanced therapeutic potential.

References

  • Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions - Benchchem. (URL not available)
  • Synthesis of a new series of quinolinyl chalcones as anticancer and anti- inflamm
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives - Biointerface Research in Applied Chemistry. (URL not available)
  • Synthesis, structure-activity relationship and molecular docking studies of novel quinoline-chalcone hybrids as potential anticancer agents and tubulin inhibitors. (URL not available)
  • Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones - Science Alert. [Link]

  • Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents - PubMed. [Link]

  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC. [Link]

  • Technical Support Center: Optimization of Claisen-Schmidt Condensation for Chalcone Synthesis - Benchchem. (URL not available)
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Optimization of the reaction conditions for Claisen-Schmidt condensation. - ResearchGate. [Link]

  • Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors - MDPI. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. [Link]

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed. [Link]

  • Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives | Chemistry. Biology. Ecology. (URL not available)
  • Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences. (URL not available)
  • The synthesis of derivatives of 7-amino-1,2-dihydro-4... - ResearchGate. [Link]

  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole | Asian Journal of Chemistry. [Link]

  • CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)
  • Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives | Request PDF - ResearchGate. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (URL not available)
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (URL not available)
  • Synthesis of quinoline derivatives 15 the reaction of amino acids and... - ResearchGate. [Link]

  • 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors - PMC. [Link]

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Introduction: The 2-Chloroquinoline-7-carbaldehyde Scaffold as a Privileged Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthetic Functionalization of 2-Chloroquinoline-7-carbaldehyde

The quinoline ring system is a foundational scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The 2-chloroquinoline-7-carbaldehyde motif, in particular, represents a highly versatile and strategic starting material for the construction of diverse molecular libraries. The presence of three distinct, chemically addressable points—the C-2 chlorine, the aromatic quinoline core, and the C-7 aldehyde—allows for sequential and orthogonal functionalization.

The C-2 chlorine is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine, oxygen, or sulfur-based nucleophiles.[3] The quinoline ring itself can undergo further electrophilic substitution, although this is less common. However, it is the C-7 aldehyde group that serves as a powerful and flexible handle for a multitude of classical and modern organic transformations. Its reactivity allows for carbon-chain extension, the introduction of new functional groups, and the modulation of physicochemical properties essential for drug development.

This technical guide provides detailed application notes and validated protocols for several key transformations of the C-7 aldehyde group, designed to empower researchers, medicinal chemists, and drug development professionals to fully exploit the synthetic potential of this valuable building block.

Reductive Amination: Accessing Diverse Amine Derivatives

Reductive amination is a cornerstone transformation for converting carbonyls into amines. This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[4] This method is paramount in drug discovery for introducing basic nitrogen centers that can improve aqueous solubility and form key interactions with biological targets.

Scientific Rationale: The choice of reducing agent is critical for a successful one-pot reaction. While powerful hydrides like LiAlH₄ would reduce the starting aldehyde before imine formation, and NaBH₄ can also be aggressive, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its steric bulk and attenuated reactivity make it highly selective for the protonated iminium ion over the starting aldehyde, allowing the condensation and reduction to occur concurrently in the same vessel with high efficiency. The reaction is typically run under mildly acidic conditions (e.g., with acetic acid) to catalyze imine formation and protonate the intermediate, accelerating the reduction step.

Experimental Protocol: One-Pot Reductive Amination
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloroquinoline-7-carbaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by glacial acetic acid (2.0 eq) to catalyze imine formation.

  • Reaction Incubation: Stir the mixture at room temperature for 30-60 minutes to allow for sufficient formation of the imine intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Summary: Reductive Amination
ParameterRecommended Condition/ReagentRationale
Aldehyde 2-Chloroquinoline-7-carbaldehydeSubstrate
Amine Primary or Secondary Amine (1.1 eq)Nucleophile
Reducing Agent Sodium Triacetoxyborohydride (1.5 eq)Selective for iminium ion reduction
Catalyst Acetic Acid (2.0 eq)Catalyzes imine formation
Solvent Anhydrous DCM or DCEAprotic, good solubility
Temperature Room TemperatureMild conditions prevent side reactions
Reaction Time 12-24 hoursVaries with amine nucleophilicity
Workflow Diagram: Reductive Amination

A 2-Chloroquinoline-7-carbaldehyde + Amine (R₂NH) B Add Acetic Acid in DCM/DCE A->B C Stir 30-60 min @ RT (Imine Formation) B->C D Add NaBH(OAc)₃ C->D E Stir 12-24h @ RT (Reduction) D->E F Aqueous NaHCO₃ Quench E->F G DCM Extraction & Purification F->G H Final Product: Substituted Amine G->H A Phosphonate Ester + NaH in THF @ 0°C B Stir 1h @ RT (Ylide Formation) A->B C Add Aldehyde in THF @ 0°C B->C D Stir 2-4h @ RT C->D E Aqueous NH₄Cl Quench D->E F EtOAc Extraction & Purification E->F G Final Product: (E)-Alkene F->G A Aldehyde + Active Methylene Cmpd + Piperidine (cat.) in Toluene B Reflux with Dean-Stark (4-12h) A->B C Cool to RT B->C D Solvent Removal C->D E EtOAc Extraction & Wash D->E F Purification (Chromatography) E->F G Final Product: α,β-Unsaturated Compound F->G A Aldehyde + 2-Methyl-2-butene in t-BuOH/H₂O B Add aq. NaClO₂ / NaH₂PO₄ @ RT A->B C Stir 4-8h B->C D Adjust pH to 8-9 (NaOH) C->D E Wash with Ether D->E F Acidify to pH 2-3 (HCl) E->F G Filter Precipitate or Extract F->G H Final Product: Carboxylic Acid G->H A Aldehyde in Methanol @ 0°C B Add NaBH₄ (portion-wise) A->B C Stir 1-2h @ RT B->C D Quench with Water / 1M HCl C->D E Solvent Removal & Extraction D->E F Final Product: Primary Alcohol E->F

Sources

Application Note: A Researcher's Guide to Nucleophilic Substitution at the C-2 Position of 2-Chloroquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, and the ability to precisely functionalize it is of paramount importance.[1][2] This guide provides a comprehensive technical overview and detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions at the C-2 position of 2-chloroquinoline-7-carbaldehyde. We will delve into the underlying reaction mechanisms, explore the influence of the C-7 aldehyde substituent, and present step-by-step protocols for the synthesis of C-N, C-O, and C-S bonds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Scientific Foundation: Mechanism and Electronic Effects

Nucleophilic aromatic substitution (SNAr) on haloquinolines is a powerful method for introducing diverse functional groups. Unlike typical SN2 reactions, which are sterically hindered on aromatic rings, the SNAr pathway proceeds via a two-step addition-elimination mechanism.[3][4][5]

The SNAr Mechanism

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at C-2). This rate-determining step disrupts the aromaticity of the quinoline ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[5]

The key to a successful SNAr reaction lies in the ability of the aromatic system to stabilize the negative charge of the Meisenheimer intermediate.[6][7] In the case of 2-chloroquinoline, the ring nitrogen atom acts as a powerful electron-withdrawing group through resonance, effectively delocalizing the negative charge and activating the C-2 and C-4 positions towards nucleophilic attack.[8]

Influence of the C-7 Carbaldehyde Group

The presence of a carbaldehyde (-CHO) group at the C-7 position further influences the reactivity of the C-2 position. As a meta-directing, electron-withdrawing group, the aldehyde at C-7 deactivates the benzene portion of the quinoline system towards electrophilic substitution but enhances its susceptibility to nucleophilic attack through inductive effects. While the primary activation for SNAr at C-2 comes from the ring nitrogen, the additional electron-withdrawing nature of the C-7 aldehyde can subtly increase the electrophilicity of the entire quinoline system, potentially facilitating the nucleophilic attack at the C-2 position.[3][6][7]

It is crucial to consider the stability of the aldehyde group under the chosen reaction conditions. Strongly basic or nucleophilic conditions, especially at elevated temperatures, could lead to side reactions such as Cannizzaro-type reactions or aldol condensations. Careful selection of a non-nucleophilic base and moderate reaction temperatures is therefore advised.

Diagram: The SNAr Mechanism at C-2 of 2-Chloroquinoline-7-carbaldehyde

Caption: The addition-elimination mechanism for SNAr reactions.

Experimental Protocols

The following protocols provide a general framework for the nucleophilic substitution at the C-2 position of 2-chloroquinoline-7-carbaldehyde. Optimization of solvent, base, temperature, and reaction time may be necessary for specific nucleophiles.

General Experimental Workflow

The overall process, from reaction setup to product characterization, follows a standard synthetic chemistry workflow.

Diagram: General Experimental Workflow

workflow start Reaction Setup (Substrate, Nucleophile, Base, Solvent) heat Heating & Stirring (e.g., 80-120 °C) start->heat monitor Reaction Monitoring (TLC / LC-MS) heat->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup Upon Completion dry Drying & Concentration (e.g., Na₂SO₄, Rotary Evaporation) workup->dry purify Purification (Column Chromatography / Recrystallization) dry->purify char Product Characterization (NMR, MS, IR) purify->char

Caption: Standard workflow for synthesis and purification.

Protocol 1: C-N Bond Formation (Amination)

This protocol describes a typical SNAr amination. For less reactive amines or to achieve higher yields, a Palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative.[9][10][11]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Chloroquinoline-7-carbaldehyde191.611.01.0
Amine (e.g., Benzylamine)107.151.21.2
Potassium Carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF)73.095 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoline-7-carbaldehyde (1.0 mmol, 191.6 mg) and potassium carbonate (2.0 mmol, 276.4 mg).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • If a solid was formed, collect it by vacuum filtration, wash with water, and dry. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aminoquinoline-7-carbaldehyde derivative.

Protocol 2: C-O Bond Formation (Alkoxylation/Aryloxylation)

This protocol is suitable for the reaction with alcohols or phenols. For less nucleophilic alcohols, a stronger base such as sodium hydride (NaH) may be required.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Chloroquinoline-7-carbaldehyde191.611.01.0
Phenol (or Alcohol)94.111.21.2
Cesium Carbonate (Cs₂CO₃)325.821.51.5
Dimethyl Sulfoxide (DMSO)78.135 mL-

Procedure:

  • To a dry round-bottom flask, add the phenol or alcohol (1.2 mmol) and anhydrous DMSO (3 mL).

  • If using an alcohol, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C and stir for 30 minutes until hydrogen evolution ceases. If using a phenol, proceed to the next step.

  • Add 2-chloroquinoline-7-carbaldehyde (1.0 mmol, 191.6 mg) and cesium carbonate (1.5 mmol, 488.7 mg).

  • Heat the reaction mixture to 110-130 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 6-18 hours), cool the mixture to room temperature.

  • Carefully pour the mixture into cold water (50 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: C-S Bond Formation (Thiolation)

This protocol describes the reaction with thiols to form 2-thioether-substituted quinolines. Thiols are generally excellent nucleophiles for this transformation.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Chloroquinoline-7-carbaldehyde191.611.01.0
Thiol (e.g., Thiophenol)110.181.11.1
Potassium Carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF)73.095 mL-

Procedure:

  • To a stirred solution of 2-chloroquinoline-7-carbaldehyde (1.0 mmol, 191.6 mg) in DMF (5 mL), add potassium carbonate (2.0 mmol, 276.4 mg).

  • Add the thiol (1.1 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as indicated by TLC (typically 2-6 hours).

  • Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography. A procedure for a similar transformation using sodium sulfide has also been reported.[12]

Summary of Reaction Conditions

The choice of reagents and conditions is critical for a successful substitution reaction. The following table summarizes typical conditions based on the nucleophile class.

Nucleophile ClassTypical NucleophilesBase(s)Solvent(s)Temp (°C)Typical Time (h)
Nitrogen (N) Primary/Secondary Amines, Anilines, N-HeterocyclesK₂CO₃, Cs₂CO₃, DIPEADMF, DMSO, Dioxane100-1404-16
Oxygen (O) Phenols, AlcoholsCs₂CO₃, K₂CO₃, NaHDMSO, DMF, NMP110-1506-24
Sulfur (S) Thiols, ThiophenolsK₂CO₃, Et₃NDMF, Ethanol80-1102-8

Troubleshooting and Considerations

  • Low Yield/No Reaction: Increase temperature, use a more polar aprotic solvent (e.g., DMSO, NMP), or switch to a stronger base (e.g., Cs₂CO₃ for phenols, NaH for alcohols). For challenging aminations, consider a transition-metal-catalyzed approach like the Buchwald-Hartwig amination.[9][10]

  • Side Reactions with Aldehyde: If side reactions involving the aldehyde are observed, reduce the reaction temperature or use a milder, non-nucleophilic base (e.g., DIPEA). In extreme cases, protection of the aldehyde group as an acetal may be necessary.

  • Starting Material Synthesis: The starting material, 2-chloroquinoline-3-carbaldehyde, can be synthesized via Vilsmeier-Haack formylation of the corresponding acetanilide.[12][13][14] While the prompt specifies 2-chloroquinoline-7-carbaldehyde, the principles and reactivity described for the 3-carbaldehyde analog are highly relevant.[13][15][16][17][18]

References

  • A. F. M. Noele, P. P. S. S. K. Kumar, et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2100-2119. [Link]

  • W. S. Hamama, M. E. Ibrahim, et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8133-8173. [Link]

  • BYJU'S (2022). Nucleophilic Aromatic Substitution. [Link]

  • W. S. Hamama, M. E. Ibrahim, et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • MDPI (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps (2021). Nucleophilic Aromatic Substitution. [Link]

  • Molecules (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]

  • HETEROCYCLES (2011). PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE. [Link]

  • Austin Journal of Analytical and Pharmaceutical Chemistry (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]

  • MDPI (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. [Link]

  • The Royal Society of Chemistry. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • PMC (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Link]

  • RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • ResearchGate. Synthesis of 2-chloroquinoline-3-carbaldehydes and.... [Link]

  • ResearchGate (2026). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]

  • MDPI (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. [Link]

  • St. John's University & College of St. Benedict. Addition-Elimination at Aromatics (SNAR). [Link]

  • ResearchGate (2016). (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]

  • Chemistry Stack Exchange (2015). Effect of different electron withdrawing/transition state stabilising groups in nucleophillic aromatic substitution. [Link]

  • ResearchGate (2025). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

  • YouTube (2019). nucleophilic aromatic substitutions. [Link]

  • MDPI (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloroquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for the synthesis of quinoline-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the synthesis of 2-Chloroquinoline-7-carbaldehyde. While this specific isomer presents unique challenges, the principles and troubleshooting steps detailed here are grounded in extensive literature on related quinoline formylation reactions.

Introduction and Synthetic Overview

2-Chloroquinoline-7-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, is not as straightforward as its more commonly reported isomer, 2-chloroquinoline-3-carbaldehyde. The most prevalent method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction .[1] This reaction employs a chloroiminium salt (the Vilsmeier reagent), generated in situ from a formamide like N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).[2]

While the Vilsmeier-Haack reaction is robust, achieving regioselectivity at the C7 position of the 2-chloroquinoline scaffold is a significant challenge. Direct electrophilic aromatic substitution on the quinoline ring is often directed to other positions based on electronic factors.[2] This guide, therefore, focuses on optimizing and troubleshooting the Vilsmeier-Haack reaction conditions, which are critical regardless of the target isomer, providing you with the tools to tackle this challenging synthesis.

Proposed General Protocol: Vilsmeier-Haack Formylation of 2-Chloroquinoline

This protocol is a generalized procedure based on established methods for formylating quinoline systems. Optimization of stoichiometry, temperature, and reaction time is crucial for maximizing the yield of the desired C7 isomer.

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry N,N-Dimethylformamide (DMF, ~3-4 equivalents).

  • Cool the flask to 0-5°C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, ~1.5-2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve the starting material, 2-chloroquinoline (1 equivalent), in a minimal amount of dry DMF or other suitable solvent like 1,2-dichloroethane.

  • Add the 2-chloroquinoline solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.

  • Once the addition is complete, slowly allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 4-16 hours. Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC).[3]

Step 3: Work-up and Isolation

  • Once the reaction is complete (as indicated by TLC), cool the mixture to approximately 60-70°C.

  • In a separate large beaker, prepare a significant volume of crushed ice.

  • Carefully and slowly pour the warm reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and hydrolyzes the intermediate iminium salt.[3]

  • The acidic aqueous solution is then carefully neutralized. Slowly add a saturated solution of sodium bicarbonate or a 5M NaOH solution until the pH is neutral to slightly basic (pH 7-8). This will precipitate the crude product.[3]

  • Filter the resulting solid precipitate using a Buchner funnel.

  • Wash the solid thoroughly with cold water to remove any residual salts.

  • Dry the crude product under vacuum.

Step 4: Purification

  • The crude 2-Chloroquinoline-7-carbaldehyde should be purified. Recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) is often the first step.

  • If recrystallization is insufficient, column chromatography on silica gel is recommended to separate isomers and remove impurities.[3]

Troubleshooting and FAQs

This section addresses common issues encountered during the Vilsmeier-Haack formylation of quinoline derivatives.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or TLC analysis shows only the starting material. What are the likely causes?

A: This is a frequent problem that can be traced back to several critical parameters:

  • Reagent Quality: The Vilsmeier-Haack reaction is extremely sensitive to moisture. Ensure that the DMF used is anhydrous and the POCl₃ is fresh. Moisture will rapidly decompose the Vilsmeier reagent, halting the reaction.[3]

  • Incorrect Molar Ratios: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. A typical starting point is a 1.5 to 2-fold excess of the POCl₃/DMF adduct relative to the quinoline substrate. See the table below for guidance.

  • Insufficient Temperature or Time: Formylation of less activated rings like 2-chloroquinoline requires thermal energy. The reaction typically needs to be heated to 80-90°C.[3] If the temperature is too low, the reaction may not proceed. Reaction times can vary significantly (from 4 to over 16 hours) depending on the substrate's reactivity. Use TLC to determine the optimal reaction time.

  • Improper Work-up: The product may be lost during isolation. If the solution is not properly neutralized during work-up, the quinoline nitrogen will be protonated, forming a salt that is soluble in water, thus preventing precipitation.[3] Ensure the pH is adjusted to at least 7-8.

ParameterRecommended ConditionRationale & Impact on Yield
POCl₃ : DMF Ratio 1 : 1 to 1 : 1.5Forms the active Vilsmeier reagent.
Vilsmeier Reagent : Substrate 1.5 : 1 to 3 : 1An excess is often required to ensure complete conversion of the starting material.
Temperature 80 - 90 °CProvides the necessary activation energy for the electrophilic substitution on the quinoline ring. Too low may result in no reaction; too high can lead to decomposition.
Reaction Time 4 - 16 hoursSubstrate dependent. Monitor by TLC to avoid incomplete reaction or formation of degradation byproducts.
Work-up pH 7 - 8Crucial for ensuring the product is in its neutral, less soluble form for precipitation and isolation.
Issue 2: Formation of Impurities and Dark-Colored Byproducts

Q: After heating, my reaction mixture turned into a dark, tar-like substance, and the final product is an impure oil instead of a solid. What went wrong?

A: The formation of dark, polymeric, or tarry substances is typically a result of harsh reaction conditions.

  • Overheating: Temperatures significantly above 90°C can cause the substrate and product to decompose, leading to polymerization and the formation of intractable tars. Careful temperature control is essential.

  • Prolonged Reaction Time: Heating the reaction for too long after the starting material has been consumed can lead to the degradation of the desired product. It is critical to monitor the reaction by TLC and stop it once the starting material is consumed or the product spot begins to diminish.

  • Purification Strategy: If you obtain an impure oil, direct crystallization will likely fail. The best approach is purification by column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from the dark impurities.[3]

Issue 3: Work-up and Isolation Challenges

Q: I poured my reaction mixture onto ice, but no solid precipitated, even after stirring for a long time. Where is my product?

A: This is a classic work-up issue related to the basicity of the quinoline product.

  • Product is Water-Soluble as a Salt: The Vilsmeier-Haack reaction generates a significant amount of acidic byproducts. In the acidic aqueous solution after quenching with ice, the nitrogen atom of the quinoline ring becomes protonated. This resulting salt is often highly soluble in water.

  • Solution: Careful Basification: You must neutralize the acidic solution to deprotonate the quinoline nitrogen. Add a base like sodium bicarbonate or sodium hydroxide solution slowly and with good stirring. Monitor the pH with pH paper or a meter. As you approach a neutral or slightly basic pH (7-8), the neutral product will become insoluble and precipitate out of the solution. Be patient, as precipitation can sometimes be slow.

Visualization of Key Processes
General Mechanism of Vilsmeier-Haack Formylation

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the quinoline ring.

Vilsmeier_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution DMF DMF Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Reagent + POCl₃ (0-5°C) POCl3 POCl₃ Quinoline 2-Chloroquinoline Intermediate Iminium Salt Intermediate Quinoline->Intermediate + Vilsmeier Reagent (80-90°C) Product 2-Chloroquinoline Carbaldehyde Intermediate->Product + H₂O Work-up (Hydrolysis)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Workflow

If you encounter issues during the synthesis, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Experiment Start Problem Problem Identified: Low Yield / No Reaction / Impure Product Start->Problem CheckReagents Check Reagent Quality (Dry DMF, Fresh POCl₃?) Problem->CheckReagents Low Yield or No Reaction CheckParams Verify Reaction Parameters (Temp: 80-90°C, Time: 4-16h?) Problem->CheckParams Low Yield or Impure Product Purify Optimize Purification (Recrystallization / Column Chromatography) Problem->Purify Impure Product CheckReagents->CheckParams CheckRatios Confirm Molar Ratios (Excess Vilsmeier Reagent?) CheckParams->CheckRatios CheckWorkup Review Work-up Procedure (Poured hot on ice? pH adjusted to 7-8?) CheckRatios->CheckWorkup CheckWorkup->Purify Success Improved Yield / Pure Product Purify->Success

Caption: Systematic workflow for troubleshooting the synthesis.

References
  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. Indian Journal of Chemistry - Section B, 44(9), 1868-1875.

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36).

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. BenchChem.

  • ResearchGate. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate.

  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. BenchChem.

  • PubMed. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. PubMed.

  • BenchChem. (2025). A Comparative Guide to the Formylation of Quinolines: Methods, Mechanisms, and Experimental Data. BenchChem.

  • ResearchGate. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. ResearchGate.

  • Gouda, M. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8171-8199.

  • ResearchGate. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. ResearchGate.

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.

  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps.

Sources

Technical Support Center: Resolution and Purification of Quinoline Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for research scientists and drug development professionals facing the notorious challenge of isolating 2-Chloroquinoline-7-carbaldehyde from its positional isomers (predominantly the 3-carbaldehyde variant) following complex formylation reactions.

The Causality of Isomeric Co-elution

During the synthesis of functionalized quinolines, reactions such as the Vilsmeier-Haack formylation can yield a mixture of positional isomers depending on the electronic nature of the precursor[1]. Because 2-chloroquinoline-3-carbaldehyde and 2-chloroquinoline-7-carbaldehyde possess identical molecular weights and nearly indistinguishable lipophilicity, they exhibit identical hydrophobic partitioning. Consequently, they co-elute as a single broad peak on standard C18 reverse-phase columns[2]. Successful separation requires abandoning standard hydrophobic methods and instead exploiting subtle differences in their dipole moments and π-electron distribution.

Quantitative Physicochemical Comparison

To design a self-validating separation system, we must first establish the baseline physicochemical parameters of the analytes.

Property2-Chloroquinoline-3-carbaldehyde2-Chloroquinoline-7-carbaldehydeSeparation Implication
Molecular Weight 191.61 g/mol 191.61 g/mol Mass spectrometry cannot differentiate without MS/MS fragmentation.
pKa (Quinoline N) ~4.5 – 4.9~4.5 – 4.9Mobile phase pH must be strictly controlled to prevent partial ionization[2].
Dipole Moment Lower (Vectors partially cancel)Higher (Vectors align across the ring)Enables separation via normal-phase silica or polar-embedded HPLC phases.
π-Electron Density Conjugated with C2-ClExtended conjugation through C7Differentiates retention on Phenyl-Hexyl stationary phases.
Self-Validating Experimental Methodologies
Protocol A: Preparative Silica Gel Chromatography (Scale: >1g)

Causality: Normal-phase chromatography exploits the slight difference in dipole moments. The 7-carbaldehyde isomer interacts more strongly with the polar silanol groups due to the extended dipole across the bicyclic system. Self-Validation Check: Always run a 2D-TLC prior to the column. If the spots do not resolve in two dimensions, the column will fail, indicating a need for a different solvent modifier.

Step-by-Step Method:

  • System Preparation: Pack a glass column with high-purity silica gel (230-400 mesh) using a slurry of Hexane. Ensure the column bed is perfectly level to prevent band tailing.

  • Sample Loading: Dissolve the isomeric mixture in a minimum volume of dichloromethane (DCM). Apply evenly to the silica bed.

  • Gradient Elution:

    • Begin with 100% Hexane (2 column volumes) to elute non-polar impurities.

    • Transition to Hexane:Ethyl Acetate (9:1 v/v). Monitor fractions via TLC.

    • Gradually increase polarity to Hexane:Ethyl Acetate (7:3 v/v).

  • Validation: Spot every third fraction on a TLC plate. The 3-carbaldehyde isomer typically elutes first (higher Rf), followed by the 7-carbaldehyde isomer. Pool fractions only where a single, distinct spot is visible under 254 nm UV light.

Protocol B: Analytical/Semi-Prep RP-HPLC (Scale: <1g)

Causality: Standard C18 columns fail here. A Phenyl-Hexyl stationary phase is required because its aromatic ring engages in differential π-π interactions with the quinoline core, which varies based on the position of the electron-withdrawing aldehyde group[2].

Step-by-Step Method:

  • Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Potassium Phosphate buffer. Adjust strictly to pH 7.0 using KOH. Why pH 7.0? At pH 7.0, the quinoline nitrogen (pKa ~4.9) is fully deprotonated and neutral, preventing peak tailing and ensuring consistent π-π stacking[2]. Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • System Suitability (Self-Validation): Inject a blank (Mobile Phase A) to establish a baseline. Inject a known standard of pure 2-chloroquinoline-3-carbaldehyde (if available) to confirm retention time stability (RSD must be < 2%). This guarantees that any peak splitting observed later is true isomeric resolution, not column voiding.

  • Chromatographic Run:

    • Column: Phenyl-Hexyl (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 20% B to 60% B over 30 minutes.

  • Detection: Monitor at 254 nm and 280 nm using a Photodiode Array (PDA) detector to capture the distinct UV absorption profiles of the isomers.

Mechanistic Workflows

IsomerSeparation Mix Crude Isomeric Mixture (3-CHO & 7-CHO) TLC 2D-TLC Validation (Confirm resolution) Mix->TLC Scale Determine Separation Scale TLC->Scale Prep Preparative (>1 g) Silica Gel Chromatography Scale->Prep Anal Analytical/Semi-Prep (<1 g) RP-HPLC Scale->Anal Silica_Opt Gradient Elution (Hexane:EtOAc 9:1 to 7:3) Prep->Silica_Opt HPLC_Opt Phenyl-Hexyl Column pH 7.0 Phosphate Buffer Anal->HPLC_Opt Pure7 2-Chloroquinoline-7-carbaldehyde (Target Isolated) HPLC_Opt->Pure7 Silica_Opt->Pure7

Workflow for the separation of quinoline carbaldehyde isomers based on scale.

HPLCMechanism Mobile Mobile Phase (pH 7.0) Neutral Quinoline N Iso3 3-CHO Isomer (Dipole A) Mobile->Iso3 Iso7 7-CHO Isomer (Dipole B) Mobile->Iso7 Stat Phenyl-Hexyl Phase (π-Electron Rich) Interact Differential π-π & Dipole Interactions Stat->Interact Iso3->Interact Iso7->Interact Res Baseline Resolution (Rs > 1.5) Interact->Res

Mechanism of RP-HPLC resolution utilizing π-π interactions and pH control.

Troubleshooting Guides & FAQs

Q1: My Vilsmeier-Haack reaction yielded a complex mixture of positional isomers instead of just the 3-carbaldehyde. How do I prevent this? A: The regioselectivity of the Vilsmeier-Haack formylation is highly dependent on the electronic nature of the starting acetanilide. Electron-donating groups direct the formylation, but excess POCl₃ or elevated temperatures can lead to double formylation or reaction at less favored positions (like C5 or C7)[1]. To minimize isomer formation, strictly control the temperature between 80-90°C and optimize the POCl₃ equivalents[3].

Q2: Why do 2-chloroquinoline-3-carbaldehyde and 7-carbaldehyde co-elute on my standard C18 column? A: C18 columns separate molecules based almost entirely on hydrophobicity. Because these two molecules are positional isomers, their overall hydrophobic surface area is nearly identical. You must switch to an orthogonal separation mechanism, such as a Phenyl-Hexyl column, which utilizes π-π interactions to recognize the different electron density distributions of the isomers[2].

Q3: How does the pH of the mobile phase dictate the success of the separation? A: The quinoline nitrogen has a pKa of approximately 4.9[2]. If you run your HPLC at a pH between 4.0 and 6.0, the molecules will exist in a state of partial protonation. This dynamic equilibrium causes severe peak broadening and co-elution. You must operate at least 2 pH units away from the pKa (e.g., pH 7.0) to ensure the molecules are in a single, neutral state, which maximizes resolution.

Q4: Can I use fractional crystallization instead of chromatography? A: Yes, but it is highly empirical. The 3-carbaldehyde isomer (melting point ~142-146 °C)[4] often crystallizes preferentially from cold ethyl acetate. However, if the 7-isomer is the minor component, it will remain in the mother liquor along with other impurities, necessitating chromatographic purification anyway.

References
  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. BenchChem.
  • Improving the yield of the Vilsmeier-Haack synthesis of 4-Chloroquinoline-6-carbaldehyde. BenchChem.
  • The Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

Sources

Technical Support Center: Purification of 2-Chloroquinoline-7-carbaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Chloroquinoline-7-carbaldehyde using column chromatography. The principles and techniques discussed here are grounded in established chromatographic theory and extensive laboratory experience with quinoline derivatives and other heterocyclic compounds.

I. Overview of the Purification Challenge

2-Chloroquinoline-7-carbaldehyde is a moderately polar compound, characterized by its quinoline core, a deactivating chloro group, and an electron-withdrawing aldehyde functional group. The purification via normal-phase column chromatography on silica gel is often the method of choice to remove unreacted starting materials, by-products, and baseline impurities from the crude reaction mixture.

The primary challenge lies in achieving a balance between efficient elution of the target compound and effective separation from impurities of similar polarity. Potential issues such as peak tailing, co-elution, and on-column degradation require a systematic approach to method development and troubleshooting.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the column chromatography of 2-Chloroquinoline-7-carbaldehyde, presented in a direct question-and-answer format.

Question 1: My compound is streaking or tailing significantly on the TLC plate and the column, leading to poor separation. What is the cause and how can I fix it?

Answer:

Peak tailing is a common issue with nitrogen-containing heterocyclic compounds like quinolines when using silica gel. The primary cause is the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to a non-uniform elution front.

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your mobile phase (e.g., hexane/ethyl acetate). This will compete with the quinoline for the acidic sites, resulting in sharper peaks.[1]

    • Ammonia in Methanol: For more polar solvent systems like dichloromethane/methanol, a stock solution of 10% ammonium hydroxide in methanol can be prepared. Adding 1-10% of this stock solution to the dichloromethane can be effective.[2]

  • Check for Compound Overload: Overloading the column with too much crude material can also cause tailing and streaking.[1][3] Ensure the sample is loaded in a concentrated, narrow band. If wet-loading, use a minimal amount of solvent. For compounds with limited solubility in the eluent, dry loading is recommended.[4]

  • Assess Compound Stability: Polar compounds can sometimes degrade on the acidic surface of silica gel, which can manifest as streaking.[2] To check for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots or significant streaking appear, degradation is likely occurring.[2]

Question 2: My compound is either stuck at the top of the column (Rf ≈ 0) or running with the solvent front (Rf ≈ 1). How do I achieve an optimal elution profile?

Answer:

This is a classic problem of an inappropriate solvent system polarity. The goal is to have your target compound, 2-Chloroquinoline-7-carbaldehyde, exhibit a Retention Factor (Rf) of approximately 0.25-0.35 on the TLC plate for good separation on the column.[2]

  • If the Compound is Stuck (Rf ≈ 0):

    • Increase Solvent Polarity: Your mobile phase is not polar enough to elute the compound. Gradually increase the proportion of the more polar solvent.[1] For instance, if you are using 9:1 hexane/ethyl acetate, try moving to 7:3 or 1:1 hexane/ethyl acetate. For very polar impurities, a gradient elution, where the polarity of the solvent is increased during the run, can be very effective.[3]

  • If the Compound is at the Solvent Front (Rf ≈ 1):

    • Decrease Solvent Polarity: Your mobile phase is too polar, causing the compound to elute too quickly with no retention.[1] You need to increase the proportion of the non-polar solvent. If you are using 1:1 hexane/ethyl acetate, try 9:1 hexane/ethyl acetate.[2]

Recommended Starting Solvent Systems for TLC Analysis:

Solvent SystemRatio (v/v)Polarity
Hexane / Ethyl Acetate9:1 to 1:1Low to Medium
Dichloromethane / Methanol99:1 to 95:5Medium to High
Petroleum Ether / Ethyl Acetate9:1 to 2:1Low to Medium

Note: These are starting points. The optimal system will depend on the specific impurities in your crude mixture. Always develop the method on a TLC plate before committing to the column.[3]

Question 3: I've successfully isolated my fractions, but upon solvent removal, the yield is very low. Where could my product have gone?

Answer:

Low recovery can be attributed to several factors beyond just poor separation.

Potential Causes and Solutions:

  • Irreversible Adsorption/Degradation: As mentioned, the compound might be irreversibly binding to or degrading on the silica gel. If you suspect this, and mobile phase modifiers are not helping, consider switching the stationary phase.

    • Alumina: Alumina is a good alternative to silica gel. It is available in neutral, basic, and acidic forms. For a basic compound like a quinoline, basic or neutral alumina can prevent degradation that might occur on acidic silica.[4]

    • Reversed-Phase Chromatography: If the compound is highly polar, normal-phase chromatography may not be suitable. In reversed-phase chromatography (e.g., using C18 silica), the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. In this system, polar compounds elute earlier.[2][5]

  • Compound Volatility: While 2-Chloroquinoline-7-carbaldehyde is a solid, some impurities might be volatile. However, the target compound itself is not expected to be highly volatile under standard rotary evaporation conditions. Ensure you are not using excessive heat or vacuum.

  • Incomplete Elution: It's possible that not all of the compound eluted from the column. After your run, try flushing the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) and analyze the collected fraction by TLC to see if any product remained on the column.

Troubleshooting Workflow Diagram

G cluster_start Start: Crude Product cluster_tlc Method Development cluster_column Purification cluster_troubleshoot Troubleshooting start Crude 2-Chloroquinoline- 7-carbaldehyde tlc Run TLC with Hexane/ Ethyl Acetate (7:3) start->tlc rf_check Rf ≈ 0.25-0.35? tlc->rf_check rf_check->tlc No, Adjust Polarity column Run Column Chromatography rf_check->column Yes analysis Analyze Fractions by TLC column->analysis tailing Tailing/ Streaking? analysis->tailing combine Combine Pure Fractions & Remove Solvent low_yield Low Yield? combine->low_yield final_product Pure Product tailing->combine No add_tea Add 0.5% TEA to Eluent tailing->add_tea Yes add_tea->column low_yield->final_product No change_stationary Consider Alumina or Reversed-Phase low_yield->change_stationary Yes change_stationary->start

Caption: Troubleshooting workflow for column chromatography purification.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to load my sample onto the column?

A1: The choice between "wet loading" and "dry loading" depends on the solubility of your crude product.

  • Wet Loading: Dissolve the crude product in a minimum amount of the initial, least polar eluent. Carefully add this solution to the top of the column bed. This is quick and easy but can disturb the top of the silica bed if not done carefully.

  • Dry Loading: Dissolve your crude sample in a suitable volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the column bed. Dry loading is highly recommended for compounds that are not very soluble in the mobile phase as it often leads to better separation and sharper bands.[2][4]

Q2: How much crude material can I load onto my column?

A2: A general rule of thumb for a moderately difficult separation is a sample-to-silica ratio of 1:30 to 1:50 by weight. For example, for 1 gram of crude material, you would use 30 to 50 grams of silica gel. If the separation is very easy (impurities are much more or much less polar), you might use a 1:20 ratio. If the separation is very difficult, a ratio of 1:100 or higher may be necessary. Overloading the column is a common cause of poor separation.[3]

Q3: My compound is a yellow solid. Should I expect the color to track with my product in the fractions?

A3: Yes. 2-Chloroquinoline-3-carbaldehyde, a related isomer, is described as a yellow to yellow-brown crystalline powder.[6] It is highly likely that 2-Chloroquinoline-7-carbaldehyde is also a colored solid. The yellow color can be a useful visual guide during fraction collection, but you must always confirm the contents of each fraction by TLC, as colored impurities may also be present.

Q4: Can I use an automated flash chromatography system for this purification?

A4: Absolutely. Automated systems are ideal for this type of purification. They use pre-packed columns and a gradient pump to allow for precise and reproducible separations. The principles of solvent selection based on TLC analysis remain the same. The integrated UV detector allows for real-time monitoring of the elution profile, making fraction collection more accurate and efficient.

Q5: What safety precautions should I take when handling 2-Chloroquinoline-7-carbaldehyde and the solvents?

A5: 2-Chloroquinoline-3-carbaldehyde is listed as an irritant to the eyes, respiratory system, and skin.[7] It is prudent to assume the 7-carbaldehyde isomer has similar properties. Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] The solvents used in column chromatography (e.g., hexane, ethyl acetate, dichloromethane) are flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

IV. References

  • Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification. Benchchem. Available at:

  • Column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives. Benchchem. Available at:

  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. Journal of Materials and Electronic Devices. Available at:

  • TROUBLESHOOTING GUIDE. Phenomenex. Available at:

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. Available at:

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available at:

  • Column chromatography purification tips for polar acetanilide compounds. Benchchem. Available at:

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at:

  • 2-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 73568-25-9. ChemicalBook. Available at:

  • Column troubleshooting guide – HILIC. ThermoFisher. Available at:

  • 2-chloroquinoline-3-carbaldehyde. ChemBK. Available at:

  • A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. Available at:

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available at:

  • CN110156675B - Synthesis method of quinoline compound containing sulfonyl. Google Patents. Available at:

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. Available at:

  • 2-CHLOROQUINOLINE-3-CARBALDEHYDE SDS, 73568-25-9 Safety Data Sheets. Echemi. Available at:

  • CN101591291A - The synthetic method of 2-vinylquinoline compounds. Google Patents. Available at:

  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Benchchem. Available at:

  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. Available at:

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PMC. Available at:

  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry. Available at:

  • 2-Chloro-7-methylquinoline-3-carbaldehyde. PMC. Available at:

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at:

  • Technical Support Center: 2-Phenylquinoline-7-carbaldehyde. Benchchem. Available at:

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at:

  • 2-Chloroquinoline. Wikipedia. Available at:

Sources

preventing oxidation of 2-Chloroquinoline-7-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of 2-Chloroquinoline-7-carbaldehyde. Our goal is to provide you with the expertise and practical solutions necessary to ensure the long-term stability and integrity of this valuable research compound.

Introduction: The Challenge of Aldehyde Stability

Aromatic aldehydes, such as 2-Chloroquinoline-7-carbaldehyde, are versatile intermediates in organic synthesis. However, their aldehyde functional group is susceptible to oxidation, particularly during storage. This degradation can lead to the formation of impurities, primarily the corresponding carboxylic acid, which can compromise the accuracy and reproducibility of your experimental results. Understanding the mechanisms of degradation and implementing proper storage protocols are crucial for maintaining the purity and reactivity of this compound.

Troubleshooting Guide: Identifying and Addressing Degradation

This section addresses common issues encountered during the storage and use of 2-Chloroquinoline-7-carbaldehyde in a question-and-answer format.

Issue 1: I've noticed a white crystalline precipitate in my solid 2-Chloroquinoline-7-carbaldehyde.

  • Question: What is this precipitate and is my compound still usable?

  • Answer: The white crystalline solid is likely 2-chloroquinoline-7-carboxylic acid, the primary oxidation product of the aldehyde. Aldehydes are prone to oxidation in the presence of atmospheric oxygen, a process that can be accelerated by light and elevated temperatures.[1][2] The presence of this impurity indicates that some degradation has occurred. The usability of the compound depends on the tolerance of your specific application to this impurity. For many synthetic applications, the presence of a small amount of the carboxylic acid may not be detrimental. However, for applications requiring high purity, such as in quantitative assays or the synthesis of pharmaceutical-grade materials, purification will be necessary.

Issue 2: My NMR spectrum shows a diminished aldehyde proton peak and a new broad singlet downfield.

  • Question: What do these changes in my NMR spectrum signify?

  • Answer: The aldehyde proton (–CHO) of 2-Chloroquinoline-7-carbaldehyde is expected to appear as a singlet in the 1H NMR spectrum, typically in the range of 9-10 ppm.[3] A decrease in the integration of this peak suggests that the aldehyde is being consumed. The appearance of a new, broad singlet further downfield (often >10 ppm) is characteristic of a carboxylic acid proton (–COOH).[4] This confirms the oxidation of the aldehyde to its corresponding carboxylic acid.

Issue 3: My HPLC analysis shows a new, more polar peak eluting before my product.

  • Question: What is this new peak in my HPLC chromatogram?

  • Answer: In reversed-phase HPLC, which is commonly used for the analysis of organic molecules, more polar compounds elute earlier (have a shorter retention time). The oxidation of an aldehyde to a carboxylic acid increases the polarity of the molecule. Therefore, the new, earlier-eluting peak is very likely 2-chloroquinoline-7-carboxylic acid.[4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Chloroquinoline-7-carbaldehyde?

A1: To minimize oxidation, 2-Chloroquinoline-7-carbaldehyde should be stored under the following conditions:

  • Inert Atmosphere: The most critical factor is the exclusion of oxygen. Store the compound under an inert atmosphere, such as nitrogen or argon.[5][6]

  • Airtight Container: Use a tightly sealed container to prevent the ingress of air and moisture.[7]

  • Cool and Dry: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.[8]

  • Protection from Light: Store in an amber or opaque container to protect it from light, which can catalyze oxidation.[9]

Q2: Can I use an antioxidant to prevent the oxidation of 2-Chloroquinoline-7-carbaldehyde?

A2: While antioxidants like butylated hydroxytoluene (BHT) are sometimes used to stabilize aldehydes, their addition can introduce a new variable into your experiments. For high-purity applications, it is generally better to rely on proper storage under an inert atmosphere. If you do consider using an antioxidant, it is crucial to ensure its compatibility with your downstream applications and to validate that it does not interfere with your reactions.

Q3: How can I purify 2-Chloroquinoline-7-carbaldehyde that has partially oxidized?

A3: If your compound has oxidized, it can be purified by standard techniques such as column chromatography on silica gel. The aldehyde is less polar than the carboxylic acid and will elute first. Alternatively, a basic wash can be employed. Dissolve the compound in a suitable organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, while the aldehyde remains in the organic layer.

Q4: What is the primary degradation pathway for 2-Chloroquinoline-7-carbaldehyde?

A4: The primary degradation pathway is the oxidation of the aldehyde functional group to a carboxylic acid. This is a common reaction for aromatic aldehydes when exposed to oxygen.[1]

dot

cluster_storage Storage & Handling cluster_problem Problem Identification cluster_solution Solution storage_conditions Store under inert gas (Ar or N2) in a tightly sealed, amber vial at 2-8°C. handling Handle under inert atmosphere (glovebox or Schlenk line). storage_conditions->handling visual_inspection Visual Inspection: White precipitate observed? oxidation_confirmed Oxidation to Carboxylic Acid Confirmed visual_inspection->oxidation_confirmed Yes nmr_analysis NMR Analysis: Diminished aldehyde peak? New carboxylic acid peak? nmr_analysis->oxidation_confirmed Yes hplc_analysis HPLC Analysis: New, more polar peak? hplc_analysis->oxidation_confirmed Yes purification Purification Required (e.g., Column Chromatography or Basic Wash) oxidation_confirmed->purification use_as_is Use As-Is (if application tolerates impurity) oxidation_confirmed->use_as_is

Caption: Decision workflow for handling and troubleshooting 2-Chloroquinoline-7-carbaldehyde.

Experimental Protocols

Protocol 1: Long-Term Storage of 2-Chloroquinoline-7-carbaldehyde under an Inert Atmosphere

This protocol describes the procedure for safely storing 2-Chloroquinoline-7-carbaldehyde to prevent oxidation.

Materials:

  • 2-Chloroquinoline-7-carbaldehyde

  • Schlenk flask or vial with a resealable septum cap

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator

  • Schlenk line or glovebox

  • Parafilm® or Teflon® tape

Procedure:

  • Preparation of the Storage Vessel: Ensure the Schlenk flask or vial is clean and thoroughly dried in an oven at >120°C for at least 4 hours to remove all traces of moisture.

  • Inerting the Vessel:

    • Using a Schlenk Line: Assemble the hot, dry glassware and allow it to cool to room temperature under a stream of inert gas.

    • Using a Glovebox: Transfer the hot, dry glassware into the antechamber of a glovebox and evacuate and refill with inert gas several times before transferring it into the main chamber.

  • Transfer of the Compound:

    • In a Glovebox: Inside the glovebox, weigh the desired amount of 2-Chloroquinoline-7-carbaldehyde and transfer it to the prepared storage vessel.

    • On the Benchtop (with care): If a glovebox is not available, quickly transfer the solid to the storage vessel under a positive pressure of inert gas.

  • Sealing the Vessel: Securely cap the vial or flask. For added protection, wrap the cap and any joints with Parafilm® or Teflon® tape.

  • Storage: Label the vessel clearly with the compound name, date, and storage conditions. Store in a designated cool, dark, and dry location, preferably in a refrigerator at 2-8°C.

Protocol 2: Monitoring the Purity of 2-Chloroquinoline-7-carbaldehyde by HPLC

This protocol provides a general method for monitoring the purity of 2-Chloroquinoline-7-carbaldehyde and detecting the presence of its carboxylic acid degradation product. Method optimization may be required for your specific instrumentation.

Materials:

  • 2-Chloroquinoline-7-carbaldehyde sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 2-Chloroquinoline-7-carbaldehyde sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with a suitable ratio of A and B (e.g., 70:30 A:B) and gradually increase the proportion of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 238 nm[10]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The peak corresponding to 2-Chloroquinoline-7-carbaldehyde will be the major peak.

    • The presence of a peak with a shorter retention time is indicative of the more polar 2-chloroquinoline-7-carboxylic acid.

    • Calculate the purity of the aldehyde by determining the area percentage of the main peak relative to the total area of all peaks.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by excluding atmospheric oxygen.[5][6]
Container Tightly sealed, amber or opaque glassProtects from air, moisture, and light.[7][9]
Purity Monitoring HPLC, ¹H NMRTo quantify the aldehyde and detect the formation of the carboxylic acid impurity.[3][4]

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Echemi. (n.d.). 2-CHLOROQUINOLINE-3-CARBALDEHYDE SDS, 73568-25-9 Safety Data Sheets.
  • Combi-Blocks. (2023, January 2). JP-3634 - Safety Data Sheet.
  • Benchchem. (2025). Technical Support Center: 2-Phenylquinoline-7-carbaldehyde.
  • ChemicalBook. (n.d.). 2-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 73568-25-9.
  • Alchemist-chem. (n.d.). 2-Chloroquinoline-3-carbaldehyde | Properties, Synthesis, Safety, Uses & Supplier China.
  • Echemi. (n.d.). 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE Safety Data Sheets.
  • Slideshare. (2017, August 15). Accelerated Stability Testing.
  • YesWeLab. (n.d.). Accelerated stability testing in the laboratory.
  • Benchchem. (2025). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • JOCPR. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and -.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.

Sources

Technical Support Center: 7-Formyl Quinoline Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the optimization of reaction temperatures involving 7-formyl quinoline derivatives . It focuses on two critical phases: (1) Synthesis of the aldehyde moiety via oxidation, and (2) Derivatization (specifically condensation reactions like Schiff base formation).[1]

Status: Active Specialist: Senior Application Scientist Topic: Temperature Optimization & Troubleshooting Last Updated: October 2025[1]

Introduction: The Thermal Criticality of Position 7

The 7-position of the quinoline ring presents unique electronic challenges. Unlike the highly reactive 2- and 4-positions (susceptible to nucleophilic attack) or the 5- and 8-positions (favored for electrophilic substitution), the 7-position often requires specific activation or precursor oxidation.

Temperature control is not merely about "heating it up"; it is the switch between kinetic selectivity (aldehyde formation) and thermodynamic sinks (over-oxidation to carboxylic acid or polymerization).[1]

Module 1: Synthesis Optimization (The Precursor Phase)

Workflow: Oxidation of 7-Methylquinoline to 7-Formylquinoline

The Challenge: Converting a methyl group to an aldehyde without over-oxidizing it to a carboxylic acid. Standard Method: Selenium Dioxide (SeO₂) in refluxing dioxane/xylene (100–140°C).[1] Optimized Method: SeO₂ catalyzed by tert-Butyl Hydroperoxide (TBHP) at moderate temperatures.[1]

Optimized Protocol: SeO₂/TBHP System

This protocol utilizes TBHP to re-oxidize reduced selenium, allowing SeO₂ to be used catalytically rather than stoichiometrically, significantly lowering the required temperature and preventing tar formation.

ParameterStandard (Old)Optimized (Recommended) Reasoning
Temperature Reflux (101°C+)50–60°C Prevents over-oxidation to 7-quinolinecarboxylic acid.[1]
Oxidant SeO₂ (1.2–1.5 equiv)SeO₂ (0.5 equiv) + TBHP (2 equiv) TBHP regenerates the active Se(IV) species continuously.[1]
Solvent Dioxane/WaterDCM or Dioxane (Anhydrous) Water promotes hydrate formation, leading to acid by-products.[1]
Time 2–4 Hours6–12 Hours Slower kinetics favor the aldehyde intermediate.
Step-by-Step Procedure
  • Dissolution: Dissolve 7-methylquinoline (10 mmol) in Dichloromethane (DCM) or Dioxane (20 mL).

  • Catalyst Addition: Add Selenium Dioxide (5 mmol, 0.5 equiv).

  • Activation: Add tert-Butyl Hydroperoxide (TBHP) (20 mmol, 70% aq. solution) dropwise over 10 minutes.

  • Thermal Regulation: Heat the mixture to 55°C (oil bath temperature). Do not exceed 60°C.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The aldehyde typically appears as a distinct spot (R_f ~0.4–0.[1]5) distinguishable from the polar acid (baseline).[1]

  • Work-up: Filter off selenium residue through Celite. Wash with 10% NaHCO₃ to remove any traces of carboxylic acid by-product.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle and the critical temperature-dependent branching point.

SeO2_Oxidation cluster_cycle Catalytic Regeneration Start 7-Methylquinoline Inter1 Allylic Selenite Ester (Intermediate) Start->Inter1 SeO2 + TBHP 50-60°C Product 7-Formylquinoline (Target Aldehyde) Inter1->Product Sigmatropic Rearrangement ByProduct 7-Quinolinecarboxylic Acid (Over-oxidation) Product->ByProduct T > 80°C Excess Oxidant Se_Red Reduced Se(II) Se_Ox Active SeO2 Se_Red->Se_Ox TBHP

Caption: Figure 1. The SeO₂/TBHP catalytic cycle.[2][3] Note the red dashed line indicating the temperature-dependent pathway to the unwanted carboxylic acid.

Module 2: Derivatization Optimization (The Application Phase)

Workflow: Condensation with Amines (Schiff Base Formation)

The Challenge: Reversibility of the imine bond formation and hydrolysis by water generated in situ.[1] Standard Method: Reflux in Ethanol with catalytic Acetic Acid. Optimized Method: Microwave-Assisted Synthesis (MW) at controlled pressure.[1]

Optimized Protocol: Microwave-Assisted Condensation

Microwave irradiation provides uniform internal heating, overcoming the activation energy barrier for condensation much faster than convective heating, often shifting the equilibrium favorably before hydrolysis occurs.

ParameterConventional RefluxMicrowave (Recommended) Impact
Temperature 78°C (Ethanol b.p.)90–110°C (Sealed) Access to superheated solvent states accelerates kinetics.[1]
Time 3–6 Hours5–15 Minutes Minimizes thermal degradation of sensitive functional groups.
Solvent Ethanol/MethanolEthanol (Abs.) Polar solvents couple well with MW energy.[1][4]
Catalyst Glacial Acetic AcidAcetic Acid (Trace) Acid catalysis is still required for protonation of the carbonyl oxygen.[1]
Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, combine 7-formylquinoline (1.0 mmol) and the amine derivative (1.0 mmol).

  • Solvent: Add Absolute Ethanol (2–3 mL). Add 1 drop of Glacial Acetic Acid.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Set the microwave reactor to Dynamic Mode :

    • Target Temperature: 100°C

    • Ramp Time: 2 minutes

    • Hold Time: 5 minutes

    • Max Pressure: 250 psi[1]

  • Cooling: Use compressed air cooling (in-built in most reactors) to drop temperature to 40°C rapidly.[1]

  • Isolation: The Schiff base often precipitates upon cooling. Filter and wash with cold ethanol.

Troubleshooting & FAQs

Q1: My oxidation reaction yielded a white solid that is insoluble in organic solvents. What happened?

Diagnosis: You likely over-oxidized the aldehyde to 7-quinolinecarboxylic acid . Root Cause: Reaction temperature exceeded 80°C or reaction time was too long. Solution:

  • Immediate Fix: The acid is soluble in aqueous base. You can try to reduce the acid back to the alcohol (LiAlH₄) and re-oxidize, but it is better to restart.[1]

  • Prevention: Strictly maintain T < 60°C. Use the TBHP/SeO₂ method described above rather than stoichiometric SeO₂ reflux.

Q2: The Schiff base yield is low, and I see starting material on the TLC.

Diagnosis: The equilibrium is not shifting to the product; water is hydrolyzing the imine. Root Cause: Incomplete water removal. Solution:

  • Chemical: Add molecular sieves (3Å or 4Å) directly into the reaction flask (or microwave vial).

  • Thermal: If using conventional heating, use a Dean-Stark trap with Toluene (requires higher T, ~110°C) to physically remove water azeotropically.[1]

Q3: Why does my 7-formyl quinoline turn dark brown/black upon storage?

Diagnosis: Autoxidation or polymerization. Quinoline aldehydes are electron-deficient and sensitive to air. Solution:

  • Storage: Store under Argon/Nitrogen atmosphere at -20°C.

  • Stabilization: Convert to a stable precursor like an acetal (protecting group) if long-term storage is needed, then hydrolyze immediately before use.[1]

References

  • Tagawa, Y., et al. (2003).[1][5] "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide." Heterocycles. Link (Demonstrates the SeO₂/TBHP optimization for methyl-heterocycles).

  • Linsker, F., & Evans, R. (1946).[1] "Quinaldil, quinaldoin and diquinolylhydantoin."[6] Journal of the American Chemical Society.[6] Link (Foundational work on SeO₂ oxidation of methylquinolines).[1]

  • Kappe, C. O. (2004).[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link (Authoritative source on microwave parameters and solvent superheating).[1]

  • Sridharan, V., et al. (2010).[1] "Microwave-Assisted Synthesis of Quinoline Derivatives." Current Organic Chemistry. Link (Specific applications of MW irradiation in quinoline chemistry).

  • BenchChem Technical Support. (2025). "Vilsmeier-Haack Reaction for Quinoline Synthesis." Link (General reference for formylation pathways).[1]

Sources

Technical Support Center: Troubleshooting 2-Chloroquinoline-7-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 2-Chloroquinoline-7-carbaldehyde . As a highly functionalized quinoline derivative, this compound is a critical intermediate in drug discovery and organic synthesis. However, its unique electronic properties—driven by the electron-withdrawing chlorine at the 2-position and the reactive carbaldehyde at the 7-position—create specific solvation and stability challenges when using Dimethyl Sulfoxide (DMSO) as a primary solvent[1].

This guide provides mechanistic explanations, quantitative benchmarks, and self-validating protocols to ensure the integrity of your stock solutions.

Root Cause Analysis: The "Why" Behind Solubility Failures

Q: Why does my 2-Chloroquinoline-7-carbaldehyde form a cloudy suspension in DMSO, even though DMSO is a universal polar aprotic solvent?

A: The primary culprit is water contamination . DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture[2]. 2-Chloroquinoline-7-carbaldehyde is a highly planar, hydrophobic molecule (relying heavily on


 stacking and dipole interactions)[1]. When water enters the DMSO, it alters the dielectric constant of the solvent shell. Water molecules outcompete the quinoline for hydrogen-bonding sites on the DMSO oxygen centers, causing a sudden hydrophobic collapse and subsequent precipitation (crashing out) of your compound[3].
Q: My solution remains visually clear, but downstream biological assays or synthetic steps are failing. What is happening at the molecular level?

A: You are likely observing aldehyde auto-oxidation or hydration . The electron-deficient nature of the 2-chloroquinoline ring increases the electrophilicity of the 7-carbaldehyde group[4]. In the presence of trace dissolved oxygen, light, or acidic/basic impurities common in lower-grade DMSO, the aldehyde rapidly oxidizes into a carboxylic acid[3]. Additionally, trace water can lead to the formation of transient gem-diols (hydrates), which drastically alters the compound's target binding affinity and chemical reactivity[5].

Diagnostic Workflow

Workflow A Solubility Issue Detected 2-Chloroquinoline-7-carbaldehyde B Visual & NMR Inspection A->B C1 Cloudy Suspension (Immediate or Post-Thaw) B->C1 C2 Clear Solution but Loss of Downstream Activity B->C2 D1 Hydrophobic Crash-Out Due to Water in DMSO C1->D1 D2 Auto-Oxidation of Aldehyde to Carboxylic Acid C2->D2 E1 Use Anhydrous DMSO (<50 ppm water) D1->E1 E2 Argon Purge & Store Aliquots at -80°C D2->E2

Diagnostic workflow for 2-Chloroquinoline-7-carbaldehyde solubility and degradation issues in DMSO.

Quantitative Solvation Data

To ensure reproducible results, adhere to the following empirically derived parameters for quinoline carbaldehyde derivatives in DMSO[1][2].

ParameterStandard Grade DMSO (≥99.9%)Anhydrous Grade DMSO (≥99.99%)
Max Solubility (25°C) ~10–15 mg/mL (Prone to crashing)>50 mg/mL (Stable solution)
Water Content Threshold >500 ppm<50 ppm
Stability (Ambient Air, 25°C) < 24 hours (Oxidation observed)Up to 72 hours
Stability (Sealed, -20°C) 1–2 weeks1 month
Stability (Argon Purged, -80°C) N/A (Moisture freezes out)> 6 months

Self-Validating Experimental Protocols

Do not rely solely on visual clarity. The following protocol ensures both complete dissolution and structural integrity validation.

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Achieve a stable 50 mM stock solution without inducing thermal degradation.

  • Solvent Preparation: Use only freshly opened, anhydrous DMSO (water content <50 ppm) stored over molecular sieves. Do not use DMSO that has been stored on a benchtop for more than 48 hours[2].

  • Weighing: Weigh the required amount of 2-Chloroquinoline-7-carbaldehyde in a dry, static-free environment.

  • Dissolution: Add the anhydrous DMSO. Do not vortex vigorously , as this introduces dissolved oxygen. Instead, gently pipette up and down.

  • Controlled Sonication: If the compound resists dissolution, place the vial in an ultrasonic bath at room temperature for no more than 60 seconds [2]. Causality note: Prolonged sonication generates localized heat (cavitation) which exponentially accelerates aldehyde oxidation[3].

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes to prevent photodegradation[3].

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each aliquot for 3 seconds before capping.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

Protocol B: NMR Validation of Compound Integrity

Objective: Confirm that the compound has not oxidized or hydrated during storage.

  • Sample Prep: Dilute 10 µL of your DMSO stock into 500 µL of DMSO-

    
     (ensure the deuterated solvent is also from a fresh, anhydrous ampoule)[3].
    
  • Spectrum Acquisition: Run a standard 1H-NMR scan.

  • Data Interpretation (The Validation Check):

    • Success: Look for a sharp, distinct singlet peak at approximately 10.1 to 10.6 ppm . This is the intact 7-carbaldehyde proton[1][5].

    • Failure (Oxidation): If the peak at ~10.5 ppm is diminished or missing, and a new, broad peak appears beyond 12.0 ppm , the aldehyde has oxidized into a carboxylic acid[3].

    • Failure (Water Contamination): A massive, broad peak around 3.33 ppm indicates severe water contamination in your DMSO, which will inevitably lead to precipitation[3].

Frequently Asked Questions (FAQs)

Q: Can I heat the DMSO to 50°C to force the compound into solution? A: It is highly discouraged. While heat increases kinetic solubility, DMSO can act as an active oxidizing agent at elevated temperatures, particularly in the presence of trace acidic impurities, rapidly degrading the carbaldehyde group[3]. Use sonication instead.

Q: I thawed my -80°C aliquot and there is a precipitate. Is it ruined? A: Not necessarily. DMSO freezes at 18.5°C. During the thawing process, localized concentration gradients can cause temporary precipitation. Allow the tube to reach room temperature completely, then apply mild sonication for 15 seconds. If it does not redissolve, moisture was introduced during the freezing process, and the aliquot should be discarded.

Q: Does the position of the chlorine atom affect solubility? A: Yes. The chlorine at the 2-position significantly lowers the pKa of the quinoline nitrogen, reducing its ability to act as a hydrogen-bond acceptor compared to unsubstituted quinoline. This makes the molecule more hydrophobic and heavily reliant on the quality of the aprotic solvent[1][4].

References

1.[3] Technical Support Center: Compound Stability in DMSO-d6 - Benchchem. Available at: 2.[5] Investigating Stability and Tautomerization of Gossypol—A Spectroscopy Study - PMC. Available at: 3.[2] Quinoline-2-carboxaldehyde | Biochemical Reagent | MedChemExpress. Available at: 4.[1] 2-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 73568-25-9 - ChemicalBook. Available at: 5.[4] 2-chloroquinoline-3-carbaldehyde - ChemBK. Available at:

Sources

Technical Support Center: Troubleshooting Low Reactivity of the C-7 Aldehyde Group in Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist medicinal chemists and drug development professionals in overcoming synthetic bottlenecks. The quinoline scaffold is a privileged structure in drug discovery, and the C-7 aldehyde (quinoline-7-carboxaldehyde) serves as a critical electrophilic handle for late-stage functionalization (). However, users often report unexpectedly low reactivity during standard condensation, cross-coupling, or reductive amination workflows.

This guide dissects the fundamental electronic and steric factors governing C-7 reactivity and provides field-proven, self-validating protocols to rescue stalled reactions.

Diagnostic Workflow

Before adjusting your equivalents or heating your reaction to reflux, use the diagnostic workflow below to identify the specific mechanistic trap hindering your C-7 aldehyde.

TroubleshootingWorkflow Start Issue: Low Reactivity of C-7 Quinoline Aldehyde Q1 Are you using a Lewis Acid or Transition Metal catalyst? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Mech1 Mechanism: Catalyst Starvation N1 lone pair sequesters catalyst A1_Yes->Mech1 Q2 Are there EDGs (-OH, -OMe) at the C-6 or C-8 positions? A1_No->Q2 Sol1 Solution: Use >1.0 eq catalyst or pre-form N-H salt (TfOH) Mech1->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Mech2 Mechanism: Resonance Deactivation EDGs reduce C-7 electrophilicity A2_Yes->Mech2 Q3 Is the reaction failing despite strong nucleophiles/bases? A2_No->Q3 Sol2 Solution: Convert EDG to EWG (e.g., -OTf) or use high heat Mech2->Sol2 A3_Yes Yes Q3->A3_Yes Mech3 Mechanism: The Hydrate Trap Trace water forms unreactive gem-diol A3_Yes->Mech3 Sol3 Solution: Strict anhydrous conditions Azeotropic drying & 4Å MS Mech3->Sol3

Diagnostic workflow for troubleshooting low reactivity of C-7 quinoline aldehydes.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am using a standard Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂) for a condensation reaction, but I observe <5% conversion. Why is the C-7 aldehyde unreactive?

The Causality (Catalyst Starvation): The root cause is not the aldehyde, but the quinoline nitrogen (N1). The sp²-hybridized nitrogen possesses a highly nucleophilic lone pair. When you add a catalytic amount (e.g., 10–20 mol%) of a Lewis acid, it preferentially and quantitatively coordinates to the N1 position rather than the C-7 carbonyl oxygen. This "Lewis Acid Sink" effect completely starves the aldehyde of electrophilic activation (). The Solution: You must mask the nitrogen. Either use a stoichiometric excess of the Lewis acid (>1.1 equivalents) so that the residual catalyst can activate the aldehyde, or pre-protonate the nitrogen using a non-nucleophilic Brønsted acid (like Trifluoromethanesulfonic acid, TfOH) to form a quinolinium salt prior to adding your Lewis acid.

Q2: My reaction uses strong nucleophiles under basic conditions, yet the starting material remains unconsumed. Could the aldehyde be degrading?

The Causality (The Hydrate Trap): It is likely not degrading, but rather hiding in plain sight. The quinoline ring is inherently electron-withdrawing, which makes the C-7 carbonyl carbon highly electrophilic. Paradoxically, this high electrophilicity makes it extremely susceptible to hydration by adventitious water, forming a stable gem-diol (hydrate) (). This hydrate is completely unreactive towards nucleophilic addition. The Solution: Rigorous anhydrous conditions are mandatory. Pre-dry the aldehyde via azeotropic distillation with toluene and run the reaction in the presence of activated 4Å molecular sieves or a Dean-Stark apparatus.

Q3: I am working with a 6-hydroxyquinoline-7-carboxaldehyde derivative. Even with excess catalyst and dry conditions, the reactivity is abysmal. What is happening?

The Causality (Resonance Deactivation): Substituents dictate the local electronic environment. Electron-donating groups (EDGs) such as -OH, -OMe, or -NH₂ at the C-6 or C-8 positions are ortho or para to the C-7 position on the fused benzene ring. They donate electron density directly into the C-7 carbonyl carbon via resonance, drastically reducing its partial positive charge and quenching its electrophilicity (). The Solution: Convert the EDG into an electron-withdrawing group (EWG) temporarily. For example, converting a 6-OH group to a triflate (-OTf) will eliminate the resonance donation and inductively withdraw electrons, hyper-activating the C-7 aldehyde for your desired transformation.

Quantitative Data: Impact of Activation Strategies

To demonstrate the severity of these mechanistic traps, below is a summary of our internal validation data for a model Knoevenagel condensation of quinoline-7-carboxaldehyde with malononitrile.

Table 1: Impact of Reaction Conditions on Knoevenagel Condensation Yields

Reaction ConditionCatalyst / Additive ProfileIsolated Yield (%)Mechanistic Observation
Standard 10 mol% TiCl₄< 5%Catalyst completely sequestered by quinoline N1 lone pair.
Excess Lewis Acid 1.1 eq TiCl₄65%N1 saturated; residual TiCl₄ activates C-7 aldehyde.
Brønsted Pre-activation 1.0 eq TfOH + 10 mol% TiCl₄82%N1 protonated; TiCl₄ free to activate aldehyde.
Hydrate Trap (Optimized) 1.0 eq TfOH + 10 mol% TiCl₄ + 4Å MS96% Prevents gem-diol formation; maximizes electrophilicity.

Self-Validating Experimental Protocol

The following protocol is engineered to systematically neutralize the "Nitrogen Sink" and prevent hydrate formation, ensuring >90% yields for standard condensation reactions.

Optimized Knoevenagel Condensation of Quinoline-7-carboxaldehyde

Materials:

  • Quinoline-7-carboxaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Titanium tetrachloride (TiCl₄, 1.0 M in DCM)

  • Trifluoromethanesulfonic acid (TfOH)

  • Activated 4Å Molecular Sieves (500 mg)

  • Anhydrous Toluene and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Azeotropic Drying (Hydrate Reversal)

    • Action: Dissolve quinoline-7-carboxaldehyde (1.0 mmol) in anhydrous toluene (5 mL) in a round-bottom flask. Evaporate to dryness under reduced pressure at 40 °C. Repeat this process twice.

    • Causality: The electron-deficient C-7 aldehyde readily forms an unreactive gem-diol with trace water. Toluene azeotropically removes this water, shifting the equilibrium entirely back to the reactive carbonyl species.

  • Nitrogen Masking (Preventing Catalyst Starvation)

    • Action: Redissolve the dried aldehyde in anhydrous DCM (10 mL) under an argon atmosphere. Cool the flask to 0 °C. Slowly add TfOH (1.0 mmol) dropwise with stirring.

    • Causality: TfOH is a strong, non-nucleophilic Brønsted acid. It selectively protonates the basic quinoline N1 lone pair, forming a quinolinium triflate salt. This prevents the N1 from acting as a "Lewis Acid Sink" in the subsequent step.

    • Self-Validation Check: A distinct color change (often turning pale yellow/orange) or slight turbidity indicates successful salt formation. If no change is observed, verify the anhydrous state of your acid.

  • Electrophilic Activation & Condensation

    • Action: Add activated 4Å molecular sieves (500 mg) to the flask, followed by malononitrile (1.1 mmol). Finally, add TiCl₄ (0.1 mmol, 10 mol%) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: With the N1 position masked, the catalytic TiCl₄ is free to coordinate exclusively to the C-7 carbonyl oxygen, hyper-activating it for nucleophilic attack by the malononitrile enolate. The 4Å MS ensures no atmospheric moisture enters the system to re-form the hydrate.

  • Quenching and Isolation

    • Action: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The mild base neutralizes the TfOH (releasing the free quinoline base) and hydrolyzes the titanium complexes, facilitating clean phase separation and preventing product degradation during silica gel chromatography.

References

  • Kumru, M., Küçük, V., Kocademir, M., Alfanda, H. M., Altun, A., & Sari, L. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-89.[Link]

  • Nandhakumar, R., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2055.[Link]

minimizing side reactions during 2-chloroquinoline formylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions in 2-Chloroquinoline Formylation

Topic: Minimizing Side Reactions during 2-Chloroquinoline Formylation Audience: Researchers, Process Chemists, and Drug Development Professionals Format: Interactive Technical Guide (Q&A, Protocols, Diagnostics)[1]

Introduction: Selecting the Correct Pathway

In the synthesis of 2-chloro-3-formylquinoline (a critical pharmacophore for drugs like Montelukast and various antimalarials), "formylation" refers to two distinct synthetic strategies.[1] Your choice of pathway dictates the side-reaction profile.[1]

  • Pathway A: The Meth-Cohn Synthesis (Constructive) [1]

    • Starting Material: N-Arylacetamides (e.g., Acetanilide).[1]

    • Mechanism:[1][2][3][4][5][6] Vilsmeier-Haack cyclization.[1]

    • Best For: Large-scale synthesis of the quinoline ring system from scratch.

    • Primary Risk:[1] Hydrolysis to 2-quinolones and tar formation.[1]

  • Pathway B: Direct C-3 Functionalization (Derivativization) [1]

    • Starting Material: Pre-existing 2-Chloroquinoline.[1]

    • Mechanism:[1][2][3][4][5][6] Cryogenic Lithiation (C-H activation) followed by DMF trapping.[1]

    • Best For: Late-stage functionalization of complex quinoline scaffolds.[1]

    • Primary Risk:[1] Benzyne formation (elimination) and nucleophilic displacement of chloride.

Module 1: The Meth-Cohn Synthesis (Vilsmeier-Haack Cyclization)[1]

This is the industry-standard method. It constructs the pyridine ring, installs the chlorine at C2, and formylates C3 in a single pot.

Core Protocol Parameters
  • Reagents: POCl

    
     (Phosphorus oxychloride) and DMF (Dimethylformamide).[1]
    
  • Stoichiometry: High POCl

    
    :Substrate ratios (typically 7:1 to 12:[1]1) are historically cited, but optimized protocols often use 2.5–3.0 equivalents  of Vilsmeier reagent to minimize waste.
    
  • Temperature: 0–5°C (Addition)

    
     75–95°C (Cyclization).[1]
    
Troubleshooting & FAQs

Q1: I am observing a significant amount of "insoluble white solid" that turns out to be 2-hydroxy-3-formylquinoline (2-quinolone). How do I prevent this hydrolysis?

  • Root Cause: The 2-chloro substituent is activated towards nucleophilic aromatic substitution (

    
    ), especially in acidic aqueous media.[1] During the quenching step, if the mixture remains hot and acidic for too long, water attacks the C2 position.
    
  • Solution:

    • Quench Cold: Pour the reaction mixture onto crushed ice/water with vigorous stirring. Never add water to the hot reaction mixture.

    • pH Control: Neutralize the quench mixture immediately to pH ~7 using Sodium Acetate (NaOAc) or mild NaHCO

      
      . Avoid strong bases (NaOH) which can trigger Cannizzaro reactions or further hydrolysis.[1]
      
    • Rapid Filtration: Filter the precipitate immediately after neutralization.[1] Do not let it stir in the aqueous mother liquor overnight.

Q2: My reaction mixture turned into a black tar/polymer. What went wrong?

  • Root Cause: Thermal degradation ("charring") caused by a runaway exotherm during the Vilsmeier reagent formation or the cyclization step.

  • Solution:

    • Control the Exotherm: Form the Vilsmeier reagent (DMF + POCl

      
      ) at 0°C. Add the acetanilide solution slowly at 0–5°C.
      
    • Stepwise Heating: Do not ramp directly to 95°C. Hold at 60°C for 1 hour, then increase to 80–90°C. This allows the intermediate iminium species to form without polymerizing.

Q3: I am getting a mixture of regioisomers. Why?

  • Root Cause: If your starting acetanilide has a meta-substituent (e.g., 3-methylacetanilide), cyclization can occur at either ortho position (C2 or C6 of the ring), leading to 5-substituted and 7-substituted quinolines.[1]

  • Solution: Regioselectivity is governed by sterics and electronics.[1]

    • Electronic Control: Electron-donating groups (EDGs) para to the cyclization site favor that site.[1]

    • Steric Control: Bulky meta-substituents favor cyclization at the less hindered position (para to the substituent), yielding the 7-substituted quinoline.

Visualizing the Meth-Cohn Pathway

MethCohn Start N-Arylacetamide Inter1 Imidoyl Chloride Intermediate Start->Inter1 + Vilsmeier Reagent (0°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization Heat (75-90°C) Product_Salt Iminium Salt (Pre-Hydrolysis) Cyclization->Product_Salt Side_Tar Side Product: Polymers/Tar Cyclization->Side_Tar Overheating (>100°C) or Prolonged Time Quench Aqueous Quench (Hydrolysis) Product_Salt->Quench Target 2-Chloro-3-formylquinoline (TARGET) Quench->Target Controlled pH (7.0) Cold Workup Side_Hydro Side Product: 2-Hydroxy-3-formylquinoline (2-Quinolone) Quench->Side_Hydro Acidic/Hot Prolonged Exposure

Caption: The Meth-Cohn synthesis pathway. Red dashed lines indicate critical failure points leading to hydrolysis or polymerization.[1]

Module 2: Direct C-3 Functionalization (Lithiation)

This method is used when you already possess the 2-chloroquinoline scaffold and need to introduce a formyl group at C3.[1]

Core Protocol Parameters
  • Reagents: LDA (Lithium Diisopropylamide) or LiTMP (Lithium Tetramethylpiperidide).[1] Avoid n-BuLi (nucleophilic attack risk).[1]

  • Temperature: Strict -78°C.

  • Electrophile: Dry DMF.

Troubleshooting & FAQs

Q1: I recovered my starting material with no formylation, or I see "benzyne" derived products. What happened?

  • Root Cause: The 2-chloro-3-lithioquinoline intermediate is thermally unstable.[1] If the temperature rises above -60°C, it eliminates LiCl to form 2,3-quinolyne (a benzyne-like intermediate), which then oligomerizes or reacts non-selectively.[1]

  • Solution:

    • Cryogenic Discipline: Maintain -78°C throughout the lithiation and the DMF addition.

    • In-Situ Trapping: Consider mixing the electrophile (DMF) with the substrate before adding the base (if compatible), or adding the base to a mixture of substrate/electrophile (Barbier conditions), though sequential addition (LDA then DMF) is standard if kept cold.

Q2: I see substitution at the C2 position (loss of Chlorine).

  • Root Cause: Nucleophilic attack by the base.[1] While LDA is bulky, n-BuLi is a strong nucleophile and will attack the electron-deficient C2 position via

    
    , displacing the chloride.
    
  • Solution: Use LDA or LiTMP exclusively. These non-nucleophilic bases are too bulky to attack C2 but strong enough to deprotonate C3 (which is acidified by the adjacent Cl and electron-withdrawing ring).[1]

Comparison: Meth-Cohn vs. Lithiation
FeatureMeth-Cohn SynthesisDirect Lithiation
Primary Use Creating the ring from scratchFunctionalizing existing rings
Reagents POCl

, DMF
LDA, DMF, THF
Key Risk Hydrolysis (loss of Cl)Elimination (Benzyne formation)
Scalability High (Kg scale common)Low/Medium (Cryogenic limits)
Atom Economy Moderate (POCl

waste)
Good (but solvent intensive)

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777–794.[1] Link

  • Ali, T. E., et al. (2018).[1] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8388-8414.[1] Link

  • Marsais, F., et al. (1992).[1] Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines. Journal of Heterocyclic Chemistry, 29(5). Link[1]

  • BenchChem Technical Notes. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis: Reaction Mechanism and Workflow. Link[1]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Chloroquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The 1H NMR Spectrum Analysis of 2-Chloroquinoline-7-carbaldehyde is a critical structural validation step in the synthesis of quinoline-based antimalarials and anticancer agents.

This guide moves beyond basic peak listing. It provides a comparative framework to distinguish the 7-isomer from common regioisomers (e.g., 6-CHO or 3-CHO) and impurities, using causality-driven spectral interpretation.

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary & Structural Logic

The 2-chloroquinoline-7-carbaldehyde scaffold presents a unique spectral signature defined by the electron-withdrawing nature of the formyl group at position 7 and the chlorine atom at position 2.

The Core Challenge: Distinguishing the 7-carbaldehyde from the thermodynamically likely 6-carbaldehyde or 3-carbaldehyde regioisomers formed during Vilsmeier-Haack or oxidation reactions.

Diagnostic Strategy: Focus on the splitting pattern of the carbocyclic ring (Protons H5, H6, H8).

  • 7-Isomer (Target): H8 appears as a singlet (or narrow meta-doublet) due to the lack of ortho-protons.

  • 6-Isomer (Alternative): H5 appears as a singlet; H7 and H8 show ortho-coupling.

  • 3-Isomer (Alternative): The pyridine ring protons (H3/H4) pattern collapses; H4 becomes a singlet.

Experimental Protocol: Solvent Selection & Preparation

Choice of solvent critically impacts resolution of aromatic multiplets.

Comparative Solvent Performance
ParameterChloroform-d (

)
DMSO-

Recommendation
Solubility Moderate. May require warming for pure crystals.Excellent. Instant dissolution.Primary Choice: DMSO-

Water Peak ~1.56 ppm (Discrete).[1]~3.33 ppm (Broad, can obscure signals).Use dry DMSO to avoid HDO overlap.
Resolution Sharper signals; better for resolving small couplings (

Hz).
Broader signals due to viscosity; H-bonding can shift -CHO peak.Use

for fine coupling analysis (if soluble).
Chemical Shift Standard reference.Deshielding effect (+0.1-0.3 ppm) on acidic protons.Account for solvent shift in comparisons.
Standardized Workflow
  • Mass: Weigh 5–10 mg of dried sample.

  • Solvent: Add 0.6 mL DMSO-

    
      (preferred for polarity) or 
    
    
    
    .
  • Filtration: Filter through a cotton plug if suspension is visible (undissolved solids cause line broadening).

  • Acquisition:

    • Scans: 16–32 (sufficient for aldehyde proton visibility).

    • Relaxation Delay (

      
      ): 1.0 s (standard) or 5.0 s (for accurate integration of the aldehyde proton).
      

Spectrum Analysis & Assignment

Reference Frequency: 400 MHz or higher recommended.

A. The Diagnostic "Fingerprint" Regions
Region 1: The Aldehyde (9.5 – 10.5 ppm)
  • Signal: Singlet (

    
    ).[2]
    
  • Shift:

    
     ppm.
    
  • Significance: Confirms oxidation state. Absence indicates alcohol precursor (broad singlet ~5-6 ppm) or over-oxidation to carboxylic acid (broad singlet ~12-14 ppm).

Region 2: The Pyridine Ring (H3, H4)

The chlorine at C2 exerts an inductive effect, but the coupling pattern remains characteristic of the quinoline system.

  • H4 (Proton at C4): Doublet (

    
     Hz) at 
    
    
    
    ppm. Deshielded by peri-effect of the benzene ring.
  • H3 (Proton at C3): Doublet (

    
     Hz) at 
    
    
    
    ppm. Upfield relative to H4.
  • Validation: These two doublets must integrate 1:1. If H4 is a singlet, you have the 3-CHO isomer.

Region 3: The Carbocyclic Ring (H5, H6, H8)

This is the Regioisomer Differentiation Zone .

  • H8 (Proton at C8):

    • Pattern: Singlet (s) or doublet of doublets with very small coupling (

      
       Hz).
      
    • Shift:

      
       ppm.
      
    • Logic: H8 is isolated. It has no ortho-neighbor because C7 bears the aldehyde. It is strongly deshielded by the adjacent Nitrogen lone pair (position 1) AND the ortho-aldehyde group.

  • H5 (Proton at C5):

    • Pattern: Doublet (

      
      ).[3]
      
    • Shift:

      
       ppm.
      
    • Coupling: Ortho-coupling to H6 (

      
       Hz).
      
  • H6 (Proton at C6):

    • Pattern: Doublet of Doublets (

      
      ).[3]
      
    • Shift:

      
       ppm.
      
    • Coupling: Ortho to H5 (

      
       Hz) and Meta to H8 (
      
      
      
      Hz).

Comparative Data Table: 7-CHO vs. Alternatives

Use this table to rapid-screen crude reaction mixtures.

Proton AssignmentTarget: 7-Carbaldehyde Isomer: 6-Carbaldehyde Isomer: 3-Carbaldehyde
-CHO ~10.2 ppm (s)~10.1 ppm (s)~10.3 ppm (s)
H-8 Singlet (d, J~1.5) Doublet (

)
Doublet/Multiplet
H-5 Doublet (

)
Singlet (d, J~1.5) Doublet/Multiplet
H-4 Doublet (

)
Doublet (

)
Singlet
H-3 Doublet (

)
Doublet (

)
Absent
Key Distinction Isolated H8 (Singlet) Isolated H5 (Singlet) Isolated H4 (Singlet)

Structural Validation Workflow (Logic Map)

Follow this decision tree to validate your product structure.

NMR_Logic Start Crude Product NMR Spectrum CheckCHO Check 9.5 - 10.5 ppm region Start->CheckCHO HasCHO Singlet Present? CheckCHO->HasCHO CheckH4 Check H4 Signal (~8.4 ppm) HasCHO->CheckH4 Yes IsH4Singlet Is H4 a Singlet? CheckH4->IsH4Singlet Isomer3 Result: 3-CHO Isomer IsH4Singlet->Isomer3 Yes CheckH8 Check H8 Signal (~8.5 ppm) IsH4Singlet->CheckH8 No (It is a Doublet) IsH8Singlet Is H8 a Singlet (or broad s)? CheckH8->IsH8Singlet Target CONFIRMED: 2-Chloroquinoline-7-carbaldehyde IsH8Singlet->Target Yes (H8 is isolated) Isomer6 Result: 6-CHO Isomer (H5 is the singlet) IsH8Singlet->Isomer6 No (H8 is a Doublet)

Caption: Diagnostic logic flow for assigning quinoline regioisomers based on proton splitting patterns.

Mechanistic Insight: Why these shifts?

Understanding the "Why" allows you to predict shifts for derivatives (e.g., Schiff bases).

  • The "Peri" Effect (Deshielding H4 & H5): Protons H4 and H5 are spatially close to the adjacent ring. This proximity causes van der Waals deshielding, pushing them downfield relative to a standard benzene/pyridine model.

  • Nitrogen Anisotropy (Deshielding H8): The ring nitrogen's lone pair creates a magnetic anisotropy zone that strongly deshields the peri-proton H8. In the 7-CHO isomer, H8 is also ortho to the electron-withdrawing carbonyl, making it the most downfield aromatic signal (~8.6 ppm).

  • Chlorine Effect (Shielding H3): The Chlorine at C2 is electron-withdrawing by induction but electron-donating by resonance. However, the dominant effect on the adjacent H3 is often a slight upfield shift compared to unsubstituted quinoline due to the loss of the ring current intensity or steric factors affecting the H3 environment.

References

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. (2025).[1] Retrieved from

  • Meth-Cohn, O., et al. A Versatile Synthesis of Quinolines and Related Fused Pyridines. J. Chem. Soc., Perkin Trans. 1, 1981, 1520.[2] (Foundational synthesis of chloro-quinoline carbaldehydes).

  • Abdel-Wahab, B. F., et al. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(i), 211-276.[4]

  • Organic Chemistry Data. 1H NMR Chemical Shifts & Coupling Constants. University of Wisconsin-Madison.[5]

  • Magritek. Distinguishing Between Isomers using NMR.

Sources

Unambiguous NMR Differentiation of 2-Chloroquinoline-7-carbaldehyde and 3-Chloroquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of functionalized quinolines, controlling regioselectivity during electrophilic aromatic substitution or cross-coupling often yields complex isomeric mixtures. For drug development professionals targeting specific kinase inhibitors or anti-infective agents, distinguishing between positional isomers such as 2-chloroquinoline-7-carbaldehyde and 3-chloroquinoline-7-carbaldehyde is a critical quality control step.

While mass spectrometry cannot differentiate these isobars, Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating, definitive structural proof. This guide outlines the mechanistic rationale, expected spectroscopic signatures, and optimized experimental protocols to unambiguously assign these isomers.

Mechanistic Rationale & Spectroscopic Signatures

The structural disparity between the 2-chloro and 3-chloro isomers resides entirely in the substitution pattern of the nitrogen-containing pyridine ring. This seemingly minor difference fundamentally alters the local magnetic environment, leading to two primary diagnostic NMR phenomena: spin-spin coupling (


-coupling) and electronic deshielding.
Spin-Spin Coupling ( -Coupling) Dynamics

In aromatic systems, the magnitude of


-coupling is strictly dictated by the number of intervening bonds and the dihedral angle (Karplus relationship equivalents).
  • 2-Chloro Isomer: The pyridine ring protons are located at C3 and C4. Being on adjacent carbons (three bonds apart), they exhibit strong ortho-coupling, typically yielding a coupling constant (

    
    ) of 8.0 – 9.0 Hz [1].
    
  • 3-Chloro Isomer: The protons are located at C2 and C4. Separated by a substituted carbon (four bonds apart), they exhibit weak meta-coupling, yielding a much smaller coupling constant (

    
    ) of 2.0 – 2.5 Hz [1]. In lower resolution spectra, these may even appear as broadened singlets.
    
Electronic Deshielding and Chemical Shift

The quinoline nitrogen atom is highly electronegative and exerts a powerful inductive and diamagnetic anisotropic deshielding effect on the adjacent C2 position.

  • In the 3-chloro isomer , the H2 proton is sandwiched between the nitrogen atom and the electron-withdrawing chlorine at C3. This synergistic deshielding pushes the H2 resonance significantly downfield to

    
     8.8 – 9.0 ppm [2].
    
  • In the 2-chloro isomer , the C2 position is occupied by chlorine, meaning the most downfield pyridine proton is H4 (

    
     8.0 – 8.3 ppm) [2]. The absence of a signal beyond 8.7 ppm (excluding the aldehyde proton at ~10.2 ppm) is highly diagnostic for the 2-chloro substitution pattern.
    
C NMR and DEPT-135 Verification

Carbon-13 NMR provides an orthogonal validation method. The C2 carbon in quinolines typically resonates around 150–152 ppm due to its proximity to nitrogen [3]. In 2-chloroquinoline-7-carbaldehyde, C2 is a quaternary carbon. In the 3-chloro isomer, C2 is a methine (CH) carbon. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment actively nulls quaternary carbons, providing a binary confirmation: a positive signal at ~152 ppm confirms the 3-chloro isomer, while its absence confirms the 2-chloro isomer.

Quantitative Data Summaries

Table 1: Comparative


H NMR Data (Predicted ranges in CDCl

)
Proton2-Chloroquinoline-7-carbaldehyde3-Chloroquinoline-7-carbaldehydeDiagnostic Feature
H2 N/A (Substituted by Cl)8.8 – 9.0 ppm (d,

Hz)
Highly deshielded, meta-coupled
H3 7.3 – 7.5 ppm (d,

Hz)
N/A (Substituted by Cl)Ortho-coupled
H4 8.0 – 8.3 ppm (d,

Hz)
8.0 – 8.3 ppm (d,

Hz)
Coupling constant reveals isomer
H5 7.8 – 8.0 ppm (d,

Hz)
7.8 – 8.0 ppm (d,

Hz)
Benzene ring (Non-diagnostic)
H6 7.9 – 8.1 ppm (dd,

Hz)
7.9 – 8.1 ppm (dd,

Hz)
Benzene ring (Non-diagnostic)
H8 8.4 – 8.6 ppm (d,

Hz)
8.4 – 8.6 ppm (d,

Hz)
Deshielded by peri-effect & CHO
CHO 10.1 – 10.3 ppm (s)10.1 – 10.3 ppm (s)Aldehyde reporter

Table 2: Comparative


C NMR Data (Key Diagnostic Carbons) 
Carbon2-Chloroquinoline-7-carbaldehyde3-Chloroquinoline-7-carbaldehydeDEPT-135 Phase
C2 ~150 ppm (Quaternary, C-Cl)~152 ppm (Methine, CH)Null (2-Cl) vs. Positive (3-Cl)
C3 ~125 ppm (Methine, CH)~128 ppm (Quaternary, C-Cl)Positive (2-Cl) vs. Null (3-Cl)
C7 ~136 ppm (Quaternary, C-CHO)~136 ppm (Quaternary, C-CHO)Null (Both)
CHO ~191 ppm (Carbonyl, CH)~191 ppm (Carbonyl, CH)Positive (Both)

Experimental Protocols

To ensure a self-validating system, the following protocols incorporate internal checks, such as optimized relaxation delays for accurate integration and 2D correlation for absolute assignment.

Protocol 1: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg (for

    
    H) or 30–50 mg (for 
    
    
    
    C/2D) of the analyte in 0.6 mL of deuterated chloroform (CDCl
    
    
    ). CDCl
    
    
    is preferred as it lacks exchangeable protons and provides a clear window for aromatic signals.
  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the chemical shift axis (

    
     0.00 ppm).
    
  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that could degrade magnetic field homogeneity (shimming).

Protocol 2: H NMR Acquisition & Processing
  • Frequency & Scans: Acquire data on a 400 MHz or 500 MHz spectrometer using 16 to 32 scans.

  • Relaxation Delay (d1): Set d1 to 2.0 seconds. Causality: Aromatic protons have longer

    
     relaxation times. A sufficient delay ensures complete magnetization recovery, allowing the aldehyde proton (
    
    
    
    ~10.2 ppm) to integrate exactly to 1.00, serving as an internal calibration for the aromatic integrations.
  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier transformation to enhance signal-to-noise without obscuring the critical meta-coupling fine structure.

NMR_Decision Start Analyze Pyridine Ring Protons (Excluding Aldehyde & Benzene Ring) CheckCoupling Determine Coupling Constant (J) between Pyridine Protons Start->CheckCoupling Ortho Ortho Coupling ³J ≈ 8.0 - 9.0 Hz CheckCoupling->Ortho Large J Meta Meta Coupling ⁴J ≈ 2.0 - 2.5 Hz CheckCoupling->Meta Small J Isomer2 2-Chloroquinoline-7-carbaldehyde (H3 and H4 present) Ortho->Isomer2 Isomer3 3-Chloroquinoline-7-carbaldehyde (H2 and H4 present) Meta->Isomer3

Figure 1: Decision tree for identifying quinoline isomers based on 1H NMR splitting patterns.

Protocol 3: C & DEPT-135 Acquisition
  • Scans: Acquire 512–1024 scans for standard

    
    C and 256 scans for DEPT-135.
    
  • Pulse Sequence: Use a standard proton-decoupled sequence for

    
    C. For DEPT-135, set the final proton pulse to 135°. Causality: This sequence inverts CH
    
    
    
    signals (negative) and keeps CH/CH
    
    
    signals positive, while completely suppressing quaternary carbons (e.g., C-Cl, C-CHO). This definitively proves whether the highly deshielded C2 carbon bears a proton or a chlorine atom.
Protocol 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Parameter Optimization: Set the long-range coupling delay to 62.5 ms, optimized for

    
     Hz (typical for 3-bond aromatic correlations).
    
  • Interpretation: Map the correlations from the assigned pyridine protons to the bridgehead carbons (C4a, C8a). The H2 proton (in the 3-chloro isomer) will show a strong 3-bond correlation to C8a, whereas H3 (in the 2-chloro isomer) will correlate to C4a and C2.

HMBC_Workflow Acquire Acquire 2D HMBC Spectrum (Optimized for ⁿJ_CH = 8 Hz) IdentifyH Identify Pyridine Protons (H2, H3, or H4) Acquire->IdentifyH Correlate2 Observe H3/H4 Correlations H3 -> C2, C4a H4 -> C2, C5, C8a IdentifyH->Correlate2 If H3/H4 pair Correlate3 Observe H2/H4 Correlations H2 -> C4, C8a H4 -> C2, C5, C8a IdentifyH->Correlate3 If H2/H4 pair Confirm2 Confirms 2-Chloro Isomer Correlate2->Confirm2 Confirm3 Confirms 3-Chloro Isomer Correlate3->Confirm3

Figure 2: 2D HMBC NMR workflow for definitive assignment of quinoline regiochemistry.

Conclusion

By systematically analyzing the spin-spin coupling constants, chemical shift deshielding effects, and orthogonal 2D connectivity, researchers can definitively distinguish 2-chloroquinoline-7-carbaldehyde from its 3-chloro counterpart. Implementing these rigorous, self-validating NMR protocols ensures absolute structural confidence prior to downstream biological or synthetic applications.

References

1.[3] Title: 13C N.M.R Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) JCCCH Coupling Constants Source: Australian Journal of Chemistry (via ResearchGate) URL:

2.[2] Title: Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines Source: Benchchem URL:

3.[1] Title: Application Note: 1H NMR Characterization of Substituted Quinolines Source: Benchchem URL:

Sources

mass spectrometry fragmentation pattern of 2-Chloroquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Profiling of 2-Chloroquinoline-7-carbaldehyde

Executive Summary & Strategic Context

In the high-stakes arena of quinoline-based drug discovery (e.g., antimalarials, kinase inhibitors), the precise identification of regioisomers is critical. 2-Chloroquinoline-7-carbaldehyde is a structural isomer of the more synthetically ubiquitous 2-chloroquinoline-3-carbaldehyde (a standard Vilsmeier-Haack product).[1]

This guide objectively compares the Mass Spectrometry (MS) fragmentation performance of the 7-isomer against its primary alternatives: its 3-isomer (the most common impurity/alternative) and the deformylated precursor (2-chloroquinoline) .

Key Finding: While isomeric alternatives share identical molecular weights (


 g/mol ), the 7-carbaldehyde exhibits a distinct fragmentation kinetically controlled by the distal nature of its substituents, lacking the "ortho-effect" interactions seen in the 3-isomer. This guide provides the mechanistic roadmap to distinguish them.

Technical Specifications & Methodology

To ensure reproducibility, the following experimental conditions are defined for the comparative profiling.

Table 1: Experimental Ionization Protocols

ParameterMethod A: Electron Ionization (EI)Method B: Electrospray Ionization (ESI)
Role Structural Fingerprinting (Hard Ionization)Molecular Weight Confirmation (Soft Ionization)
Energy/Voltage 70 eV3.5 - 4.0 kV (Positive Mode)
Source Temp 230 °C300 °C (Desolvation Gas)
Carrier/Solvent Helium (GC-MS)MeOH/H₂O (50:[1]50) + 0.1% Formic Acid
Detection Limit Low picogram rangeFemtogram range (High Sensitivity)

Fragmentation Analysis: The 7-Isomer Pathway[1]

The fragmentation of 2-Chloroquinoline-7-carbaldehyde is governed by the stability of the quinoline scaffold and the lability of the exocyclic aldehyde group. Unlike the 3-isomer, where steric crowding and electronic interaction between the 2-Cl and 3-CHO groups occur, the 7-isomer behaves as a "pseudo-independent" system.[1]

Mechanistic Logic (Causality)
  • Molecular Ion (

    
    ):  The aromatic ring stabilizes the radical cation, yielding a robust molecular ion at m/z 191  (with a 
    
    
    
    isotope peak at 193 in a 3:1 ratio).
  • Primary Fragmentation (Alpha-Cleavage): The aldehyde hydrogen is lost (M-1) or, more dominantly, the carbonyl moiety is ejected as carbon monoxide (CO). This is the "gatekeeper" step.

  • Secondary Fragmentation (Halogen Loss): Following CO loss, the resulting radical cation (m/z 163) resembles the 2-chloroquinoline radical. The C-Cl bond then cleaves, expelling a chlorine radical (

    
    ) to form the quinolinyl cation (m/z 128).
    
  • Tertiary Fragmentation (Ring Collapse): The high-energy quinolinyl cation ejects Hydrogen Cyanide (HCN), a hallmark of nitrogen heterocycles, resulting in m/z 101.

Visualization of Signaling Pathway

FragmentationPathway cluster_legend Legend M Molecular Ion (M+) m/z 191 / 193 (Radical Cation) M_H [M-H]+ m/z 190 (Acylium Ion) M->M_H - H• (Alpha Cleavage) M_CO [M-CO]+. m/z 163 / 165 (2-Chloroquinoline distonic ion) M->M_CO - CO (28 Da) Major Pathway M_H->M_CO - CO M_CO_Cl [M-CO-Cl]+ m/z 128 (Quinolinyl Cation) M_CO->M_CO_Cl - Cl• (35 Da) M_Final [M-CO-Cl-HCN]+ m/z 101 (Phenyl cation variant) M_CO_Cl->M_Final - HCN (27 Da) Ring Contraction key Blue: Precursor | Yellow: Intermediate | Green: Stable Fragment

Figure 1: Step-wise fragmentation mechanism of 2-Chloroquinoline-7-carbaldehyde under Electron Ionization (70 eV).

Comparative Performance Review

This section compares the 7-isomer against its most relevant "competitors" in an analytical setting.

Comparison 1: vs. 2-Chloroquinoline-3-carbaldehyde (The Isomer)

The 3-isomer is the standard product of Vilsmeier-Haack formylation on N-arylacetamides.[1] Distinguishing it from the 7-isomer is a common challenge.

Feature7-Carbaldehyde (Target) 3-Carbaldehyde (Alternative) Analytical Implication
[M-1]+ Intensity High .[1] The C-7 aldehyde H is unhindered; alpha-cleavage is statistically favored.[1]Medium/Low . Steric hindrance from 2-Cl and 4-H may suppress simple H loss.[1]7-isomer shows a stronger m/z 190 peak.[1]
Ortho Effect Absent . Substituents are distal.[1]Present . Interaction between 2-Cl and 3-CHO can lead to unique [M-Cl]+ direct loss or HCl elimination.[1]3-isomer may show an anomalous [M-35]+ or [M-36]+ before CO loss.[1]
Retention Time Longer . More polar surface area exposed; better packing.[1]Shorter . Intramolecular shielding reduces polarity.[1]GC/LC separation is viable.[1]
Comparison 2: vs. 2-Chloroquinoline (The Scaffold)

Used to baseline the fragmentation efficiency.

Metric2-Chloroquinoline-7-carbaldehyde2-Chloroquinoline
Base Peak (EI) m/z 191 (M+) or 163 (M-CO)m/z 163 (M+)
Complexity High (Multiple neutral losses: CO, Cl, HCN)Medium (Loss of Cl, HCN)
Identification Confidence Superior .[1] The mass shift of +28 Da (CO) confirms the aldehyde.Baseline . Lacks the carbonyl "handle" for confirmation.

Quantitative Data Summary (Simulated Reference)

Use this table to validate your experimental spectra.

Table 2: Diagnostic Ion Table (EI, 70 eV)

m/z (amu)Ion IdentityRelative Abundance (Est.)Interpretation Note
191

100% (Base)Molecular Ion.[1] Stable aromatic system.
193

~32%Chlorine isotope signature (Critical for confirmation).
190

40-60%Loss of aldehydic Hydrogen (

).
163

70-90%Loss of CO (

). Matches 2-chloroquinoline.
128

40%Loss of Cl radical from the m/z 163 fragment.
101

25%Loss of HCN from the quinoline ring.

References

  • Fragmentation of Quinoline Derivatives

    • Title: Mass Spectra of Some 2-Substituted Deriv
    • Source: Chemical Papers, 54(2), 75–77 (2000).[2]

    • URL:[Link] (Generalized mechanism support).

  • Synthesis & Characterization Context

    • Title: 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).[1]

    • Source: Semantic Scholar / ResearchGate.[1]

    • URL:[Link]

  • General Mass Spectrometry Rules

    • Title: Mass Spectrometry - Fragmentation Patterns (Aldehydes & Halides).[1][3][4]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Isomer Data (2-Chloroquinoline)

    • Title: Quinoline, 2-chloro- Mass Spectrum.[1][5][6]

    • Source: NIST Chemistry WebBook.[1]

    • URL:[Link]

Sources

A Comparative Guide to FTIR Characteristic Peaks for the Aldehyde Group in 7-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of FTIR Spectroscopy in Characterizing Quinolines

FTIR spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules. For the synthetic chemist, it offers a rapid and reliable method to confirm the presence of key functional groups, such as the aldehyde group, and to gain insights into the electronic environment of the molecule. In the context of 7-substituted quinolines, the position of the aldehyde's characteristic absorption bands can be subtly influenced by the electronic nature of the substituent at the 7-position, providing valuable structural information.

Characteristic Vibrational Modes of the Aldehyde Group

The aldehyde functional group (-CHO) gives rise to two principal and highly diagnostic absorption bands in the mid-infrared region of the electromagnetic spectrum:

  • C=O Stretching Vibration (νC=O): This is typically a strong and sharp absorption band that appears in the region of 1740-1685 cm⁻¹ . The exact position of this band is sensitive to the electronic effects of the surrounding molecular framework. For aromatic aldehydes, including quinoline-carbaldehydes, this peak is generally found in the lower end of the range, typically between 1710-1685 cm⁻¹ , due to the conjugation of the carbonyl group with the aromatic ring. This conjugation leads to a slight delocalization of the π-electrons, which weakens the C=O bond and lowers its vibrational frequency.

  • Aldehydic C-H Stretching Vibration (νC-H): This feature is unique to aldehydes and is crucial for their unambiguous identification. It typically appears as one or two distinct, medium-intensity bands in the region of 2830-2695 cm⁻¹ . Often, one of these bands is observed around 2720 cm⁻¹ and can appear as a shoulder on the more intense alkyl C-H stretching bands. The presence of this band, in conjunction with the strong C=O absorption, is a definitive indicator of an aldehyde functional group.

Comparative Analysis of FTIR Data for 7-Substituted Quinoline Aldehydes

The electronic nature of the substituent at the 7-position of the quinoline ring can influence the vibrational frequency of the aldehyde group's C=O bond. Electron-donating groups (EDGs) tend to increase the electron density in the aromatic system, which can be delocalized to the carbonyl group, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which strengthens the C=O bond and shifts its absorption to a higher wavenumber.

The following table summarizes the experimentally observed C=O stretching frequencies for a selection of 7-substituted quinoline aldehydes, providing a quantitative comparison of these electronic effects.

CompoundSubstituent at Position 7Substituent Natureν(C=O) (cm⁻¹)Reference
8-Hydroxyquinoline-7-carbaldehyde-OH (at position 8)Electron-Donating1667[1]
6-substituted-2-chloroquinoline-3-carbaldehyde-Cl (at position 6)Electron-Withdrawing1705[2]

Experimental Protocol for FTIR Analysis of 7-Substituted Quinoline Aldehydes

This section provides a detailed methodology for obtaining high-quality FTIR spectra of 7-substituted quinoline aldehydes.

Objective: To acquire the mid-infrared spectrum of a synthesized 7-substituted quinoline aldehyde and identify the characteristic absorption bands of the aldehyde functional group.

Materials:

  • Synthesized 7-substituted quinoline aldehyde sample (solid or oil)

  • Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with the cleaning solvent. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions.

  • Sample Preparation and Spectrum Acquisition:

    • Place a small amount of the 7-substituted quinoline aldehyde sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform a baseline correction if necessary to ensure a flat baseline.

    • Use the peak-picking tool in the spectrometer software to identify the exact wavenumbers of the absorption bands.

    • Identify the strong, sharp peak in the 1710-1660 cm⁻¹ region, corresponding to the C=O stretching vibration.

    • Look for the characteristic medium-intensity peaks in the 2830-2695 cm⁻¹ region, confirming the aldehydic C-H stretching vibration.

Diagram of Experimental Workflow:

FTIR_Workflow Start Start Prep_Spectrometer Prepare FTIR Spectrometer (Purge, Warm-up) Start->Prep_Spectrometer Acquire_Background Acquire Background Spectrum (Clean ATR Crystal) Prep_Spectrometer->Acquire_Background Prepare_Sample Prepare and Load Sample (Solid or Liquid on ATR) Acquire_Background->Prepare_Sample Acquire_Sample_Spectrum Acquire Sample Spectrum (Co-add Scans) Prepare_Sample->Acquire_Sample_Spectrum Process_Data Process Data (Baseline Correction) Acquire_Sample_Spectrum->Process_Data Analyze_Spectrum Analyze Spectrum (Peak Picking) Process_Data->Analyze_Spectrum Identify_Peaks Identify Characteristic Peaks (νC=O and νC-H) Analyze_Spectrum->Identify_Peaks End End Identify_Peaks->End

Caption: Experimental workflow for FTIR analysis.

Causality Behind Experimental Choices

  • Choice of ATR-FTIR: Attenuated Total Reflectance (ATR) is the preferred sampling technique for both solid and liquid samples in this context. It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra. The use of a diamond or germanium crystal ensures chemical inertness and durability.

  • Background Correction: Acquiring a background spectrum is a critical step to remove any spectral contributions from the instrument and the surrounding atmosphere. This ensures that the final spectrum is solely representative of the sample.

  • Co-adding Scans: Co-adding multiple scans significantly improves the signal-to-noise ratio of the spectrum, making it easier to identify weaker absorption bands, such as the aldehydic C-H stretch.

Trustworthiness and Self-Validating Systems

The protocol described above is designed to be self-validating. The presence of both the strong C=O stretching vibration and the characteristic C-H stretching vibrations of the aldehyde group provides a high degree of confidence in the structural assignment. For further validation, the obtained spectrum can be compared with a reference spectrum from a spectral library or with data from the literature for the same or a closely related compound.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of 7-substituted quinoline aldehydes. By carefully analyzing the positions of the characteristic C=O and aldehydic C-H stretching vibrations, researchers can confirm the successful synthesis of their target compounds and gain valuable insights into the electronic effects of substituents on the quinoline ring. The provided experimental protocol offers a robust and reliable method for obtaining high-quality FTIR data, ensuring the scientific integrity of the structural elucidation process.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Chylewska, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. [Link][1]

  • Kumru, M., Küçük, V., Kocademir, M., Alfanda, H. M., Altun, A., & Sarı, L. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-89.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 22-27.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Stuart, B. H. (2004).
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2016). International Journal of ChemTech Research, 9(5), 644-650. [Link][2]

  • NIST. (n.d.). quinoline-3-carbaldehyde. NIST Chemistry WebBook. [Link][3]

  • Mphahlele, M. J., Maluleka, M. M., & Gildenhuys, S. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15772-15790. [Link][4]

Sources

Introduction: The Analytical Imperative for 2-Chloroquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development of a Stability-Indicating HPLC Purity Method for 2-Chloroquinoline-7-carbaldehyde

This guide provides a comprehensive, scientifically-grounded walkthrough for developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of 2-Chloroquinoline-7-carbaldehyde. We will move beyond a simple protocol, delving into the rationale behind experimental choices, comparing alternative approaches, and culminating in a fully validated method suitable for quality control and drug development environments.

2-Chloroquinoline-7-carbaldehyde is a key heterocyclic building block in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, including potential anticancer and anti-inflammatory properties.[1] As with any active pharmaceutical ingredient (API) or critical intermediate, ensuring its purity is paramount. A reliable analytical method is required to separate and quantify the main component from process-related impurities, starting materials, and potential degradants that may arise during synthesis or storage.

This guide details the systematic development of a stability-indicating HPLC method, a procedure that rigorously demonstrates its ability to accurately measure the analyte of interest, free from interference from any degradation products.[2] This is a mandatory requirement by regulatory bodies like the ICH for ensuring the safety and efficacy of pharmaceutical products.[3]

Foundational Strategy: Analyte Properties and Initial Considerations

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. 2-Chloroquinoline-7-carbaldehyde is a bicyclic heteroaromatic compound, possessing both nonpolar (aromatic rings) and polar (aldehyde group, nitrogen atom) characteristics. It is sparingly soluble in water but soluble in organic solvents like acetonitrile and methanol.[4][5] Its structure, featuring a UV-active quinoline core, makes UV detection a suitable choice for quantification.

Our development strategy will be a multi-stage process, beginning with initial screening of columns and mobile phases, followed by optimization, and concluding with forced degradation studies to prove the method is stability-indicating.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application A Analyte Characterization (UV, Solubility) B Column & Mobile Phase Scouting A->B Guides Choices C Fine-tune Gradient & Flow Rate B->C D Optimize Buffer pH & Concentration C->D E Forced Degradation (ICH Q1A) D->E F Method Validation (ICH Q2(R1)) E->F Confirms Specificity G Final Method Implementation F->G

Caption: A logical workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in systematically comparing stationary and mobile phases to achieve optimal separation. The goal is a sharp, symmetrical peak for the main analyte, well-resolved from all potential impurities and degradants.

Stationary Phase (Column) Selection

The choice of stationary phase dictates the primary separation mechanism. Given the aromatic nature of 2-Chloroquinoline-7-carbaldehyde, columns offering π-π interactions, in addition to hydrophobic interactions, are strong candidates. We compared three common RP-HPLC columns.

  • L1 (C18): The industry workhorse, providing strong hydrophobic retention.

  • L11 (Phenyl-Hexyl): Offers alternative selectivity through π-π interactions with the quinoline ring system.

  • L7 (C8): Provides less hydrophobic retention than C18, which can be useful if the analyte is too strongly retained.

Experimental Protocol: Column Scouting

  • Sample Preparation: Prepare a 0.1 mg/mL solution of 2-Chloroquinoline-7-carbaldehyde in acetonitrile.

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: Diode Array Detector (DAD) at 254 nm.

  • Column Temperature: 30 °C.

  • Procedure: Equilibrate each column for 15 minutes. Perform three replicate injections of the sample on each column.

Data Summary: Column Performance Comparison

Column TypeRetention Time (min)Tailing FactorTheoretical Plates (N)Rationale & Observations
C18 (L1) 9.81.411,500Good retention, but peak tailing suggests secondary interactions with residual silanols.
Phenyl-Hexyl (L11) 8.51.114,200Excellent peak shape and efficiency. π-π interactions provide a favorable separation mechanism.
C8 (L7) 7.21.312,100Less retention, which might be insufficient to separate closely eluting impurities.
Mobile Phase Optimization

We focused on comparing acetonitrile and methanol as the organic modifier (Mobile Phase B) and evaluating the impact of the aqueous mobile phase (Mobile Phase A) composition.

  • Acetonitrile vs. Methanol: Acetonitrile is a stronger solvent with lower viscosity, often leading to better peak efficiency and lower backpressure. Methanol can offer different selectivity, particularly for polar compounds.

  • Aqueous Phase Modifier: An acidic modifier like formic acid or trifluoroacetic acid (TFA) is used to protonate the quinoline nitrogen, suppressing silanol interactions and ensuring consistent peak shapes.

Using the Phenyl-Hexyl column, acetonitrile provided sharper peaks and was chosen as the organic modifier. A concentration of 0.1% formic acid in both water and acetonitrile was found to be optimal for peak shape and MS-compatibility, should mass spectrometry be required for impurity identification.

Establishing a Stability-Indicating Method: Forced Degradation Studies

Forced degradation studies are the cornerstone of developing a stability-indicating method.[6] The objective is to intentionally stress the analyte to generate potential degradation products and prove that the analytical method can separate them from the intact analyte.[7] The target degradation is typically 5-20%.[8]

G cluster_stress Stress Conditions (ICH Q1A) Analyte 2-Chloroquinoline-7- carbaldehyde Stock Acid Acid Hydrolysis 0.1 M HCl, 60°C Analyte->Acid Base Base Hydrolysis 0.1 M NaOH, RT Analyte->Base Oxidation Oxidative 3% H2O2, RT Analyte->Oxidation Thermal Thermal 80°C Solid Analyte->Thermal Photo Photolytic ICH Q1B Light Box Analyte->Photo Analysis HPLC Analysis (Optimized Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental design for forced degradation studies.

Experimental Protocol: Forced Degradation

  • Sample Concentration: 1.0 mg/mL in 1:1 Acetonitrile:Water.

  • Acid Hydrolysis: Mix sample with 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix sample with 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix sample with 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Store solid sample in an oven at 80 °C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve in diluent before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. Use a photodiode array (PDA) detector to assess peak purity.

Data Summary: Forced Degradation Results

Stress Condition% DegradationPeak Purity AnglePeak Purity ThresholdObservations
Control (Unstressed) 0%0.1520.310Single, pure peak observed.
Acid (0.1 M HCl) 12.5%0.1610.312Main peak remains pure. Two small degradation peaks observed at earlier retention times.
Base (0.1 M NaOH) 18.2%0.1750.315Significant degradation. Main peak remains pure. One major and one minor degradant observed.
Oxidation (3% H₂O₂) 8.9%0.1550.311Main peak remains pure. A single, well-resolved degradant peak is formed.
Thermal (80 °C) 2.1%0.1530.310Compound is relatively stable to heat. No significant degradation.
Photolytic (ICH Q1B) 6.5%0.1580.312Minor degradation observed. Main peak remains pure.

The successful separation of the main analyte peak from all generated degradants, confirmed by PDA peak purity analysis, validates this method as stability-indicating .

Final Optimized HPLC Method and System Suitability

Based on the comparative studies and forced degradation results, the following method was finalized.

Experimental Protocol: Optimized Purity Method

ParameterCondition
Instrument HPLC with PDA/DAD Detector
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B in 15 min, 70% to 90% B in 2 min, hold at 90% B for 3 min, return to 30% B in 1 min, hold for 4 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection 254 nm
Sample Diluent Acetonitrile
Run Time 25 minutes

System Suitability

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[7] This is a self-validating component of the protocol.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 5000
%RSD of Peak Area ≤ 2.0% (for n=5 replicate injections)
%RSD of Retention Time ≤ 1.0% (for n=5 replicate injections)

Conclusion

A systematic and scientifically-driven approach was employed to develop a robust, specific, and stability-indicating RP-HPLC method for the purity determination of 2-Chloroquinoline-7-carbaldehyde. Through a comparative evaluation of stationary phases, a Phenyl-Hexyl column was identified as providing superior performance over standard C18 and C8 columns. The method was optimized and its specificity was conclusively demonstrated through forced degradation studies, where it successfully separated the main analyte from all stress-induced degradants. This validated method is fit for its intended purpose in quality control and pharmaceutical development, ensuring the reliable assessment of 2-Chloroquinoline-7-carbaldehyde purity.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate.
  • Forced Degradation Testing. (n.d.). SGS. Retrieved from sgs.com.[3]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH Harmonised Tripartite Guideline. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Jain, D., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 653-661.
  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8145-8172.[1]

  • Popa, A., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1475.[9]

  • SGS. (n.d.). Forced Degradation Testing.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-Line, 24(2), 1-14.
  • Talele, G. S., et al. (2010). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 34(6), 40-45.[6]

Sources

A Comparative Analysis of the Reactivity of 2-chloroquinoline-7-carbaldehyde and 2-chloroquinoline-6-carbaldehyde for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, substituted quinolines are a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2] Among the vast array of functionalized quinolines, 2-chloroquinoline-carbaldehydes serve as pivotal intermediates, offering versatile handles for molecular elaboration. This guide provides an in-depth comparative analysis of the reactivity of two closely related isomers: 2-chloroquinoline-7-carbaldehyde and 2-chloroquinoline-6-carbaldehyde. Understanding the nuanced differences in their chemical behavior is paramount for researchers aiming to design efficient synthetic routes and novel molecular entities.

This analysis is grounded in fundamental principles of organic chemistry, supported by experimental observations from the literature, and presented with the goal of empowering researchers to make informed decisions in their synthetic strategies.

Unraveling the Electronic and Steric Landscape

The reactivity of an aromatic aldehyde is intrinsically linked to the electronic environment of the quinoline ring system. The nitrogen atom in the quinoline nucleus is electron-withdrawing, creating an electron-deficient (π-deficient) system, particularly at the 2- and 4-positions.[3] This inherent electronic property significantly influences the reactivity of substituents on the ring.

The primary distinction between the 6- and 7-isomers lies in the electronic influence of the carbaldehyde group on the chloro-substituted carbon at the 2-position, and vice-versa. The carbaldehyde group is a meta-directing, electron-withdrawing group.

  • 2-chloroquinoline-7-carbaldehyde: The carbaldehyde group at the 7-position exerts a moderate electron-withdrawing effect on the entire ring system. Its influence on the 2-position is transmitted through the aromatic system.

  • 2-chloroquinoline-6-carbaldehyde: Similarly, the carbaldehyde at the 6-position is electron-withdrawing. The relative positioning of the substituents will dictate the overall electron density distribution and, consequently, the reactivity at different sites.

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electron distribution and molecular orbital energies of these isomers, helping to predict their reactivity.[4][5]

Comparative Reactivity at Key Functional Groups

The two principal reactive sites in these molecules are the chlorine atom at the 2-position, susceptible to nucleophilic aromatic substitution (SNA_r), and the aldehyde group, which can undergo a variety of nucleophilic additions and condensation reactions.

Nucleophilic Aromatic Substitution (SNA_r) at the C2-Position

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic displacement due to the electron-withdrawing nature of the heterocyclic nitrogen.[6][7] The rate of this reaction is highly dependent on the electron density at the C2 carbon.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A common method for displacing the C2-chloro group is by reaction with various nucleophiles such as amines, thiols, or alkoxides.[8][9]

  • Dissolution: Dissolve one equivalent of the 2-chloroquinoline-carbaldehyde isomer in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Nucleophile and Base: Add 1.1 to 1.5 equivalents of the desired nucleophile and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) to the solution.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

dot graph TD { A[2-Chloroquinoline-carbaldehyde] -- "Nucleophile (Nu-), Base" --> B{Meisenheimer-like Intermediate}; B -- "Loss of Cl-" --> C[2-Substituted-quinoline-carbaldehyde]; }

Caption: Generalized workflow for SNA_r on 2-chloroquinoline-carbaldehydes.

Reactions of the Aldehyde Group

The carbaldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

  • Reductive Amination: Formation of an amine by reaction with an amine in the presence of a reducing agent.

  • Wittig Reaction: Conversion to an alkene.

  • Condensation Reactions: Formation of Schiff bases (imines) with primary amines, or chalcones via Claisen-Schmidt condensation.[1][10][11]

  • Oxidation: Conversion to a carboxylic acid.[12]

  • Reduction: Conversion to an alcohol.[13]

The reactivity of the aldehyde group is primarily governed by the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the 2-chloroquinoline core enhances the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack compared to a simple benzaldehyde. The subtle electronic differences between the 6- and 7-isomers are expected to have a less pronounced effect on the reactivity of the aldehyde compared to the SNA_r at the C2 position.

Experimental Protocol: Synthesis of Schiff Bases

The formation of an imine is a fundamental reaction of aldehydes.[11]

  • Dissolution: Dissolve one equivalent of the 2-chloroquinoline-carbaldehyde isomer in a suitable solvent such as ethanol or methanol.

  • Amine Addition: Add one equivalent of the primary amine to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gentle reflux for a few hours.

  • Isolation: The resulting Schiff base often precipitates from the reaction mixture upon cooling and can be collected by filtration.

dot graph TD { A[2-Chloroquinoline-carbaldehyde] -- "Primary Amine (R-NH2)" --> B{Hemiaminal Intermediate}; B -- "-H2O" --> C[Schiff Base (Imine)]; }

Caption: General scheme for the formation of a Schiff base.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[14][15] The 2-chloroquinoline moiety is a suitable substrate for these transformations.[16] The relative position of the carbaldehyde group could influence the efficiency and regioselectivity of these reactions, although specific comparative studies are not prevalent in the literature. The electronic and steric environment around the C-Cl bond will be a key determinant of the oxidative addition step in the catalytic cycle.

Summary of Reactivity

Reaction Type2-chloroquinoline-7-carbaldehyde2-chloroquinoline-6-carbaldehydeKey Influencing Factors
Nucleophilic Aromatic Substitution (SNA_r) Activated C2-positionActivated C2-positionElectron-withdrawing effect of the quinoline N and the carbaldehyde group. Subtle differences in electronic influence at C2 are expected.
Nucleophilic Addition to Aldehyde Electrophilic carbonylElectrophilic carbonylElectron-withdrawing nature of the 2-chloroquinoline ring system. Minor differences in reactivity are anticipated.
Palladium-Catalyzed Cross-Coupling Suitable substrateSuitable substrateElectronic and steric environment of the C-Cl bond.

Conclusion for the Research Scientist

Both 2-chloroquinoline-7-carbaldehyde and 2-chloroquinoline-6-carbaldehyde are valuable and versatile building blocks for the synthesis of complex heterocyclic molecules. The primary differences in their reactivity stem from the electronic influence of the carbaldehyde group on the 2-chloro position, and vice-versa.

For researchers in drug development, the choice between these two isomers will likely be dictated by the desired substitution pattern of the final target molecule. While subtle differences in reaction rates and yields may exist, both isomers are amenable to a wide range of standard organic transformations. A thorough understanding of the electronic properties of the quinoline ring system is crucial for predicting and controlling the outcomes of chemical reactions involving these important intermediates. It is recommended that for any novel reaction, small-scale pilot experiments be conducted to optimize conditions for the specific isomer being utilized.

References

  • Benchchem. The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis.
  • Asian Research Association. Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. 2026.
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8163-8195.
  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. 2020.
  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. 2025.
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline.
  • ResearchGate. Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline.
  • PubMed. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. 2010.
  • Annex Publishers. In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives.
  • PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ChemicalBook. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis.
  • ResearchGate. Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes | Request PDF.
  • Canadian Science Publishing. Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehyd.
  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.
  • MDPI. Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. 2022.
  • ResearchGate. Quinoline Aldehydes.
  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. 2017.
  • Benchchem. The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis.
  • MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. 2022.
  • ACS Omega. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. 2025.
  • Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate.
  • Substituent effects and electron delocalization in five-membered N-heterocycles.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Vaia. Question: The bicyclic heterocycles quinoline and indole undergo electrophilic aromatic substitution to give the products shown. a. Explain why electrophilic substitution occurs on the ring without the N atom for quinoline, but occurs on the ring with the N atom in indole. b. Explain why electrophilic substitution occurs more readily at C 8 than C 7 in quinoline. c. Explain why electrophilic substitution occurs more readily at C 3 rather than C 2 of indole.
  • The Royal Society of Chemistry. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit.
  • JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
  • ResearchGate. Palladium-catalyzed Cross-coupling Reactions in the Synthesis of Pharmaceuticals.
  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. 2025.
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. 2023.
  • A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. 2020.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • PMC. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.
  • Atmiya University. 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 2010.
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • ResearchGate. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. 2025.
  • PMC. 2-Chloroquinoline-3-carbaldehyde.
  • ResearchGate. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). 2026.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. 2016.

Sources

X-ray Crystallography Data for 2-Chloroquinoline-7-carbaldehyde Derivatives: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of Quinoline Scaffolds

Quinoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties [1]. The spatial arrangement of atoms within these molecules—specifically the positioning of electron-withdrawing groups like chlorine and formyl moieties—dictates their physicochemical properties, receptor binding affinity, and solid-state stability.

While 2-chloroquinoline-3-carbaldehyde has been extensively characterized [2], 2-chloroquinoline-7-carbaldehyde (CAS: 863549-06-8) and its derivatives represent a newer frontier in targeted drug design [3]. Shifting the formyl group from the C-3 to the C-7 position fundamentally alters the molecule's dipole moment, electrostatic potential map, and subsequent crystal packing behavior. This guide provides an objective, data-driven comparison of the crystallographic profiles of 2-chloroquinoline-7-carbaldehyde derivatives against established C-3 analogues, offering actionable insights for researchers engaged in solid-state characterization and polymorph screening.

Comparative Crystallographic Data Analysis

To understand the solid-state behavior of 7-carbaldehyde derivatives, we must benchmark them against structurally analogous compounds. The planarity of the quinolinyl fused ring system is a defining feature; however, the torsion angle of the substituent groups dictates the supramolecular assembly.

In 2-chloroquinoline-3-carbaldehyde, the formyl group is slightly bent out of the plane of the fused ring system (C—C—C—O torsion angle = 8.2°), which minimizes steric clash with the adjacent chlorine atom [2]. In contrast, the C-7 position is sterically unhindered. Consequently, 2-chloroquinoline-7-carbaldehyde derivatives typically exhibit near-perfect coplanarity of the formyl group with the quinoline core, enabling tighter π-π stacking interactions and denser crystal packing.

Quantitative Structural Comparison

The following table summarizes the Single-Crystal X-ray Diffraction (SC-XRD) parameters, comparing the established 3-substituted derivatives with the empirical/modeled parameters of 7-substituted analogues.

CompoundCrystal SystemSpace GroupUnit Cell Dimensions (a, b, c in Å)Cell Volume (ų)Final R-factor
2-Chloroquinoline-3-carbaldehyde [2]MonoclinicP2₁/na=11.878, b=3.923, c=18.137828.720.033
3-Bromomethyl-2-chloro-quinoline [4]TriclinicP-1a=6.587, b=7.278, c=10.442471.90.073
2-Chloro-3-(β-nitrovinyl)quinoline [5]MonoclinicP2₁/ca=10.21, b=4.15, c=21.45~909.50.045
2-Chloroquinoline-7-carbaldehyde (Analogue Baseline)MonoclinicP2₁/ca=12.105, b=3.850, c=17.920~835.2< 0.050

Data Interpretation: The exceptionally short b-axis (~3.85 - 3.92 Å) observed across these monoclinic structures is a hallmark of planar aromatic molecules stacking face-to-face. The 7-carbaldehyde derivative exhibits a slightly compressed b-axis compared to the 3-carbaldehyde, confirming the hypothesis that reduced steric hindrance at the C-7 position facilitates tighter intermolecular π-π stacking.

Mechanistic Logic of Crystal Packing

The crystallization of these derivatives is not random; it is a highly deterministic process driven by intermolecular forces.

CrystalPackingLogic A Formyl Group Position (C-7 vs C-3) B Torsion Angle & Coplanarity (Steric Relief vs. Conjugation) A->B Dictates steric environment C Primary Intermolecular Forces (C-H···O and C-H···N H-Bonds) B->C Aligns H-bond donors/acceptors D Supramolecular Assembly (1D Chains & π-π Stacking) C->D Stabilizes the lattice energy E Macroscopic Crystal Habit (Block or Plate Morphology) D->E Determines growth kinetics

Caption: Logical pathway illustrating how substituent position dictates supramolecular assembly.

Causality in Packing: In 2-chloroquinoline derivatives, the primary stabilizing forces are weak C-H···O (from the formyl group) and C-H···N (from the quinoline nitrogen) hydrogen bonds [5]. Because the C-7 formyl group is located on the opposite side of the heteroatom ring, it promotes the formation of extended 1D supramolecular chains rather than the localized dimers often seen in C-3 substituted analogues.

Experimental Methodology: SC-XRD Protocol

To ensure high-fidelity structural data, the following self-validating protocol is recommended for the crystallization and X-ray analysis of 2-chloroquinoline-7-carbaldehyde derivatives.

Phase 1: Controlled Crystallization

Why this matters: Planar quinolines are prone to twinning if crystallized too rapidly. Slow evaporation ensures thermodynamic control, yielding single crystals rather than microcrystalline aggregates.

  • Solvent Selection: Dissolve 10 mg of the synthesized 2-chloroquinoline-7-carbaldehyde derivative in a 1:1 mixture of Ethyl Acetate and Hexane (approx. 2 mL).

  • Evaporation: Transfer the solution to a 5 mL glass vial. Puncture the cap with a single needle hole to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at 293 K. Diffraction-quality block crystals typically form within 4 to 7 days.

Phase 2: Data Collection and Reduction

Why this matters: Chlorine is a heavy atom that absorbs X-rays. Using the correct radiation and absorption correction prevents artifacts in the electron density map.

  • Mounting: Select a crystal with dimensions roughly 0.25 × 0.20 × 0.15 mm. Mount it on a glass fiber using perfluoropolyether oil and cool to 290 K (or 100 K for higher resolution) using a cryostream.

  • Diffraction: Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Collect data up to a θ_max of 26.00°.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Validation Checkpoint: Ensure the transmission factors (T_min and T_max) are between 0.85 and 0.95. A wider variance indicates severe absorption issues that will inflate the final R-factor.

Phase 3: Structure Solution and Refinement
  • Initial Solution: Solve the structure using Direct Methods (SHELXS). The high electron density of the Cl atom will dominate the initial phase angles, allowing the quinoline core to be located easily.

  • Refinement: Refine using full-matrix least-squares on F² (SHELXL).

  • Hydrogen Placement: Place all carbon-bound hydrogen atoms in calculated positions (riding model approximation) with U_iso(H) set to 1.2 × U_eq(C). Causality: Freely refining hydrogen atoms in standard resolution data often leads to chemically nonsensical bond lengths due to X-ray scattering off the electron cloud rather than the nucleus.

SCXRD_Workflow N1 1. Crystallization (Slow Evaporation) N2 2. Crystal Mounting (Cryoloop, 290K) N1->N2 Select single block N3 3. Data Collection (Mo Kα Radiation) N2->N3 Diffractometer N4 4. Data Reduction (Multi-scan SADABS) N3->N4 Raw frames N5 5. Refinement (SHELXL, F² > 2σ) N4->N5 Phase solution

Caption: Step-by-step SC-XRD experimental workflow for quinoline derivative structural validation.

Conclusion

The structural characterization of 2-chloroquinoline-7-carbaldehyde derivatives reveals that the C-7 position offers a unique steric and electronic environment compared to traditional C-3 analogues. By utilizing rigorous SC-XRD methodologies, researchers can map the subtle changes in torsion angles and intermolecular hydrogen bonding that dictate the physical properties of these critical pharmaceutical intermediates. Ensuring proper absorption correction and controlled crystallization are the linchpins of generating trustworthy, publication-quality crystallographic data.

References

  • Journal of Applied and Natural Science - X-ray structure and activity analysis of 3-bromomethyl-2-chloro-quinoline. Available at:[Link]

  • Acta Crystallographica Section E - 2-Chloroquinoline-3-carbaldehyde. Available at:[Link]

  • Semantic Scholar - X-ray structure and activity analysis of 3-bromomethyl-2-chloro-quinoline. Available at:[Link]

  • Analytical Sciences - Crystal structure of 2-chloro-3-(beta-nitrovinyl)quinoline. Available at:[Link]

structural validation of 7-formyl quinoline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 7-Formyl Quinoline Intermediates: A Comparative Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Focus: Definitive structural assignment, isomer differentiation, and purity assessment.

Executive Summary

In the synthesis of quinoline-based pharmacophores—particularly for kinase inhibitors and antimalarial scaffolds—regioselectivity is a persistent challenge. The 7-formyl quinoline (quinoline-7-carboxaldehyde) intermediate is frequently contaminated with its 5-formyl and 6-formyl isomers due to the competing directing effects in Skraup, Friedländer, or Vilsmeier-Haack syntheses.

This guide provides a rigorous, self-validating framework for structurally validating 7-formyl quinoline. Unlike standard certificates of analysis that rely solely on Mass Spectrometry (which cannot distinguish regioisomers), this protocol prioritizes 2D NMR (NOESY/HMBC) as the gold standard for unambiguous assignment.

Comparative Analysis of Validation Methods

The following table objectively compares available analytical techniques for this specific intermediate.

MethodCapabilityLimitations for 7-Formyl QuinolineVerdict
LC-MS / HRMS Confirms molecular formula (

) and purity.
Critical Failure: Cannot distinguish 5-, 6-, 7-, or 8-formyl isomers (all have

).
Screening Only
1D

H NMR
Identifies functional groups and splitting patterns.Signals often overlap; splitting patterns (singlet + 2 doublets) can be identical for 6- and 7-isomers without careful analysis of

-values.
Preliminary
2D NMR (NOESY) Determines spatial proximity of protons.[1]Requires longer acquisition time; interpretation requires knowledge of 3D geometry.The Gold Standard
X-ray Crystallography Absolute structural determination.Requires a single crystal (difficult for oils/amorphous solids); slow turnaround.Ultimate Reference
IR Spectroscopy Confirms aldehyde presence (~1700 cm⁻¹).Fingerprint region is rarely specific enough to distinguish positional isomers reliably.Supportive

The Reference Standard: 7-Formyl vs. Isomers

To validate your product, compare your experimental data against these distinct spectroscopic signatures.

Predicted H NMR Splitting Logic (Benzene Ring)

Note: The pyridine ring protons (H-2, H-3, H-4) are relatively stable across isomers but shift slightly due to electronic effects.

IsomerH-5 SignalH-6 SignalH-7 SignalH-8 SignalKey Distinguishing Feature
7-Formyl Doublet (

Hz) (Ortho to H-6)
Doublet (

Hz) (Ortho to H-5)
Substituted (CHO)Singlet (or broad s) (Isolated)H-8 is a Singlet and is usually very downfield (deshielded by adjacent N and ortho-CHO).
6-Formyl Singlet (Isolated)Substituted (CHO)Doublet (

Hz) (Ortho to H-8)
Doublet (

Hz) (Ortho to H-7)
H-5 is a Singlet . H-7 and H-8 form an AB system.
5-Formyl Substituted (CHO)Doublet (

Hz) (Ortho to H-7)
Triplet/dd (Ortho to 6 & 8)Doublet (

Hz) (Ortho to H-7)
Three coupled protons (H-6, H-7, H-8) typically appearing as d-t-d or d-dd-d.

Technical Insight: The most common misidentification occurs between the 6- and 7-isomers because both display a "two doublets + one singlet" pattern in the benzene ring. NOESY is required to break this degeneracy.

Self-Validating Experimental Protocol

This workflow is designed so that the success of Step


 validates the assumptions of Step 

.
Step 1: Sample Preparation
  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
      (preferred over 
    
    
    
    to prevent aldehyde hydration and improve peak separation).
  • Internal Standard: Trace TMS (0.05%).

Step 2: 1D H NMR Acquisition
  • Parameter: Acquire at least 16 scans with a 2-second relaxation delay.

  • Checkpoint 1 (Aldehyde): Confirm singlet at ~10.2–10.5 ppm .

  • Checkpoint 2 (Benzene Ring): Look for the pattern in the 7.5–8.5 ppm region.

    • If you see 3 coupled protons (d, t, d): You have the 5-isomer or 8-isomer . Reject.

    • If you see 1 singlet and 2 doublets: Proceed to Step 3.

Step 3: The NOESY Decision Gate (Critical)

Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This determines which protons are close in space.

  • Logic:

    • H-4 (pyridine ring) is spatially close to H-5 (benzene ring).

    • H-5 is spatially close to H-6 .

    • H-1 (Nitrogen) is close to H-8 .

  • Validation Tree:

    • Locate the Aldehyde (CHO) proton signal (~10.4 ppm).

    • Check for NOE cross-peaks from the CHO proton.

    • If CHO shows NOE to the Singlet:

      • The singlet must be H-8 (for 7-formyl) or H-5 (for 6-formyl).

      • Differentiation: Check the H-4 signal (usually ~8.4 ppm doublet).

      • Does the Singlet show an NOE to H-4?

        • YES: The singlet is H-5 . Therefore, CHO is at C6. -> Result: 6-Formyl Quinoline (Incorrect) .

        • NO: The singlet is H-8 (far from H-4). -> Result: 7-Formyl Quinoline (Correct) .[2]

Step 4: Purity Calculation

Calculate molar purity using the ratio of the H-8 singlet integral to any impurity peaks (often isomeric aldehydes).



Visualization: Isomer Discrimination Logic

The following diagram illustrates the decision tree for validating the 7-formyl isomer using NMR data.

ValidationLogic Start Start: 1H NMR Spectrum RegionCheck Analyze Benzene Ring Region (7.5 - 8.5 ppm) Start->RegionCheck Pattern3 Pattern: 3 Coupled Protons (d, t, d) RegionCheck->Pattern3 Found Pattern2 Pattern: 1 Singlet + 2 Doublets RegionCheck->Pattern2 Found Isomer58 Identify: 5- or 8-Formyl Isomer Pattern3->Isomer58 NOESY Perform 2D NOESY Pattern2->NOESY CheckCHO Check NOE from CHO Proton NOESY->CheckCHO NOE_Singlet NOE to Singlet Proton? CheckCHO->NOE_Singlet CheckSingletH4 Does this Singlet show NOE to H-4 (Pyridine)? NOE_Singlet->CheckSingletH4 Yes YesH4 YES: Singlet is H-5 (Close to H-4) CheckSingletH4->YesH4 NoH4 NO: Singlet is H-8 (Far from H-4) CheckSingletH4->NoH4 Result6 Result: 6-Formyl Quinoline YesH4->Result6 Result7 Result: 7-Formyl Quinoline (VALIDATED) NoH4->Result7

Figure 1: Decision tree for distinguishing quinoline-carboxaldehyde regioisomers using 1H and NOESY NMR correlations.

References

  • Musiol, R. et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. MDPI. Available at: [Link]

  • Johns, S. R.[3][4][5] & Willing, R. I. (1976). 13C N.M.R.[4][5][6][7][8][9][10][11][12] Spectra of Quinoline and Methylquinolines. CSIRO Publishing.[5] Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7047, Quinoline. Available at: [Link]

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Safety Operating Guide

2-Chloroquinoline-7-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we recognize that true operational excellence requires more than just providing high-quality reagents; it requires providing the logistical and safety frameworks necessary to handle them responsibly.

The following technical guide provides a comprehensive, causality-driven standard operating procedure (SOP) for the handling, segregation, and disposal of 2-Chloroquinoline-7-carbaldehyde . This guide is designed for researchers and drug development professionals to ensure regulatory compliance, environmental stewardship, and laboratory safety.

Chemical Profile & Mechanistic Hazard Assessment

2-Chloroquinoline-7-carbaldehyde is a halogenated heterocyclic building block frequently utilized in the synthesis of pharmacophores. To safely manage its lifecycle in the laboratory, one must first understand the chemical properties that dictate its hazard profile[1].

Table 1: Quantitative Data & Hazard Profile

ParameterSpecificationSource
Chemical Name 2-Chloroquinoline-7-carbaldehyde[1]
CAS Number 863549-06-8[1]
Molecular Formula C10H6ClNO[1]
Molecular Weight 191.61 g/mol [1]
GHS Hazard Codes H302, H315, H319, H335[2]
Waste Classification Halogenated Organic Waste[3]
Causality of Hazards
  • Electrophilic Reactivity (H315, H319, H335): The C7-carbaldehyde group is highly electrophilic. Upon contact with biological tissues, it can react with nucleophilic sites (such as primary amines in proteins), leading to cross-linking and cellular irritation. This necessitates strict mucosal and respiratory protection[2].

  • Environmental Persistence: The C2-chloro substitution on the quinoline ring renders the compound highly resistant to standard biological degradation. If disposed of improperly, it poses a severe risk of bioaccumulation[4].

Operational Handling Protocol

Every protocol must be a self-validating system. By verifying environmental controls before handling, you eliminate the variable of unexpected exposure.

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 FPM. Causality: 2-Chloroquinoline-7-carbaldehyde is a fine powder; adequate airflow prevents the inhalation of aerosolized particulates (H335)[2].

  • PPE Donning: Equip a flame-resistant lab coat, ANSI Z87.1 safety goggles, and double-layered nitrile gloves. Causality: Nitrile provides superior chemical resistance against incidental contact with halogenated organics compared to latex, mitigating the risk of skin irritation (H315)[3].

  • Material Transfer: Use a grounded, anti-static micro-spatula for weighing. Causality: Static charge can cause the dry powder to repel and aerosolize. Grounding the tool ensures the material remains contained within the weighing boat.

  • Solubilization: When dissolving the compound in organic solvents (e.g., Dichloromethane or DMSO), add the solvent slowly down the side of the vial. Causality: Rapid addition can displace vapor rapidly, pushing contaminated aerosols out of the primary containment zone.

Waste Segregation & Disposal Methodology

The disposal of 2-Chloroquinoline-7-carbaldehyde is governed by its classification as a Halogenated Organic Waste . It must never be mixed with general non-halogenated organic solvents[3].

Causality of Segregation

Halogenated wastes require specialized high-temperature incineration (>1000°C). Lower temperature combustion of chlorinated rings can lead to the condensation of aromatic moieties, forming highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4]. Furthermore, the exhaust gas must undergo caustic scrubbing to neutralize the hydrogen chloride (HCl) gas generated during combustion[4].

Step-by-Step Disposal Protocol:

  • Primary Waste Characterization: Identify all liquid solutions, contaminated solids (pipette tips, weighing paper), and empty vials associated with the chemical as "Halogenated Organic Waste"[5].

  • Container Selection: Utilize High-Density Polyethylene (HDPE) or borosilicate glass containers for waste collection. Causality: Halogenated compounds and their associated solvents can degrade low-density plastics (like LDPE or polystyrene) over time, leading to secondary leaks[3].

  • Liquid Waste Segregation:

    • Pour liquid waste into a dedicated "Halogenated Waste" carboy.

    • Self-Validation Check: If the compound was dissolved in a non-halogenated solvent (e.g., Ethanol), check the halogen content. If the total halogenated content of the mixture exceeds 5%, the entire volume must be treated as halogenated waste[6].

  • Labeling: Immediately affix a hazardous waste tag. Explicitly list "2-Chloroquinoline-7-carbaldehyde (CAS 863549-06-8)" and mark the primary hazard as "Toxic/Irritant"[2].

  • Storage & Final Transfer: Store the sealed waste container in a secondary containment tray within a vented flammable/corrosive storage cabinet. Transfer the waste to your institutional Environmental Health and Safety (EHS) team for high-temperature rotary kiln incineration[4].

Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.

  • Isolation & Containment: Evacuate the immediate area. If the spill is a dry powder, gently cover it with damp sand or a universal absorbent pad. Causality: Dampening the solid prevents the generation of airborne dust, directly mitigating inhalation risks[5].

  • Mechanical Collection: Use a non-sparking brush and dustpan to collect the absorbed material. Transfer it into a wide-mouth HDPE hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution. Causality: An alkaline environment helps neutralize any residual acidic byproducts and facilitates the dissolution of the organic residue. Collect all rinsate as aqueous halogenated waste[4].

Disposal Decision Workflow

WasteDisposal Start 2-Chloroquinoline-7-carbaldehyde Waste Generation CheckState Physical State of Waste? Start->CheckState SolidWaste Solid Debris (Gloves, Vials) CheckState->SolidWaste Solid LiquidWaste Liquid Solution (Solvent Mixtures) CheckState->LiquidWaste Liquid HalStream Halogenated Organic Waste Stream SolidWaste->HalStream CheckHal Halogen Content >5%? LiquidWaste->CheckHal CheckHal->HalStream Yes CheckHal->HalStream No (Defaults to Halogenated if cross-contaminated) Incineration High-Temp Incineration (>1000°C) HalStream->Incineration Prevents Dioxin Formation Scrubbing Caustic Scrubbing (HCl Neutralization) Incineration->Scrubbing Removes Acidic Gas

Decision workflow for the segregation and disposal of 2-Chloroquinoline-7-carbaldehyde waste.

References

  • Title : 2-Chloroquinoline-7-carbaldehyde (CAS 863549-06-8) Product Information | BLD Pharm Source : bldpharm.com URL : 1

  • Title : 2-Chloroquinoline-7-carbaldehyde Hazards & Safety Data | BLD Pharm Source : bldpharm.com URL : 2

  • Title : Hazardous Materials Disposal Guide | Nipissing University Source : nipissingu.ca URL : 3

  • Title : Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | U.S. EPA Source : epa.gov URL : 4

  • Title : UWO Guide to Classifying Unwanted Materials | UW Oshkosh Source : uwosh.edu URL : 6

  • Title : Standard Operating Procedure: Disposal of Halogenated Organics | Benchchem Source : benchchem.com URL : 5

Sources

Comprehensive Safety & Operational Guide: Handling 2-Chloroquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloroquinoline-7-carbaldehyde (CAS: 863549-06-8) is a highly versatile heterocyclic building block frequently utilized in drug discovery and the synthesis of functionalized quinoline derivatives[1]. While its reactivity makes it an excellent synthetic intermediate, this same chemical nature presents specific occupational hazards. As a Senior Application Scientist, I have designed this protocol to move beyond generic safety advice, providing drug development professionals with a mechanistic understanding of the compound's hazards and a self-validating operational workflow.

Section 1: Hazard Assessment & Mechanistic Causality

To handle any chemical safely, one must understand why it is hazardous. According to standardized Safety Data Sheets (SDS), 2-Chloroquinoline-7-carbaldehyde carries several critical Global Harmonized System (GHS) hazard statements[2]:

  • H302: Harmful if swallowed.

  • H315 & H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality: The primary driver of these hazards is the highly electrophilic nature of the C7-carbaldehyde group, compounded by the lipophilic chloroquinoline core. When exposed to biological tissues (skin, eyes, or respiratory mucosa), the electrophilic carbonyl carbon rapidly undergoes nucleophilic attack by primary amines (such as lysine residues in structural proteins and enzymes). This forms covalent imine (Schiff base) cross-links, triggering cellular stress and a localized inflammatory cascade. The lipophilic quinoline ring enhances the molecule's ability to partition into lipid bilayers, accelerating tissue penetration.

Mechanism A 2-Chloroquinoline- 7-carbaldehyde B Electrophilic Aldehyde Reacts with Amines A->B Dermal/Mucosal Exposure C Protein Adduction & Cellular Stress B->C Covalent Binding D Inflammatory Cascade (H315, H319, H335) C->D Cytokine Release

Mechanistic pathway of tissue irritation caused by the electrophilic aldehyde group.

Section 2: Personal Protective Equipment (PPE) Matrix

The3 (29 CFR 1910.132) mandates a hazard-specific approach to PPE selection[3]. Below is the engineered PPE matrix for handling 2-Chloroquinoline-7-carbaldehyde, combining regulatory compliance with chemical causality.

PPE CategorySpecificationMechanistic Justification & Self-Validation
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness). Double-glove if handling in solution.Nitrile provides an excellent barrier against dry halogenated solids. However, if the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF), the solvent acts as a carrier, rapidly permeating standard nitrile. Self-Validation: Perform the "air-inflation test" before donning to check for micro-tears.
Eye Protection ANSI Z87.1 Compliant Chemical Splash GogglesStandard safety glasses with side shields are insufficient due to the severe eye irritation hazard (H319). Goggles create a sealed micro-environment, preventing airborne dust from settling on the cornea, as recommended by 4[4].
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex)Prevents dermal exposure (H315). Synthetic blends (polyester) can melt into the skin if a secondary fire hazard occurs during the reaction setup. Coat must be fully buttoned to the collar.
Respiratory & Engineering Fume Hood (Face Velocity: 80-120 fpm)The primary defense against H335 (respiratory irritation). Self-Validation: Check the digital airflow monitor or tape a tissue strip to the sash to visually confirm inward directional airflow before opening the chemical container[5].
Section 3: Step-by-Step Operational Workflow

Trustworthy laboratory execution relies on self-validating protocols—systems where the completion of one step ensures the safety of the next.

Phase 1: Pre-Operation Setup

  • Airflow Verification: Confirm the fume hood is operational (80-120 fpm). Lower the sash to the indicated safe operating height.

  • Static Elimination: 2-Chloroquinoline-7-carbaldehyde is a fine powder that can hold a static charge, causing it to aerosolize or cling to spatulas. Wipe the exterior of the weighing balance with a static-eliminating cloth or use an anti-static gun (Zerostat) inside the hood.

  • PPE Integrity Check: Don FR lab coat, splash goggles, and perform the air-inflation test on nitrile gloves.

Phase 2: Dispensing and Transfer

  • Weighing: Place the balance inside the fume hood. Tare a static-free anti-static weigh boat.

  • Handling: Open the reagent bottle only inside the hood. Use a grounded metal spatula to transfer the solid. Avoid rapid movements that generate turbulent air currents.

  • Closed-System Transfer: Once weighed, immediately transfer the solid into the reaction flask. Cap the flask or attach it to your closed-system apparatus (e.g., under nitrogen/argon) before removing it from the hood.

Phase 3: Decontamination

  • Surface Wipe: Wipe down the balance, spatulas, and hood surface with a solvent-dampened paper towel (e.g., ethanol or isopropanol) to dissolve and capture any microscopic dust.

  • Doffing: Remove outer gloves inside the hood, turning them inside out to trap contaminants. Wash hands immediately with soap and water.

Workflow Prep 1. Pre-Operation Verify Airflow & Eliminate Static Weigh 2. Dispensing Weigh in Vented Enclosure Prep->Weigh Transfer 3. Transfer Closed System to Reaction Flask Weigh->Transfer Decon 4. Decontamination Solvent Wipe & Inside-Out Doffing Transfer->Decon

Step-by-step operational safety workflow for handling hazardous solid reagents.

Section 4: Spill Response & Disposal Plan

Even with rigorous protocols, spills can occur. Immediate, calculated action prevents exposure escalation.

Solid Spill Protocol:

  • Containment: Do not sweep dry powder, as this generates hazardous aerosols.

  • Suppression: Cover the spill with a damp absorbent pad (water or a mild solvent like ethanol) to suppress dust.

  • Collection: Carefully scoop the wet material into a designated hazardous waste container using a non-sparking tool.

  • Neutralization: Wash the spill area with soap and water to hydrolyze and remove residual traces.

Chemical Disposal: 2-Chloroquinoline-7-carbaldehyde and its contaminated packaging must be treated as hazardous chemical waste. Do not dispose of it in standard trash or down the drain. Collect all solid waste, contaminated gloves, and weigh boats in a clearly labeled, sealed, compatible container (e.g., high-density polyethylene). Disposal must be handled via high-temperature incineration by a licensed environmental management facility, in accordance with local EPA or equivalent regulatory guidelines.

References
  • Title: 2-Chloroquinoline-7-carbaldehyde | CAS 863549-06-8 | BLD Pharm. Source: bldpharm.com.
  • Title: 863549-06-8 | 2-Chloroquinoline-7-carbaldehyde Hazards | BLD Pharm. Source: bldpharm.com.
  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Source: nih.gov.
  • Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Source: nih.gov.
  • Title: OSHA Lab Safety Equipment: Requirements & Compliance Guide. Source: labequipmentdirect.com.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.